molecular formula C12H14F2O2 B169972 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol CAS No. 165115-73-1

2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Cat. No.: B169972
CAS No.: 165115-73-1
M. Wt: 228.23 g/mol
InChI Key: WOLIKRXEOQATPC-UHFFFAOYSA-N
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Description

2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol is a useful research compound. Its molecular formula is C12H14F2O2 and its molecular weight is 228.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(2,4-difluorophenyl)prop-2-enyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-8(4-9(6-15)7-16)11-3-2-10(13)5-12(11)14/h2-3,5,9,15-16H,1,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLIKRXEOQATPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(CO)CO)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453909
Record name 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]propane-1,3-diol
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Molecular Weight

228.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

165115-73-1
Record name 2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]-1,3-propanediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol
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Record name 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]propane-1,3-diol
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Record name 2-[2-(2,4-difluorophenyl)prop-2-en-1-yl]propane-1,3-diol
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Foundational & Exploratory

What are the properties of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol: Properties, Synthesis, and Application

Authored by: A Senior Application Scientist

Introduction

This compound is a fluorinated organic compound of significant interest within the pharmaceutical industry. Its primary importance lies not in its intrinsic biological activity, but in its role as a critical chemical intermediate for the synthesis of advanced active pharmaceutical ingredients (APIs).[1] Specifically, it serves as a key building block in the manufacturing pathway of potent triazole antifungal agents, such as Posaconazole.[2]

This guide provides a comprehensive technical overview of its chemical and physical properties, detailed synthesis protocols, and its pivotal role in drug development, tailored for researchers, medicinal chemists, and professionals in pharmaceutical manufacturing.

Chemical Identity:

  • IUPAC Name: 2-[2-(2,4-difluorophenyl)prop-2-enyl]propane-1,3-diol[3]

  • CAS Number: 165115-73-1[1][3]

  • Molecular Formula: C₁₂H₁₄F₂O₂[1][3]

  • Molecular Weight: 228.23 g/mol [3]

Caption: Chemical structure of the title compound.

Physicochemical Properties

The physical and chemical characteristics of a drug intermediate are fundamental to its handling, reaction optimization, and purification. The difluorophenyl and propanediol moieties impart specific properties that influence its solubility, reactivity, and stability.

PropertyValueSource
Molecular Weight 228.23 g/mol [3]
Density 1.21 g/cm³[1]
Boiling Point 368.304 °C at 760 mmHg[1]
Polar Surface Area (PSA) 40.46 Ų[1]
LogP (XLogP3) 1.97[1]
Refractive Index 1.52[1]
Vapor Pressure 0 mmHg at 25°C[1]

Expert Insights: The moderate LogP value suggests a balance between hydrophilicity (from the diol group) and lipophilicity (from the difluorophenyl ring), which is a common feature in drug intermediates designed for subsequent complex syntheses. The high boiling point and negligible vapor pressure are indicative of a stable compound under standard storage and reaction conditions, simplifying its handling in a manufacturing environment.

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The pathway described in patent literature provides a validated route for its production.[4][5]

Synthesis_Workflow start Starting Materials: - 2-Chloromethyl epoxy propane - 1,3-Difluorobenzene step1 Step 1: Friedel-Crafts Alkylation Catalyst: AlCl₃ or FeCl₃ Product: 2-(2,4-difluorophenyl)-1-chloro-3-propanol start->step1 step2 Step 2: Dehydrochlorination Reagent: Potassium hydrogen sulfate Product: 1-(1-chloromethylvinyl)-2,4-difluorobenzene step1->step2 step3 Step 3: Malonic Ester Synthesis Reagent: Diethyl malonate Product: Diethyl 2-[2-(2,4-difluorophenyl)propenyl]malonate step2->step3 step4 Step 4: Reduction Reagent: Borohydride (e.g., NaBH₄, LiBH₄) Product: Target Compound step3->step4 end_product This compound step4->end_product A Intermediate: This compound B Multi-Step Chemical Synthesis A->B Key Building Block C API: Posaconazole B->C Yields D Biological Target: Lanosterol 14α-demethylase (CYP51) C->D Binds to E Mechanism: Inhibition of Ergosterol Synthesis D->E Catalyzes F Therapeutic Outcome: Antifungal Activity E->F Leads to

Sources

2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]propane-1,3-diol

Abstract

This technical guide provides a comprehensive overview of 2-[2-(2,4-difluorophenyl)prop-2-en-1-yl]propane-1,3-diol, a key chemical intermediate in the synthesis of advanced pharmaceutical compounds. We will delve into its chemical identity, including its IUPAC name and structure, detail its physicochemical properties, and present a step-by-step synthesis methodology derived from established patent literature. The guide will further explore its primary application in drug development, specifically as a precursor for antifungal agents, and conclude with essential safety and handling information. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Structure

2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]propane-1,3-diol is a complex organic molecule whose structure is fundamental to its role as a pharmaceutical building block. The presence of a difluorinated phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API)[1].

IUPAC Name: 2-[2-(2,4-difluorophenyl)prop-2-enyl]propane-1,3-diol[2]

Synonyms: 2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]-1,3-propanediol, 2-(2-(2,4-Difluorophenyl)allyl)propane-1,3-diol[2][3][4]

Chemical Structure Diagram

Caption: Chemical structure of 2-[2-(2,4-difluorophenyl)prop-2-en-1-yl]propane-1,3-diol.

Identifiers and Molecular Properties
PropertyValueSource(s)
CAS Number 165115-73-1[2][3][5][6][7][8][9][10]
Molecular Formula C₁₂H₁₄F₂O₂[2][3][6]
Molecular Weight 228.23 g/mol [2][3]
Canonical SMILES C=C(CC(CO)CO)C1=C(C=C(C=C1)F)F[2]
EC Number 605-390-1[2][3]
DSSTox ID DTXSID30453909[2][3]

Physicochemical Data

The physical properties of this intermediate are critical for its handling, purification, and reaction scalability in a laboratory or industrial setting.

PropertyValueSource(s)
Appearance Oily product (as per synthesis description)
Boiling Point 368.3 °C at 760 mmHg[6]
Density 1.21 g/cm³[3]
Refractive Index 1.52[3]
Vapor Pressure 0 mmHg at 25°C[3]

Synthesis Methodology

The synthesis of 2-[2-(2,4-difluorophenyl)prop-2-en-1-yl]propane-1,3-diol is a multi-step process that has been documented in patent literature. The pathway involves the formation of key intermediates, starting from commercially available materials.[11][12] This process is a key technology for producing intermediates for antifungal agents like posaconazole.[11]

Synthetic Pathway Overview

The synthesis route begins with a Lewis acid-catalyzed reaction between an epoxide and difluorobenzene, followed by elimination, substitution with diethyl malonate, and a final reduction step to yield the target diol.

Caption: Multi-step synthesis workflow for the target compound.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on published methods and should be adapted and optimized under controlled laboratory conditions.[11][12]

Step 1: Synthesis of 2-(2,4-difluorophenyl)-1-chloro-3-propanol

  • In a suitable reaction vessel, mix 2-chloromethyl propylene oxide (epichlorohydrin) and 1,3-difluorobenzene at 0°C.

  • While stirring, slowly add a Lewis acid catalyst (e.g., aluminum trichloride or iron(III) chloride) in portions. The catalyst facilitates a Friedel-Crafts-type alkylation of the difluorobenzene ring by the epoxide.

  • After the addition is complete, allow the reaction to proceed at room temperature for several hours (e.g., 7-8 hours).

  • Gently heat the mixture (e.g., to 60°C) and maintain for an additional period (e.g., 3 hours) to ensure completion.

  • Work-up involves quenching the reaction, extraction with an organic solvent (e.g., dichloromethane), and purification to yield the chloropropanol intermediate.

Step 2: Synthesis of 1-(1-chloromethylvinyl)-2,4-difluorobenzene

  • Combine the 2-(2,4-difluorophenyl)-1-chloro-3-propanol from the previous step with potassium hydrogen sulfate (KHSO₄) and a high-boiling solvent like chlorobenzene.

  • Heat the mixture to induce an elimination (dehydration) reaction, which forms the vinyl chloride intermediate.

  • Monitor the reaction for completion, then cool and process through extraction and solvent removal to isolate the product.

Step 3: Synthesis of 2-[2-(2,4-difluorophenyl)propenyl]-1,3-diethyl malonate

  • React the 1-(1-chloromethylvinyl)-2,4-difluorobenzene with diethyl malonate in the presence of a suitable base. The base deprotonates the diethyl malonate, forming a nucleophile that displaces the chloride ion in an alkylation reaction.

  • The reaction yields the diethyl malonate ester intermediate. Isolate and purify this product before proceeding.

Step 4: Synthesis of 2-[2-(2,4-difluorophenyl)prop-2-en-1-yl]-1,3-propanediol

  • Dissolve the diethyl malonate intermediate in a mixed solvent system, such as isopropanol and water.[12]

  • Cool the solution to a low temperature (e.g., -5°C).

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄), often in the presence of an additive like lithium chloride.[12] This agent reduces the two ester groups to primary alcohols.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 20-25 hours) until the reaction is complete.[12]

  • Quench the reaction by carefully acidifying with HCl, followed by basification with NaOH to precipitate inorganic salts.[12]

  • Extract the final product into an organic layer, remove the solvent by rotary evaporation, and perform final purification to obtain the target diol.

Applications in Drug Development

The primary and most significant application of 2-[2-(2,4-difluorophenyl)prop-2-en-1-yl]-1,3-propanediol is its role as an advanced intermediate in the synthesis of complex APIs.[3] It is specifically identified as a key building block in the industrial production of posaconazole , a potent, broad-spectrum triazole antifungal agent.[7][11]

The molecule's structure is precisely tailored for this purpose:

  • The 1,3-propanediol moiety provides two hydroxyl groups that serve as handles for subsequent chemical transformations.

  • The 2,4-difluorophenyl group is a core component of the final posaconazole structure, contributing to its efficacy and pharmacokinetic profile.

  • The propenyl group provides the correct carbon skeleton and stereochemical foundation for building the rest of the complex posaconazole molecule.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this chemical presents several hazards.[2]

  • Acute Toxicity, Oral (Harmful): H302 - Harmful if swallowed.

  • Eye Irritation (Warning): H319 - Causes serious eye irritation.

  • Aquatic Hazard, Long-Term (Harmful): H412 - Harmful to aquatic life with long-lasting effects.

Handling Recommendations:

  • Use in a well-ventilated area or with local exhaust ventilation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Avoid ingestion, inhalation, and contact with skin and eyes.

  • Prevent release into the environment.

Conclusion

2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]propane-1,3-diol is a non-trivial organic compound with significant value in the pharmaceutical industry. Its well-defined multi-step synthesis provides access to a crucial structural fragment required for the manufacture of important antifungal drugs. A thorough understanding of its chemical properties, synthesis, and handling is essential for any scientific professional working with this intermediate or in the broader field of medicinal chemistry and process development.

References

  • PubChem. (n.d.). 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • CN105777486A. (n.d.). Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Google Patents. Retrieved from https://patents.google.
  • Eureka. (n.d.). Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Retrieved from https://www.eurekamag.com/research/069/120/069120619.php
  • PubChem. (n.d.). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pi Chemicals. (n.d.). PI-42286 2-(2-(2,4-Difluorophenyl)allyl)propane-1,3-diol (165115-73-1). Retrieved from [Link]

  • Chinachemnet. (n.d.). 2-2-(2,4-Difluoro-phenyl)-allyl-propane-1,3-diol. Retrieved from [Link]

  • US6133485A. (n.d.). Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. Google Patents.
  • Chemsrc. (n.d.). CAS#:165115-73-1 | this compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol. Retrieved from [Link]

  • Whale Corporation. (n.d.). 2-[2-(2,4-difluorophenyl)prop-2-enyl]propane-1,3-diol. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]propane-1,3-diol (CAS 165115-73-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-[2-(2,4-difluorophenyl)prop-2-en-1-yl]propane-1,3-diol, a key intermediate in the synthesis of the broad-spectrum antifungal agent, Posaconazole.

Chemical Identity and Physical Properties

IUPAC Name: 2-[2-(2,4-difluorophenyl)prop-2-en-1-yl]propane-1,3-diol[1][2]

CAS Number: 165115-73-1[1][2]

Molecular Formula: C₁₂H₁₄F₂O₂[1][2]

Molecular Weight: 228.23 g/mol [1][2]

This compound is a substituted propane-1,3-diol featuring a 2,4-difluorophenyl group attached to a propenyl substituent. The presence of two hydroxyl groups and two fluorine atoms significantly influences its polarity, solubility, and reactivity.

Summary of Physical and Computed Properties
PropertyValueSource
Molecular Weight 228.235 g/mol [3]
Exact Mass 228.096 g/mol [3]
Density (Predicted) 1.21 g/cm³[3]
Boiling Point (Predicted) 368.304 °C at 760 mmHg[3]
Topological Polar Surface Area 40.46 Ų[3]
XLogP3 (Computed) 2.3[1][2]
Hydrogen Bond Donor Count 2[1][2]
Hydrogen Bond Acceptor Count 4[1][2]
Rotatable Bond Count 5[1][2]

Synthesis and Role in Pharmaceutical Manufacturing

The primary significance of 2-[2-(2,4-difluorophenyl)prop-2-en-1-yl]propane-1,3-diol lies in its role as a crucial intermediate in the synthesis of Posaconazole, a potent triazole antifungal drug.[3] Several synthetic routes have been developed to produce this intermediate efficiently.

Experimental Protocol: A Representative Synthesis

A published synthetic route involves a multi-step process starting from the alkylation of diethyl malonate. The resulting diester is then reduced to yield the target diol.

Step 1: Alkylation of Diethyl Malonate Sodium diethylmalonate is alkylated with a suitable brominated precursor, such as 1-(1-(bromomethyl)vinyl)-2,4-difluorobenzene.

Step 2: Reduction to the Diol The resulting diester from Step 1 is reduced using a reducing agent like sodium borohydride in the presence of lithium chloride. This step converts the ester groups to hydroxyl groups, yielding 2-[2-(2,4-difluorophenyl)prop-2-en-1-yl]propane-1,3-diol.[4]

Causality in Experimental Choices: The use of sodium borohydride with lithium chloride is a common and effective method for the reduction of esters to alcohols. Lithium chloride acts as a Lewis acid, coordinating to the carbonyl oxygen and enhancing the electrophilicity of the carbonyl carbon, thus facilitating the hydride attack from sodium borohydride. This choice of reagents provides good yields and is amenable to large-scale synthesis.

Workflow Diagram: Synthesis of the Diol Intermediate

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction Diethyl Malonate Diethyl Malonate Alkylation Alkylation Diethyl Malonate->Alkylation Brominated Precursor Brominated Precursor Brominated Precursor->Alkylation Diester Intermediate Diester Intermediate Alkylation->Diester Intermediate Reduction Reduction Diester Intermediate->Reduction NaBH4 / LiCl Final Product 2-[2-(2,4-difluorophenyl)prop-2-en-1-yl]propane-1,3-diol Reduction->Final Product

Caption: A simplified workflow for the synthesis of the target diol.

Role in Posaconazole Synthesis

Following its synthesis, the diol (97 in the referenced synthesis scheme) undergoes further transformations to form the core structure of Posaconazole. A key subsequent step is an enzymatic desymmetrization via selective acylation, which introduces the necessary chirality for the final drug molecule.[4] This highlights the importance of the diol structure in setting up the stereochemistry of the final active pharmaceutical ingredient.

Spectral Analysis

Detailed experimental spectral data for CAS 165115-73-1 is not widely published. However, based on its chemical structure, the following spectral characteristics can be anticipated. A study on the spectral examinations of a structurally related compound, 2-(2, 4-difluorophenyl)-1, 3-bis (1, 2, 4-triazol-1-yl) propan-2-ol (DBP), provides insights into the expected spectral features.[5][6][7][8]

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Signals corresponding to the protons on the 2,4-difluorophenyl ring are expected in the aromatic region (typically δ 6.8-7.5 ppm), exhibiting complex splitting patterns due to proton-proton and proton-fluorine couplings.

  • Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected for the two hydroxyl groups.

  • Alkenyl Protons (=CH₂): Signals for the vinyl protons will appear in the olefinic region (typically δ 4.5-5.5 ppm).

  • Aliphatic Protons (-CH₂- and -CH-): Methylene and methine protons of the propane backbone will produce signals in the aliphatic region (typically δ 2.0-4.0 ppm).

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Carbons of the difluorophenyl ring will appear in the aromatic region (δ 110-165 ppm), with their chemical shifts influenced by the fluorine substituents (showing C-F coupling).

  • Alkene Carbons: The sp² hybridized carbons of the double bond will be observed in the range of δ 100-150 ppm.

  • Aliphatic Carbons: The sp³ hybridized carbons of the propanediol backbone will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹ is expected for the carbon-carbon double bond.

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹, will be indicative of the carbon-fluorine bonds.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 228. Fragmentation would likely involve the loss of water (M-18), a hydroxyl radical (M-17), or cleavage of the propanediol side chain.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 165115-73-1 is not publicly available. However, based on the safety information for the final product, Posaconazole, and related propanediols, the following precautions should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[9][10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or aerosols. Avoid contact with skin and eyes.[9][10]

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a suitable container for disposal.[9]

  • Fire: Use dry chemical powder, foam, or carbon dioxide extinguishers.[9]

As this compound is an intermediate for Posaconazole, it should be handled with the understanding that it may possess biological activity. Posaconazole itself is considered a hazardous substance, with potential risks of harm to the unborn child.[10] Therefore, appropriate risk assessments and control measures are essential when handling this intermediate.

Conclusion

2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]propane-1,3-diol (CAS 165115-73-1) is a vital chemical intermediate with well-defined physical and chemical properties that are leveraged in the synthesis of the antifungal drug Posaconazole. Understanding its synthesis, reactivity, and handling requirements is crucial for professionals in pharmaceutical research and development. While detailed experimental data on some of its properties are limited in the public domain, the information available provides a solid foundation for its safe and effective use in a laboratory and manufacturing setting.

References

  • Santa Cruz Biotechnology. Posaconazole Material Safety Data Sheet.

  • Merck & Co., Inc. SAFETY DATA SHEET Posaconazole Suspension Formulation.

  • Cayman Chemical. Posaconazole - Safety Data Sheet.

  • ChemicalBook. Posaconazole synthesis.

  • AbMole BioScience. Material Safety Data Sheet of Posaconazole.

  • ResearchGate. Development of a Practical Synthesis of an Antifungal Drug Posaconazole and the Study of a Critical Process Impurity.

  • PubChem. 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol.

  • Chemsrc. CAS#:165115-73-1 | 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]-1,3-propanediol.

  • ChemicalBook. 1,3-PROPANEDIOL, 2-[2-(2,4-DIFLUOROPHENYL)-2-PROPEN-1-YL]- | 165115-73-1.

  • ResearchGate. Synthesis of posaconazole.

  • Longdom Publishing. Synthesis and Characterization of Deshydroxy Posaconazole.

  • PubChem. Posaconazole.

  • Biosynth. This compound.

  • Universitas Airlangga. FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT.

  • ResearchGate. FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT | Request PDF.

  • Universitas Airlangga. FT-IR, UV, NMR, Laporan Pemeriksaan Spektral 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol atas dasar meningkatkan sifat listrik dan optik menggunakan DFT.

  • PubMed Central (PMC), NIH. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed examination of the synthetic pathways leading to 2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]-1,3-propanediol, a key intermediate in the synthesis of advanced pharmaceutical agents. We present a critical analysis of a patented four-step synthesis, elucidating the mechanistic underpinnings of each transformation. Furthermore, this guide explores scientifically robust alternative strategies, offering researchers a comparative perspective on retrosynthetic design. Each proposed pathway is supported by detailed, actionable protocols and an in-depth discussion of the chemical principles that govern the selection of reagents and reaction conditions, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction and Strategic Overview

The target molecule, this compound, incorporates several key structural features: a difluorinated aromatic ring, a sterically hindered trisubstituted alkene, and a 1,3-diol functional group. The synthesis of such a molecule requires careful strategic planning to control regioselectivity and chemoselectivity. This guide will dissect multiple approaches to its synthesis, providing the necessary theoretical and practical framework for its successful preparation in a research or drug development setting.

Our analysis begins with a retrosynthetic deconstruction to identify key bond formations and strategic intermediates. This logical framework allows us to explore divergent synthetic pathways and evaluate their respective merits.

G cluster_retro Retrosynthetic Analysis cluster_start Potential Starting Materials Target Target Molecule This compound Inter1 Intermediate A (Malonate Ester) Target->Inter1 C-C Bond (Reduction) Inter2 Intermediate B (Allylic Halide) Inter1->Inter2 C-C Bond (Malonic Ester Synthesis) SM3 Diethyl Malonate Inter1->SM3 Inter3 Intermediate C (Allylic Alcohol) Inter2->Inter3 C-X Bond (Dehydration/Halogenation) SM1 1,3-Difluorobenzene Inter2->SM1 SM4 Epichlorohydrin Inter2->SM4 Inter4 Intermediate D (Difluorophenyl Ketone) Inter3->Inter4 C-C Bond (Grignard/Wittig) SM2 2,4-Difluoroacetophenone Inter4->SM2

Figure 1: High-level retrosynthetic analysis of the target molecule, outlining key disconnections and potential starting materials.

Primary Synthesis Pathway: A Four-Step Approach

A documented route for the synthesis of the target diol is outlined in Chinese patent CN105777486A.[1] This pathway is linear, robust, and utilizes readily available starting materials. We will examine each step in detail, providing mechanistic insight and procedural guidance.

G SM 1,3-Difluorobenzene + 2-Chloromethyl epoxy propane Int1 2-(2,4-Difluorophenyl)- 1-chloro-3-propanol SM->Int1 Step 1: Friedel-Crafts Alkylation Int2 1-(1-Chloromethylvinyl)- 2,4-difluorobenzene Int1->Int2 Step 2: Dehydration Int3 2-[2-(2,4-Difluorophenyl)propenyl]- 1,3-diethyl malonate Int2->Int3 Step 3: Malonate Alkylation Product Target Molecule Int3->Product Step 4: Ester Reduction

Caption: Overview of the four-step synthesis pathway detailed in patent CN105777486A.

Step 1: Friedel-Crafts Alkylation via Epoxide Opening

The synthesis commences with the reaction between 1,3-difluorobenzene and 2-chloromethyl epoxy propane (epichlorohydrin). This transformation is a variant of the Friedel-Crafts alkylation.

  • Mechanism: A strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), coordinates to the oxygen atom of the epoxide ring.[2][3][4][5] This coordination polarizes the C-O bonds, making the epoxide a much more potent electrophile. The electron-rich difluorobenzene ring then attacks one of the epoxide carbons. The attack occurs preferentially at the more substituted carbon, but in the case of epichlorohydrin, steric and electronic factors lead to attack at the terminal carbon. This regioselectivity is crucial for the formation of the desired linear backbone. Subsequent workup protonates the resulting alkoxide to yield the chlorohydrin intermediate. The fluorine atoms are strong deactivators, which can make Friedel-Crafts reactions challenging; however, the activated epoxide is a sufficiently strong electrophile to overcome this barrier.[6][7]

  • Causality of Choices:

    • Lewis Acid: AlCl₃ is a classic and powerful Lewis acid for activating electrophiles in Friedel-Crafts reactions.[3] Its use ensures a sufficient reaction rate despite the deactivated nature of the difluorobenzene ring.

    • Substrates: 1,3-difluorobenzene and epichlorohydrin are cost-effective and commercially available bulk chemicals, making this an economically viable starting point for a multi-step synthesis.

  • To a cooled (0 °C) and stirred mixture of 1,3-difluorobenzene (1.0 eq) and 2-chloromethyl epoxy propane (1.2 eq), add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 8-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Step 2: Dehydration to form Allylic Chloride

The secondary alcohol formed in Step 1 is eliminated to generate the core trisubstituted alkene structure.

  • Mechanism: This step involves an acid-catalyzed dehydration.[8] Potassium hydrogen sulfate (KHSO₄) acts as a solid acid catalyst. The alcohol's hydroxyl group is protonated by the acid, converting it into a good leaving group (water). The departure of water generates a carbocation intermediate, which is then stabilized by the elimination of a proton from an adjacent carbon, forming the alkene.

  • Causality of Choices:

    • Potassium Hydrogen Sulfate: KHSO₄ is a mild, inexpensive, and easy-to-handle solid acid catalyst, which simplifies the workup procedure compared to using strong mineral acids like sulfuric acid.

    • Solvent: A high-boiling solvent like chlorobenzene is used to facilitate the removal of water, driving the equilibrium towards the dehydrated product.

  • Combine 2-(2,4-difluorophenyl)-1-chloro-3-propanol (1.0 eq) and potassium hydrogen sulfate (1.5 eq) in chlorobenzene.

  • Heat the mixture to reflux (approx. 130-140 °C) for 10-12 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • After cooling to room temperature, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the chlorobenzene under reduced pressure to obtain the crude allylic chloride.

Step 3: Alkylation via Malonic Ester Synthesis

This step constructs the carbon backbone of the propanediol moiety using a classic malonic ester synthesis.[9][10][11][12][13]

  • Mechanism: A base, such as sodium ethoxide or potassium hydroxide, deprotonates the α-carbon of diethyl malonate. This carbon is particularly acidic (pKa ≈ 13) due to the resonance stabilization of the resulting enolate by both adjacent carbonyl groups. The generated nucleophilic enolate then attacks the allylic chloride from Step 2 in an Sₙ2 reaction, displacing the chloride and forming a new carbon-carbon bond.

  • Causality of Choices:

    • Diethyl Malonate: This reagent is the cornerstone of the malonic ester synthesis, providing a masked "CH₂(COOH)₂" synthon that ultimately allows for the introduction of the required CH(CH₂OH)₂ group.

    • Base: A moderately strong base like potassium hydroxide in a solvent like DMSO is effective for generating the malonate enolate in sufficient concentration to drive the alkylation forward.

  • Dissolve 1-(1-chloromethylvinyl)-2,4-difluorobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).

  • To this solution, add diethyl malonate (1.1 eq) followed by powdered potassium hydroxide (1.5 eq).

  • Stir the mixture at room temperature for 6-8 hours.

  • Quench the reaction by adding water and extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the oily product.

Step 4: Reduction of Diethyl Ester to 1,3-Diol

The final step is the chemoselective reduction of the two ester groups to primary alcohols.

  • Mechanism: Borohydride reagents, such as sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄), are used for this transformation.[14][15][16][17] The hydride (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of each ester group. This process occurs twice for each ester, first reducing it to an aldehyde intermediate (which is not isolated) and then to the primary alcohol.

  • Causality of Choices:

    • Borohydride Reagent: While NaBH₄ can be slow for ester reductions, its reactivity can be enhanced with additives like lithium chloride or by using mixed solvent systems.[14][18] LiBH₄ is a more potent reducing agent for esters than NaBH₄ but is milder and more chemoselective than lithium aluminum hydride (LiAlH₄), which would risk reducing the alkene.[19] The patent specifies using borohydride in an isopropanol/water mixture, which provides a balance of reactivity and safety.[1]

  • Dissolve the diethyl malonate intermediate (1.0 eq) in a mixture of isopropanol and water (e.g., 10:1 v/v).

  • Cool the solution to -5 °C to 0 °C in an ice-salt bath.

  • Add lithium chloride (2.0 eq) followed by the portion-wise addition of sodium borohydride (2.0 eq), keeping the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 20-24 hours.

  • Carefully acidify the reaction to pH ~1 with 4 M HCl to destroy excess borohydride.

  • Basify the mixture to pH ~10 with 20% NaOH solution.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Purification can be achieved by recrystallization or column chromatography.

StepStarting MaterialReagentsProductYield (Typical)
1 1,3-Difluorobenzene, EpichlorohydrinAlCl₃2-(2,4-Difluorophenyl)-1-chloro-3-propanol75-85%
2 2-(2,4-Difluorophenyl)-1-chloro-3-propanolKHSO₄, Chlorobenzene1-(1-Chloromethylvinyl)-2,4-difluorobenzene80-90%
3 1-(1-Chloromethylvinyl)-2,4-difluorobenzeneDiethyl Malonate, KOH, DMSODiethyl 2-(2-(2,4-difluorophenyl)allyl)malonate70-80%
4 Diethyl 2-(2-(2,4-difluorophenyl)allyl)malonateNaBH₄, LiCl, IPA/H₂OTarget Molecule 85-95%
Table 1: Summary of reagents and typical yields for the four-step synthesis pathway.

Alternative Synthetic Strategies

While the patented route is effective, a comprehensive guide must consider alternative approaches. These can offer advantages in terms of convergence, stereocontrol, or avoidance of certain reagents.

Alternative Route 1: Grignard-Based Approach

This strategy builds the carbon skeleton from a commercially available ketone, 2',4'-difluoroacetophenone.[20][21][22]

G SM 2',4'-Difluoroacetophenone Int1 2-(2,4-Difluorophenyl)-1-penten-4-ol SM->Int1 Grignard Addition (Allylmagnesium bromide) Product Target Molecule Int1->Product Hydroboration- Oxidation Int2 2-(2,4-Difluorophenyl)-1,4-pentadiene Int3 3-(2-(2,4-Difluorophenyl)prop-2-en-1-yl) dihydrofuran-2(3H)-one

Caption: A potential Grignard-based synthetic route to the target molecule.

  • Step A: Grignard Addition: The synthesis begins with the nucleophilic addition of allylmagnesium bromide to 2',4'-difluoroacetophenone. This reaction forms a tertiary alcohol and constructs the C2-C3 bond of the propenyl group in a single, efficient step.

  • Step B: Hydroboration-Oxidation: The terminal alkene of the resulting allylic alcohol is then subjected to hydroboration-oxidation.[23][24][25][26][27] This two-step process installs a primary alcohol with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the terminal carbon of the double bond. This transformation is known for its high stereospecificity (syn-addition) and lack of carbocation rearrangements.[23][24] This would, however, lead to a 1,4-diol, not the desired 1,3-diol.

Critique and Refinement: A direct hydroboration-oxidation of the Grignard product is non-viable as it produces the incorrect isomer. A more sophisticated approach is required to build the 1,3-diol from the ketone precursor, potentially involving a Reformatsky or aldol-type reaction with a C2 synthon, followed by olefination and reduction. This highlights the non-trivial nature of installing the 1,3-diol moiety correctly.

Alternative Route 2: Wittig Olefination Approach

The Wittig reaction provides a powerful method for alkene synthesis, converting a ketone directly into the desired exocyclic double bond.[28]

  • Mechanism: This route would start with a precursor containing the 1,3-diol protected, for instance, as an acetal. A ketone functionality would then be reacted with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), generated by treating methyltriphenylphosphonium bromide with a strong base like n-butyllithium. The ylide attacks the ketone, forming a four-membered oxaphosphetane intermediate which rapidly collapses to the alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.

Critique and Refinement: The primary challenge of this route is the synthesis of the requisite ketone precursor already containing the protected 1,3-diol. This would likely involve several steps, potentially making the overall sequence longer than the patented route.

Conclusion

The synthesis of this compound is most effectively achieved through the four-step pathway involving a Friedel-Crafts alkylation, dehydration, malonic ester synthesis, and final reduction, as detailed in the patent literature. This route is strategically sound, utilizing cost-effective materials and well-established, high-yielding reactions. Alternative strategies, while mechanistically interesting, present significant challenges in achieving the correct regiochemistry of the 1,3-diol. The detailed protocols and mechanistic discussions provided in this guide offer researchers a solid foundation for the practical synthesis and further exploration of this important pharmaceutical intermediate.

References

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Sources

An In-Depth Technical Guide to the Synthesis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]-1,3-propanediol is a key chemical intermediate, notably in the synthesis of advanced antifungal agents such as posaconazole. Its molecular architecture, featuring a difluorophenyl group attached to an allylic 1,3-diol backbone, presents a unique synthetic challenge. This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers and professionals in drug development and organic synthesis.

Core Synthetic Strategy: A Multi-Step Approach from Basic Feedstocks

The most prominently documented synthesis of this compound is a four-step linear sequence commencing with readily available starting materials. This pathway is strategically designed to construct the carbon skeleton and introduce the necessary functional groups in a controlled manner.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A 1,3-Difluorobenzene + 2-Chloromethyloxirane B 2-(2,4-Difluorophenyl)-1-chloro-3-propanol A->B Step 1: Friedel-Crafts Alkylation C 1-(1-Chloromethylvinyl)-2,4-difluorobenzene B->C Step 2: Dehydration D Diethyl 2-[2-(2,4-difluorophenyl)propenyl]malonate C->D Step 3: Malonic Ester Synthesis E This compound D->E Step 4: Reduction Friedel_Crafts_Mechanism cluster_0 Activation of Epoxide cluster_1 Electrophilic Aromatic Substitution Epoxide 2-Chloromethyloxirane ActivatedComplex Activated Epoxide-Lewis Acid Complex Epoxide->ActivatedComplex + AlCl₃ LewisAcid AlCl₃ SigmaComplex Sigma Complex (Arenium Ion) ActivatedComplex->SigmaComplex + 1,3-Difluorobenzene Difluorobenzene 1,3-Difluorobenzene Product 2-(2,4-Difluorophenyl)-1-chloro-3-propanol SigmaComplex->Product - H⁺, -AlCl₃

Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts alkylation.

Experimental Protocol: Synthesis of 2-(2,4-Difluorophenyl)-1-chloro-3-propanol

[1]

  • Reaction Setup: To a cooled (0 °C) mixture of 1,3-difluorobenzene (1.0 eq) and 2-chloromethyl propylene oxide (1.2 eq), add a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃, 1.2 eq) portion-wise while maintaining the temperature.

  • Reaction Progression: Stir the mixture at room temperature for 7-8 hours, then increase the temperature to approximately 60 °C and continue the reaction for an additional 3 hours.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by adding it to a 2 M hydrochloric acid solution. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as an oil.

ParameterValueReference
Yield 80-83%[1]
Catalyst AlCl₃ or FeCl₃[1]
Solvent None (neat)[1]
Temperature 0 °C to 60 °C[1]

Step 2: Dehydration to Form the Allylic Chloride Intermediate

The secondary alcohol formed in the previous step is subjected to dehydration to introduce the critical double bond, yielding an allylic chloride.

Key Starting Materials:

  • 2-(2,4-Difluorophenyl)-1-chloro-3-propanol: The product from Step 1.

  • Potassium Hydrogen Sulfate (KHSO₄): A common and effective acidic catalyst for dehydration reactions.

Mechanism and Rationale:

This is an acid-catalyzed dehydration reaction. The acidic proton from potassium hydrogen sulfate protonates the hydroxyl group, converting it into a good leaving group (water). The departure of water generates a secondary carbocation, which is stabilized by resonance with the adjacent phenyl ring. A subsequent elimination of a proton from the adjacent carbon results in the formation of the alkene.

Dehydration_Mechanism A Protonation of Hydroxyl Group B Formation of Water as a Leaving Group A->B C Carbocation Formation B->C D Deprotonation and Alkene Formation C->D

Caption: Key stages in the acid-catalyzed dehydration of the chloropropanol intermediate.

Experimental Protocol: Synthesis of 1-(1-Chloromethylvinyl)-2,4-difluorobenzene

[1]

  • Reaction Setup: In a flask equipped with a reflux condenser, combine 2-(2,4-difluorophenyl)-1-chloro-3-propanol (1.0 eq) and potassium hydrogen sulfate (1.1 eq) in chlorobenzene.

  • Reaction Progression: Heat the mixture to reflux (approximately 132 °C) and maintain for 14 hours.

  • Work-up: After cooling, wash the chlorobenzene layer with water until neutral.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield the allylic chloride as an oil.

ParameterValueReference
Yield ~85%[1]
Catalyst KHSO₄[1]
Solvent Chlorobenzene[1]
Temperature Reflux (~132 °C)[1]

Step 3: Malonic Ester Synthesis for Carbon Chain Extension

This step utilizes the principles of the malonic ester synthesis to introduce the carbon that will become the backbone of the 1,3-propanediol.

Key Starting Materials:

  • 1-(1-Chloromethylvinyl)-2,4-difluorobenzene: The allylic chloride from Step 2.

  • Diethyl Malonate: A key reagent in organic synthesis, known for its acidic α-hydrogens.[2]

  • Base: A suitable base, such as lithium hydroxide or sodium ethoxide, is required to deprotonate the diethyl malonate.

Mechanism and Rationale:

The α-protons of diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups. A base deprotonates the diethyl malonate to form a stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the allylic chloride in an Sₙ2 reaction, displacing the chloride and forming a new carbon-carbon bond.

Malonic_Ester_Synthesis cluster_0 Enolate Formation cluster_1 SN2 Alkylation Malonate Diethyl Malonate Enolate Malonate Enolate Malonate->Enolate + Base Base Base (e.g., LiOH) Product Diethyl 2-[2-(2,4-difluorophenyl) propenyl]malonate Enolate->Product + Allylic Chloride AllylicChloride 1-(1-Chloromethylvinyl)- 2,4-difluorobenzene

Caption: Mechanism of the malonic ester synthesis step.

Experimental Protocol: Synthesis of Diethyl 2-[2-(2,4-difluorophenyl)propenyl]malonate

[1]

  • Reaction Setup: Dissolve 1-(1-chloromethylvinyl)-2,4-difluorobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a base such as lithium hydroxide (1.5 eq) followed by diethyl malonate (3.0 eq).

  • Reaction Progression: Stir the reaction mixture at room temperature for approximately 8 hours.

  • Work-up: Quench the reaction by adding water and continue stirring for 1 hour. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

ParameterValueReference
Base Lithium Hydroxide[1]
Solvent Dimethyl Sulfoxide (DMSO)[1]
Temperature Room Temperature[1]

Step 4: Reduction of the Diethyl Malonate to the Target 1,3-Propanediol

The final step is the reduction of the two ester groups of the malonate derivative to primary alcohols, yielding the desired 1,3-propanediol.

Key Starting Materials:

  • Diethyl 2-[2-(2,4-difluorophenyl)propenyl]malonate: The product from Step 3.

  • Reducing Agent: Sodium borohydride (NaBH₄) in the presence of an additive like lithium chloride (LiCl), or a more powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Mechanism and Rationale:

While sodium borohydride alone is generally not strong enough to reduce esters, its reactivity can be enhanced by the addition of Lewis acids like LiCl. The lithium ion is thought to coordinate to the carbonyl oxygen of the ester, making it more electrophilic and susceptible to hydride attack from NaBH₄. The reaction proceeds through the reduction of both ester groups to the corresponding primary alcohols. Lithium aluminum hydride is a more potent reducing agent that readily reduces esters to primary alcohols.

Experimental Protocol: Synthesis of this compound

[1]

  • Reaction Setup: Dissolve the diethyl malonate derivative (1.0 eq) in a mixed solvent system of isopropanol and water.

  • Reagent Addition: Cool the solution to -5 °C and add lithium chloride (2.0 eq) followed by sodium borohydride (2.0 eq).

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 20-25 hours.

  • Work-up: Adjust the pH of the solution to 1 with 4.0 M hydrochloric acid, then raise the pH to 10 with a 20% sodium hydroxide solution.

  • Purification: Separate the organic layer and remove the isopropanol via rotary evaporation. The remaining residue can be further purified by extraction with an organic solvent and subsequent crystallization or chromatography to yield the final product.

ParameterValueReference
Reducing System NaBH₄ / LiCl[1]
Solvent Isopropanol / Water[1]
Temperature -5 °C to Room Temperature[1]

Alternative Synthetic Considerations

While the above route is well-documented, other synthetic strategies could be envisioned for the construction of this molecule, leveraging different key reactions.

  • Wittig-based Approach: A Wittig or Horner-Wadsworth-Emmons reaction could be employed to form the double bond. For example, the reaction of 2,4-difluoroacetophenone with a suitable phosphonium ylide or phosphonate ester could generate an α,β-unsaturated ester. Subsequent reduction of the ester and further functional group manipulation could lead to the target diol.

  • Grignard-based Approach: A Grignard reagent, such as 2,4-difluorophenylmagnesium bromide, could be reacted with a suitable electrophile containing the propanediol synthon. For instance, addition to diethyl allylmalonate followed by reduction could be a potential route.

These alternative pathways, while theoretically plausible, would require significant experimental optimization to be viable and competitive with the established route.

Conclusion

The synthesis of this compound is a multi-step process that relies on a series of fundamental organic transformations. The key to a successful synthesis lies in the careful execution of each step, from the initial Friedel-Crafts alkylation to the final reduction. Understanding the underlying mechanisms and reaction conditions is paramount for optimizing yields and purity. This guide provides a robust framework for researchers and drug development professionals to approach the synthesis of this important intermediate, enabling further advancements in medicinal chemistry and materials science.

References

  • CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. (https://patents.google.
  • Friedel–Crafts reaction - Wikipedia. ([Link])

  • Diethyl malonate - Grokipedia. ([Link])

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The Mechanistic Landscape of Difluorophenyl Propanediol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Design

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the carbon-fluorine bond, such as its high electronegativity, small van der Waals radius, and ability to form strong, stable bonds, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluorophenyl moiety, in particular, has emerged as a privileged structural motif in a diverse array of therapeutic agents, enhancing their efficacy and pharmacokinetic profiles. This guide provides an in-depth exploration of the mechanisms of action associated with difluorophenyl propanediol derivatives, a class of compounds with significant therapeutic potential. We will delve into established and hypothesized biological targets, supported by a framework of experimental validation, to provide researchers and drug development professionals with a comprehensive understanding of this promising chemical scaffold.

Anticipated Mechanisms of Action

Based on the structural features of difluorophenyl propanediol derivatives and the known activities of analogous compounds, two primary mechanisms of action are of significant interest: antifungal activity through cytochrome P450 inhibition and anticancer activity via modulation of the MAPK/MEK signaling pathway.

Antifungal Activity: Inhibition of Fungal Cytochrome P450

A prominent and well-established mechanism for compounds structurally related to difluorophenyl propanediol derivatives is the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

The core structure of fluconazole, a widely used antifungal agent, features a 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol backbone. The nitrogen atom of the triazole ring coordinates to the heme iron of the cytochrome P450 enzyme, while the difluorophenyl group interacts with the enzyme's active site, leading to potent and selective inhibition. This disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell growth arrest and death. Given the structural similarities, it is highly probable that certain difluorophenyl propanediol derivatives exert their antifungal effects through this well-characterized mechanism.

Signaling Pathway Diagram: Fungal Ergosterol Biosynthesis and its Inhibition

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Cytochrome P450) Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Difluorophenyl_Propanediol_Derivative Difluorophenyl Propanediol Derivative Lanosterol 14α-demethylase Lanosterol 14α-demethylase Difluorophenyl_Propanediol_Derivative->Lanosterol 14α-demethylase Inhibition

Caption: Inhibition of lanosterol 14α-demethylase by difluorophenyl propanediol derivatives disrupts ergosterol biosynthesis, compromising fungal cell membrane integrity.

Anticancer Activity: Targeting the MAPK/MEK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many human cancers.[2] Consequently, inhibitors of key kinases in this pathway, particularly MEK1 and MEK2, have emerged as important cancer therapeutics.[1]

While direct evidence for difluorophenyl propanediol derivatives as MEK inhibitors is still emerging, the prevalence of the difluorophenyl motif in known RAF and MEK inhibitors strongly suggests that this is a plausible and compelling mechanism of action. For instance, N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as selective Raf inhibitors.[3] MEK inhibitors like trametinib, cobimetinib, and selumetinib, which are approved for treating various cancers, underscore the therapeutic validity of targeting this pathway.[1]

It is hypothesized that difluorophenyl propanediol derivatives could act as allosteric inhibitors of MEK1/2. This mode of inhibition involves binding to a pocket adjacent to the ATP-binding site, which induces a conformational change that locks the enzyme in an inactive state. This prevents the phosphorylation of ERK1/2, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.

Signaling Pathway Diagram: Hypothesized Inhibition of the MAPK/MEK Pathway

cluster_pathway MAPK/MEK Signaling Pathway cluster_inhibition Hypothesized Mechanism of Inhibition Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription_Factors Transcription_Factors ERK1/2->Transcription_Factors Phosphorylation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulation Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Difluorophenyl_Propanediol_Derivative Difluorophenyl Propanediol Derivative Difluorophenyl_Propanediol_Derivative->MEK1/2 Allosteric Inhibition

Caption: Difluorophenyl propanediol derivatives may act as allosteric inhibitors of MEK1/2, preventing the phosphorylation of ERK1/2 and downstream signaling that promotes cancer cell proliferation and survival.

Experimental Validation Protocols

To elucidate the precise mechanism of action of novel difluorophenyl propanediol derivatives, a systematic and multi-faceted experimental approach is required. The following protocols provide a framework for assessing their potential antifungal and anticancer activities.

Protocol 1: In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of difluorophenyl propanediol derivatives against pathogenic fungal strains.

Methodology:

  • Fungal Strains: Utilize a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Broth Microdilution Assay:

    • Prepare a serial two-fold dilution of the test compounds in RPMI 1640 medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized fungal suspension.

    • Include positive (a known antifungal agent like fluconazole) and negative (no drug) controls.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined by visual inspection or spectrophotometric reading.

Protocol 2: Cell Viability and Cytotoxicity Assays

Objective: To assess the anticancer activity of difluorophenyl propanediol derivatives by measuring their effect on the viability of cancer cell lines.[4]

Methodology (MTT Assay): [1][4]

  • Cell Lines: Use a panel of human cancer cell lines, particularly those with known mutations in the MAPK pathway (e.g., BRAF-mutant melanoma, KRAS-mutant colorectal cancer).

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the difluorophenyl propanediol derivatives for 24, 48, and 72 hours.[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[4]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Protocol 3: Western Blot Analysis of MAPK Pathway Modulation

Objective: To determine if difluorophenyl propanediol derivatives inhibit the MAPK signaling pathway by assessing the phosphorylation status of key proteins.[2]

Methodology: [2]

  • Cell Treatment and Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated forms of MEK (p-MEK) and ERK (p-ERK), as well as total MEK and ERK as loading controls.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities to determine the relative levels of p-MEK and p-ERK, normalized to total MEK and ERK, respectively. A decrease in the phosphorylation of these proteins in treated cells compared to untreated controls would indicate inhibition of the MAPK pathway.

Experimental Workflow Diagram: Investigating the Mechanism of Action

cluster_antifungal Antifungal Activity Assessment cluster_anticancer Anticancer Activity Assessment Fungal_Strains Pathogenic Fungal Strains Broth_Microdilution Broth Microdilution Assay Fungal_Strains->Broth_Microdilution MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->MIC_Determination Cancer_Cell_Lines Cancer Cell Lines (e.g., BRAF/RAS mutant) MTT_Assay Cell Viability Assay (MTT) Cancer_Cell_Lines->MTT_Assay Western_Blot Western Blot Analysis Cancer_Cell_Lines->Western_Blot IC50_Determination Determine IC50 Value MTT_Assay->IC50_Determination MAPK_Pathway_Analysis Assess Phosphorylation of MEK and ERK Western_Blot->MAPK_Pathway_Analysis Start Start: Synthesized Difluorophenyl Propanediol Derivatives Start->Fungal_Strains Start->Cancer_Cell_Lines

Caption: A streamlined workflow for the initial biological evaluation of difluorophenyl propanediol derivatives, encompassing both antifungal and anticancer assays.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols described above.

Table 1: In Vitro Antifungal Activity of Difluorophenyl Propanediol Derivatives

Compound IDCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
DFP-001
DFP-002
DFP-003
Fluconazole (Control)

Table 2: In Vitro Anticancer Activity of Difluorophenyl Propanediol Derivatives

Compound IDCell Line (Genotype)IC50 (µM) at 48h
DFP-001A375 (BRAF V600E)
DFP-001HCT116 (KRAS G13D)
DFP-002A375 (BRAF V600E)
DFP-002HCT116 (KRAS G13D)
DFP-003A375 (BRAF V600E)
DFP-003HCT116 (KRAS G13D)
Trametinib (Control)A375 (BRAF V600E)
Trametinib (Control)HCT116 (KRAS G13D)

Table 3: Effect of Difluorophenyl Propanediol Derivatives on MAPK Pathway Phosphorylation

Treatmentp-MEK / Total MEK (Fold Change vs. Control)p-ERK / Total ERK (Fold Change vs. Control)
Control (Untreated)1.01.0
DFP-001 (IC50)
DFP-002 (IC50)
DFP-003 (IC50)
Trametinib (Control)

Conclusion and Future Directions

Difluorophenyl propanediol derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The evidence strongly suggests that their biological activities are likely mediated through well-established and therapeutically relevant mechanisms, including the inhibition of fungal cytochrome P450 and the modulation of the MAPK/MEK signaling pathway in cancer. The experimental protocols outlined in this guide provide a robust framework for validating these hypotheses and elucidating the specific molecular interactions that underpin their pharmacological effects. Further structure-activity relationship (SAR) studies, guided by the data generated from these assays, will be crucial for optimizing the potency, selectivity, and drug-like properties of this exciting class of compounds. The continued exploration of difluorophenyl propanediol derivatives holds significant promise for addressing unmet needs in the treatment of fungal infections and cancer.

References

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A Technical Guide to the Biological Evaluation of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Synthesis to Biological Significance

The journey of a novel chemical entity from its conception and synthesis to a potential therapeutic agent is both methodical and fraught with challenges. This guide focuses on a specific molecule, 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol, providing a comprehensive framework for its biological evaluation. While the synthesis of this compound is documented, its biological activities remain largely unexplored. This document, therefore, serves as a roadmap for researchers, scientists, and drug development professionals to systematically investigate its therapeutic potential. By leveraging structure-activity relationships of analogous compounds and employing a rigorous, multi-tiered screening approach, we can begin to elucidate the pharmacological profile of this promising molecule.

Compound Profile: Synthesis and Structural Rationale

The synthesis of this compound has been described in the patent literature, outlining a multi-step process.[1][2] The key structural features of this molecule provide clues to its potential biological activities. The presence of a 2,4-difluorophenyl group is of particular interest. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and potency of drug candidates.[3][4] For instance, the anti-inflammatory drug diflunisal features a difluorophenyl moiety and exhibits analgesic properties through the reversible inhibition of cyclooxygenase.[5][6] Furthermore, recent research has highlighted the potential of difluorophenyl-containing compounds as potent inhibitors of poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair, with implications for cancer therapy.[7]

The propanediol backbone may also contribute to the molecule's overall properties, potentially influencing its solubility and pharmacokinetic profile. Some propanediols are known to possess antimicrobial properties.[8] The propenyl linker introduces a degree of conformational flexibility, which could be crucial for its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H14F2O2[9]
Molecular Weight228.23 g/mol [9]
CAS Number165115-73-1[9][10]

A Strategic Approach to Unveiling Biological Activity

Given the structural motifs present in this compound, a tiered approach to biological evaluation is recommended. This strategy begins with broad phenotypic screening to identify any general bioactivity, followed by more focused assays to elucidate the specific mechanism of action.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target Deconvolution & Mechanistic Studies cluster_2 Tier 3: In Vivo Validation A Compound Synthesis & Purity Analysis B Cytotoxicity/Viability Assays (e.g., MTT, CellTiter-Glo) A->B Characterized Compound C Broad Phenotypic Screening (e.g., Antimicrobial, Anti-inflammatory) B->C Non-toxic Concentrations D Target-Based Screening (e.g., Kinase Panel, PARP Inhibition) C->D Identified Phenotype F Mechanism of Action Studies (e.g., Western Blot, qPCR) D->F Confirmed Target E Cellular Thermal Shift Assay (CETSA) E->F Target Engagement G Pharmacokinetic Profiling (ADME) F->G Validated Mechanism H Animal Models of Disease (e.g., Xenograft, Inflammation Models) G->H Favorable PK I Toxicology Studies H->I Demonstrated Efficacy G cluster_0 Proposed Anticancer Mechanism A DNA Damage B PARP1 Activation A->B D PARP1 Inhibition B->D C This compound C->D E Inhibition of DNA Repair D->E F Cell Cycle Arrest & Apoptosis E->F

Caption: Proposed mechanism of action via PARP1 inhibition.

Cellular Target Engagement

To confirm that the compound interacts with its putative target within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed. This technique relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Downstream Signaling Pathway Analysis

Once a target is validated, investigating the downstream effects on cellular signaling pathways is essential. If PARP1 inhibition is confirmed, key downstream markers to investigate include:

  • γ-H2AX: A marker of DNA double-strand breaks, which are expected to accumulate when PARP-mediated repair is inhibited.

  • Caspase-3/7 Activation: To confirm the induction of apoptosis.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest, often at the G2/M phase in response to DNA damage.

These can be assessed using techniques such as Western blotting, immunofluorescence, and flow cytometry.

Tier 3: Preclinical Validation

Promising in vitro results must be validated in in vivo models to assess the compound's therapeutic potential in a more complex biological system.

Pharmacokinetic (ADME) Studies

Before proceeding to efficacy studies, it is crucial to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This will help in designing appropriate dosing regimens for in vivo experiments.

In Vivo Efficacy Models

Based on the in vitro findings, appropriate animal models should be selected.

  • For Anticancer Activity: A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard approach. Tumor growth can be monitored over time in response to treatment with the compound.

  • For Anti-inflammatory Activity: A murine model of LPS-induced endotoxemia or a carrageenan-induced paw edema model can be used to assess the compound's ability to reduce inflammation in vivo.

Preliminary Toxicology

Initial toxicology studies in rodents are necessary to assess the compound's safety profile and identify any potential off-target effects.

Conclusion and Future Directions

The structured evaluation of this compound, as outlined in this guide, provides a clear and logical path to understanding its biological activity. By systematically progressing from broad phenotypic screening to detailed mechanistic studies and in vivo validation, researchers can efficiently determine the therapeutic potential of this novel chemical entity. The presence of the difluorophenyl moiety strongly suggests that investigating its effects on targets such as PARP1 could be a fruitful line of inquiry. Further exploration of its anti-inflammatory and antimicrobial properties is also warranted. This comprehensive approach will be instrumental in determining whether this compound can be advanced as a lead compound in drug discovery programs.

References

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An In-depth Technical Guide to the Discovery and History of Firocoxib

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Abstract Service (CAS) Number: The CAS number provided in the topic description (165115-73-1) corresponds to 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]-1,3-propanediol, an intermediate in the synthesis of the antifungal agent posaconazole. However, the request for an in-depth technical guide on its discovery, history, mechanism of action, and clinical data strongly indicates that the intended subject is the well-documented veterinary drug Firocoxib (CAS 189954-96-9) . This guide will proceed with a comprehensive overview of Firocoxib, a selective COX-2 inhibitor.

Introduction: The Dawn of a New Class of Veterinary NSAIDs

Firocoxib, marketed under the brand names Previcox® for dogs and Equioxx® for horses, represents a significant advancement in veterinary anti-inflammatory therapy.[1][2][3] It belongs to the coxib class of non-steroidal anti-inflammatory drugs (NSAIDs), which are designed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][4] This selectivity provides the therapeutic benefits of pain and inflammation reduction while minimizing the gastrointestinal side effects commonly associated with older, non-selective NSAIDs that also inhibit the COX-1 enzyme.[4][5] The development of Firocoxib was a direct result of the growing understanding of the distinct roles of COX isoforms in physiology and pathology, a pivotal moment in medicinal chemistry and pharmacology.

The Scientific Foundation: Unraveling the COX Pathway

The discovery of Firocoxib is intrinsically linked to the elucidation of the cyclooxygenase (COX) enzymes' functions.

  • COX-1: This isoform is constitutively expressed in many tissues and is responsible for producing prostaglandins that regulate essential physiological processes, including gastrointestinal protection, platelet aggregation, and renal blood flow.

  • COX-2: In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. Prostaglandins produced by COX-2 are key mediators of pain, fever, and inflammation.[4]

The realization that the therapeutic effects of NSAIDs were primarily due to COX-2 inhibition, while the adverse effects stemmed from COX-1 inhibition, spurred the rational design of COX-2 selective inhibitors.

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, endotoxins) COX2 Cyclooxygenase-2 (COX-2) Inflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Conversion Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerases Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediate Firocoxib Firocoxib Firocoxib->COX2 Selectively Inhibits Firocoxib_Synthesis Start Starting Materials (e.g., Thioanisole or p-bromopropiophenone) Intermediate_A Intermediate A (Methylsulfonylphenyl ketone derivative) Start->Intermediate_A Multi-step Synthesis Intermediate_B Intermediate B (e.g., 2-(cyclopropylmethoxy)acetic acid) Start->Intermediate_B Separate Synthesis Coupling Coupling Reaction Intermediate_A->Coupling Intermediate_B->Coupling Cyclization Cyclization & Ring Formation Coupling->Cyclization Firocoxib Firocoxib Cyclization->Firocoxib

Caption: Generalized synthetic workflow for Firocoxib.

Key Synthetic Steps (Illustrative Protocol)

The following outlines a representative synthetic approach based on publicly available information. [6][7][8]

  • Preparation of the Methylsulfonylphenyl Ketone Intermediate:

    • Step 1a: Friedel-Crafts acylation of thioanisole with isobutyryl chloride in the presence of a Lewis acid like aluminum chloride.

    • Step 1b: Hydroxylation of the resulting ketone.

    • Step 1c: Oxidation of the thioether to a sulfone using an oxidizing agent such as Oxone® or, in newer methods, hydrogen peroxide to create a more environmentally friendly process. [7]

  • Formation of the Furanone Ring:

    • Step 2a: Reaction of the sulfonyl ketone intermediate with a suitable reagent like acetoxyacetyl chloride.

    • Step 2b: Intramolecular cyclization to form the 3-hydroxy-furanone intermediate.

  • Final Alkylation:

    • Step 3a: Alkylation of the hydroxyl group on the furanone ring with cyclopropylmethyl bromide in the presence of a base (e.g., potassium carbonate) to yield the final product, Firocoxib. [8]

Clinical Efficacy and Safety Profile

Numerous studies have demonstrated the clinical effectiveness and safety of Firocoxib for the management of pain and inflammation associated with osteoarthritis in dogs and horses.

Summary of Key Clinical Trial Data in Dogs
Study Number of Dogs Duration Key Findings Reference
Previcox Experience Trial1,00240 days93% of dogs rated as improved by veterinarians; low rate of gastrointestinal side effects (2.9%).[9][10]
Field Study vs. Etodolac24930 daysFirocoxib was comparable to or significantly better than etodolac in improving lameness, pain, and range of motion.[5]
Geriatric Dog StudyNot specified90 daysSignificant improvements in lameness, pain, and range of motion; well-tolerated in older dogs.[11]

Key Safety Considerations: As with all NSAIDs, there is a potential for adverse reactions. The most common side effects are gastrointestinal, including vomiting, diarrhea, and decreased appetite. [12]It is contraindicated in dogs with pre-existing gastrointestinal ulceration or bleeding disorders. [3]Routine monitoring through physical examinations and bloodwork is recommended for animals on long-term Firocoxib therapy. [3]

Conclusion: A Targeted Approach to Veterinary Pain Management

The discovery and development of Firocoxib marked a paradigm shift in the management of pain and inflammation in veterinary medicine. By leveraging a deep understanding of the COX enzymes, scientists were able to design a molecule with a targeted mechanism of action, offering a favorable efficacy and safety profile. The history of Firocoxib is a testament to the power of rational drug design and its profound impact on improving the quality of life for companion animals. Its continued use in clinical practice underscores its importance as a cornerstone of modern veterinary analgesia.

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2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol: Synthesis, Properties, and Applications

Introduction

This compound, identified by CAS number 165115-73-1, is a fluorinated organic compound of significant interest in the pharmaceutical industry.[1][2] Its molecular structure, featuring a difluorophenyl group attached to a propenyl-propanediol backbone, makes it a crucial building block, or intermediate, in the synthesis of complex active pharmaceutical ingredients (APIs). Specifically, it is recognized as a key precursor in the manufacturing of Posaconazole, a potent triazole antifungal agent.[3]

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and bioavailability.[4][5] The difluorophenyl moiety in this compound exemplifies this principle, highlighting its importance for researchers and professionals engaged in drug discovery and process development. This guide provides a detailed examination of its chemical properties, a comprehensive overview of its synthesis, and its pivotal role in pharmaceutical manufacturing.

Physicochemical and Computed Properties

A foundational understanding of the compound's physical and chemical characteristics is essential for its application in synthesis and research. The properties are summarized below.

PropertyValueSource
IUPAC Name 2-[2-(2,4-difluorophenyl)prop-2-enyl]propane-1,3-diol[1]
CAS Number 165115-73-1[1][2]
Molecular Formula C₁₂H₁₄F₂O₂[1][6]
Molecular Weight 228.23 g/mol [1]
Exact Mass 228.09618601 Da[1]
Density 1.21 g/cm³[6]
Boiling Point 368.304 °C[6]
EC Number 605-390-1[6]
XLogP3 1.96890[6]

Multi-Step Synthesis Pathway

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The most well-documented route involves a sequence of a Friedel-Crafts-type reaction, elimination, malonic ester synthesis, and final reduction.[7][8] This pathway is valued for its efficiency and applicability to industrial-scale production.[8]

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Type Reaction cluster_1 Step 2: Elimination Reaction cluster_2 Step 3: Malonic Ester Synthesis cluster_3 Step 4: Reduction A 2-Chloromethyl epoxy propane C 2-(2,4-Difluorophenyl)-1-chloro-3-propanol A->C Catalyst (FeCl3 / AlCl3) Room Temp to 60°C B 1,3-Difluorobenzene B->C D 1-(1-Chloromethylvinyl)-2,4-difluorobenzene C->D KHSO4 Chlorobenzene F 2-[2-(2,4-Difluorophenyl)propenyl]-1,3-diethyl malonate D->F Base E Diethyl Malonate E->F H This compound F->H Isopropanol/Water Room Temp G Borohydride (LiBH4 / NaBH4) G->H

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocols

The following protocols are synthesized from patent literature, providing a self-validating framework for laboratory replication.[7][8]

Step 1: Synthesis of 2-(2,4-Difluorophenyl)-1-chloro-3-propanol

  • Causality: This step employs a Friedel-Crafts-type alkylation. A Lewis acid catalyst, such as aluminum chloride or ferric chloride, polarizes the C-O bond of the epoxide ring on 2-chloromethyl epoxy propane, rendering it susceptible to electrophilic attack by the electron-rich 1,3-difluorobenzene ring.

  • Protocol:

    • In a reaction vessel, mix 2-chloromethyl epoxy propane and 1,3-difluorobenzene at 0°C.[8] The molar ratio is typically near 1:1, for instance, 0.30 mol of each.[8]

    • While stirring, add the Lewis acid catalyst (e.g., aluminum chloride, 0.30 mol) in several batches to control the exothermic reaction.[8]

    • Allow the mixture to react at room temperature for approximately 7-8 hours.[8]

    • Increase the temperature to around 58-60°C and continue the reaction for an additional 3 hours to ensure completion.[8]

    • After cooling, quench the reaction by carefully adding the mixture to a 2 mol/L hydrochloric acid solution at 0°C.[8]

    • Extract the product using dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and saturated brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the oily product.[8]

Step 2: Synthesis of 1-(1-Chloromethylvinyl)-2,4-difluorobenzene

  • Causality: This is an acid-catalyzed dehydration (elimination) reaction. Potassium hydrogen sulfate acts as the acid catalyst to protonate the hydroxyl group of the alcohol, which then leaves as a water molecule, forming a carbocation. A subsequent proton abstraction leads to the formation of the carbon-carbon double bond.

  • Protocol:

    • Combine the 2-(2,4-difluorophenyl)-1-chloro-3-propanol from the previous step with potassium hydrogen sulfate and chlorobenzene in a reaction flask.

    • Heat the mixture to facilitate the elimination reaction. The exact temperature and time will depend on the scale but are monitored by techniques like Thin Layer Chromatography (TLC).

    • Upon completion, process the reaction mixture to isolate the product, typically involving washing and solvent removal.

Step 3: Synthesis of 2-[2-(2,4-Difluorophenyl)propenyl]-1,3-diethyl malonate

  • Causality: This step is a classic malonic ester synthesis, a robust method for forming carbon-carbon bonds. A base deprotonates diethyl malonate to form a nucleophilic enolate, which then attacks the electrophilic carbon of 1-(1-chloromethylvinyl)-2,4-difluorobenzene in a nucleophilic substitution reaction, displacing the chloride ion.

  • Protocol:

    • Prepare a solution of diethyl malonate and a suitable base (e.g., sodium ethoxide) in an anhydrous solvent like ethanol.

    • Add 1-(1-chloromethylvinyl)-2,4-difluorobenzene to the solution.

    • Allow the reaction to proceed, often with heating, until the starting material is consumed.

    • Work up the reaction by neutralizing the base, extracting the product into an organic solvent, and purifying it, often via distillation or chromatography.

Step 4: Synthesis of this compound

  • Causality: This final step is a reduction of the two ester groups of the malonate derivative to primary alcohols. A powerful reducing agent like lithium borohydride or sodium borohydride is used, which selectively reduces esters to alcohols.[7]

  • Protocol:

    • Dissolve the 2-[2-(2,4-difluorophenyl)propenyl]-1,3-diethyl malonate (e.g., 0.04 mol) in a mixed solvent system of isopropanol and water.[7]

    • Cool the solution to approximately -5°C.[7]

    • Add a borohydride reducing agent (e.g., sodium borohydride, 0.08 mol) and a promoter like lithium chloride (0.08 mol).[7]

    • Stir the reaction mixture at room temperature for 20-25 hours.[7]

    • Upon completion, acidify the solution to pH 1 using 4.0 mol/L hydrochloric acid to decompose any excess borohydride.[7]

    • Subsequently, make the solution alkaline to pH 10 with a 20% sodium hydroxide solution.[7]

    • Separate the organic layer and remove the isopropanol via rotary evaporation to isolate the final diol product.[7]

Application in Pharmaceutical Synthesis

The primary and most critical application of this compound is its role as a direct precursor to the antifungal drug Posaconazole.[3] The structural core of the diol is incorporated into the final, complex API molecule.

Relation_Diagram A 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL] -1,3-propanediol B Further Synthetic Steps A->B Key Intermediate C Posaconazole (Antifungal API) B->C Leads to

Caption: Role as a key intermediate for Posaconazole.

The presence of the difluorophenyl group is a deliberate design choice. In many drug molecules, fluorination serves to block sites of metabolic oxidation, thereby increasing the drug's half-life and overall exposure in the body.[4][9] Furthermore, the specific electronic properties of fluorine can modulate the pKa of nearby functional groups or improve binding interactions with the target enzyme, in this case, lanosterol 14α-demethylase.

Future Perspectives

While the primary utility of this compound is well-established, future research could explore several avenues. The development of more sustainable or efficient synthetic routes, perhaps utilizing novel catalytic systems, remains an area of interest for process chemists. Additionally, the difluorophenyl propanediol scaffold itself could be investigated as a starting point for the synthesis of new classes of bioactive molecules beyond antifungals. The principles of fluorine in drug design are continually evolving, and this versatile building block may find applications in developing novel therapeutic agents for other diseases.[10]

References

  • CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol - Google Patents. Available from: https://patents.google.
  • Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol - Eureka. Available from: https://eureka.patsnap.
  • 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol - PubChem. Available from: [Link]

  • Synthesis of Two Types of 1,3‐Diarylpropane Derivatives by Cobalt‐Catalyzed Cycloaddition of 1,6‐Diynes - ResearchGate. Available from: [Link]

  • CAS#:165115-73-1 | this compound | Chemsrc. Available from: [Link]

  • Exploring 2,2-Difluoro-1,3-Propanediol: Properties and Applications. Available from: [Link]

  • Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes - PMC - NIH. Available from: [Link]

  • US20120245393A1 - Compounds and methods for preparation of diarylpropanes - Google Patents.
  • Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol | C12H13F2N3O2 | CID 10286074 - PubChem. Available from: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. Available from: [Link]

  • CN101591226B - 1,3-diarylpropane derivatives and application thereof - Google Patents.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • Synthesis of Diaryl‐ and Dialkynylphosphinates From Ubiquitous PV Sources via a Redox‐Neutral Approach - NIH. Available from: [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. Available from: [Link]

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Safe Handling and Hazard Assessment of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol is a key chemical intermediate, notably in the synthesis of advanced antifungal agents like posaconazole[1][2]. As with many specialized intermediates, comprehensive, publicly available toxicological data is limited. This guide is designed for researchers and drug development professionals to establish a robust safety framework for the handling, storage, and disposal of this compound. The protocols herein are synthesized from an analysis of the compound's chemical structure, data on its precursors, and established principles of laboratory safety. The primary objective is to empower scientific teams to manage the risks associated with this compound by understanding the causality behind each safety recommendation.

Section 1: Chemical Identity and Physical Properties

Understanding the fundamental properties of a compound is the first step in a thorough risk assessment. While exhaustive experimental data is not available, the following information has been compiled from reliable chemical databases.

PropertyValueSource
IUPAC Name 2-[2-(2,4-difluorophenyl)prop-2-enyl]propane-1,3-diolPubChem[3]
CAS Number 165115-73-1PubChem[3]
Molecular Formula C₁₂H₁₄F₂O₂PubChem[3]
Molecular Weight 228.23 g/mol PubChem[3]
Appearance Not specified; likely an off-white to pale yellow solid or viscous oil.Inferred

Section 2: Hazard Identification and Risk Assessment

GHS Hazard Classification

The European Chemicals Agency (ECHA) registration dossier, aggregated by PubChem, provides a preliminary hazard profile. It is crucial to note that for a significant percentage of notifications, the chemical did not meet the criteria for GHS hazard classification, indicating that the risks may be moderate. However, the following warnings have been reported[3]:

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation)

  • H412: Harmful to aquatic life with long lasting effects (Hazardous to the aquatic environment, long-term hazard)

Inferred Hazards from Synthesis Precursors

The documented synthesis of this compound involves several reagents with well-defined hazard profiles. Understanding these provides insight into potential residual impurities and the overall reactivity class of the target molecule[1][4].

  • Diethyl Malonate: This precursor is a combustible liquid that causes serious eye irritation (H319)[5][6]. The propanediol moiety of the target compound is derived from this reagent, making the potential for eye irritation a primary concern.

  • 1,3-Difluorobenzene: A flammable liquid and vapor that causes skin and eye irritation.

  • Borohydrides (Sodium or Lithium): These reducing agents are water-reactive and can release flammable gases. While they are consumed during the reaction, their presence in trace amounts could pose a risk.

  • 1,3-Propanediol (Structural Analog): The core propanediol structure is generally considered to have very low toxicity[7][8][9]. This suggests the toxicity of the target molecule is primarily driven by the difluorophenyl and propenyl functionalities.

Risk Assessment Summary

The primary risks associated with this compound are moderate acute oral toxicity and a significant potential for causing serious eye irritation. While skin irritation is not explicitly noted in the GHS classification, the presence of the difluorophenyl group warrants caution. The risk of systemic effects upon dermal absorption or inhalation has not been thoroughly investigated, and therefore, exposure via these routes should be minimized as a precautionary measure.

HazardRisk LevelRationale
Eye Contact High Classified as causing serious eye irritation (H319)[3]. Precursor data supports this risk[5].
Ingestion Moderate Classified as harmful if swallowed (H302)[3].
Skin Contact Low to Moderate Not classified, but prudent to assume potential for mild irritation or absorption.
Inhalation Low (as solid) Low vapor pressure expected. Risk increases if aerosolized or handled as a fine powder.
Environmental Moderate Classified as harmful to aquatic life with long-lasting effects (H412)[3].

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE is essential for minimizing exposure. The causality for each recommendation is grounded in the risk assessment from Section 2.

Engineering Controls
  • Fume Hood: All weighing and transfer operations involving powdered or volatile forms of the compound must be conducted in a certified chemical fume hood. This is the primary defense against inhalation of aerosols or vapors.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a dynamic risk mitigation strategy. The following workflow illustrates the decision-making process for safely handling the compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_action Execution Start Begin Work with Compound Assess Assess Task: - Weighing Powder? - Making Solution? - Accidental Spill? Start->Assess Eyes Eye Protection: Chemical Safety Goggles (ANSI Z87.1) Required for ALL tasks. Assess->Eyes All Scenarios Hands Hand Protection: Nitrile Gloves (check integrity) Double-gloving for large quantities. Assess->Hands All Scenarios Body Body Protection: Chemical-resistant Lab Coat (fully buttoned). Assess->Body All Scenarios Resp Respiratory Protection: Generally not required if using fume hood. Consider N95/P100 for large spills outside hood. Assess->Resp Spill Scenario Proceed Proceed with Task in Fume Hood Eyes->Proceed Hands->Proceed Body->Proceed Resp->Proceed

Caption: PPE selection workflow for handling the target compound.

Section 4: Protocols for Safe Handling, Storage, and Emergencies

Adherence to standardized protocols is critical for ensuring safety and experimental reproducibility. These procedures are designed to be self-validating by incorporating safety checks at each critical step.

Step-by-Step Handling Protocol (Weighing and Transfer)
  • Preparation: Don all required PPE as outlined in Section 3. Verify that the chemical fume hood is operational and the sash is at the appropriate height.

  • Staging: Place a calibrated analytical balance, weigh paper/boat, spatula, and a sealable container for the final solution inside the fume hood.

  • Extraction: Retrieve the compound from its storage location. Check the container label to confirm the identity.

  • Transfer: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the approximate amount of solid to the weigh paper. Avoid any actions that could generate dust.

  • Weighing: Close the main container. Tare the balance and record the exact weight of the compound.

  • Dissolution/Final Transfer: Carefully add the weighed solid to the destination vessel (e.g., a flask containing solvent). Ensure the transfer is quantitative.

  • Cleanup: Dispose of the used weigh paper and any contaminated wipes in a designated solid chemical waste container located inside the fume hood.

  • Finalization: Securely close the destination vessel and the main stock container. Wipe down the work surface within the fume hood with an appropriate solvent.

  • Doffing PPE: Remove gloves and dispose of them properly before exiting the lab. Wash hands thoroughly with soap and water.

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and water-reactive substances due to potential hazards from synthesis precursors.

Emergency Response Protocol

Rapid and correct response to an exposure or spill is critical. The following flowchart outlines the necessary steps.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Spill Containment Event Accidental Exposure or Spill Occurs Eye_Contact Eye Contact: Immediately flush with eyewash for 15 minutes. Seek medical attention. Event->Eye_Contact Eye Skin_Contact Skin Contact: Remove contaminated clothing. Wash area with soap and water. Event->Skin_Contact Skin Ingestion Ingestion: DO NOT induce vomiting. Seek immediate medical attention. Provide SDS/Guide to physician. Event->Ingestion Swallowed Alert Alert personnel in the area. Event->Alert Spill Evacuate Evacuate if spill is large or vapors are present. Alert->Evacuate Contain Contain spill with absorbent pads or sand. Avoid creating dust. Evacuate->Contain Cleanup Wear appropriate PPE. Collect material into a sealed waste container for disposal. Contain->Cleanup

Caption: Emergency response flowchart for spills or personnel exposure.

Section 5: Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weigh papers, and absorbent pads should be placed in a sealed, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a designated, labeled hazardous liquid waste container.

  • Disposal Vendor: All waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations. Do not discharge into drains or the environment[7][10].

References

  • Title: Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)
  • Title: Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol Source: Eureka URL: [Link]

  • Title: Florfenicol-impurities Source: Pharmaffiliates URL: [Link]

  • Title: Florfenicol impurity Source: Analytica Chemie URL: [Link]

  • Title: Florfenicol impurity Source: Analytica Chemie URL: [Link]

  • Title: Florfenicol-impurities Source: Pharmaffiliates URL: [Link]

  • Title: Asymmetric synthesis of 2-(2,4-difluorophenyl)
  • Title: 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Safety Data Sheet - Diethyl isobutylmalonate Source: Thermo Fisher Scientific URL: [Link]

  • Title: Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol Source: Regulatory Toxicology and Pharmacology URL: [Link]

  • Title: Safety data sheet - 1,3-Propanediol Source: CPAChem URL: [Link]

  • Title: CAS#:165115-73-1 | this compound Source: Chemsrc URL: [Link]

  • Title: Safety Data Sheet 1,2-Propanediol Source: Chemical Suppliers URL: [Link]

  • Title: Safety Data Sheet: 1,3-Propanediol Source: Carl ROTH URL: [Link]

  • Title: Diethyl malonate - Safety Data Sheet Source: Sigma-Aldrich (archived) URL: [Link]

  • Title: Safety Data Sheet: diethyl ether Source: Chemos GmbH & Co.KG URL: [Link]msds/EN/A0008966_msds_en.pdf)

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Methodological & Application

Detailed synthesis protocol for 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Detailed Synthesis Protocol for 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive, step-by-step guide for the chemical synthesis of this compound, a valuable intermediate in pharmaceutical manufacturing, notably for azole antifungal agents like posaconazole.[1] The protocol is designed for organic chemists and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical principles and expert insights behind each step. The synthesis follows a robust four-step sequence, beginning with a Friedel-Crafts alkylation, followed by dehydration, a malonic ester alkylation, and concluding with a chemoselective reduction. Each stage has been detailed to ensure reproducibility, safety, and high yield.

Introduction and Synthesis Strategy

The target molecule, this compound (CAS 165115-73-1), features a difluorinated aromatic ring coupled to an allylic 1,3-propanediol backbone.[2][3][4] This structural motif is critical in the synthesis of complex pharmaceutical agents. The synthetic route outlined herein is adapted from established patent literature, providing a practical and scalable approach.[1][5]

The overall strategy involves constructing the carbon skeleton in a stepwise fashion:

  • C-C Bond Formation via Friedel-Crafts Alkylation: The synthesis commences by attaching the difluorophenyl ring to a three-carbon chain derived from 2-chloromethyloxirane.

  • Olefin Formation via Dehydration: An elimination reaction is then employed to introduce the key propenyl double bond.

  • Carbon Chain Extension via Malonic Ester Synthesis: The core is then alkylated with diethyl malonate, which serves as a precursor to the 1,3-propanediol moiety.

  • Final Reduction: The synthesis culminates in the reduction of the malonic ester to the target diol.

This multi-step process is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Dehydration cluster_2 Step 3: Malonic Ester Synthesis cluster_3 Step 4: Reduction A 1,3-Difluorobenzene + 2-Chloromethyloxirane B 2-(2,4-Difluorophenyl)-1-chloro-3-propanol A->B  AlCl3 or FeCl3 C 1-(1-Chloromethylvinyl)-2,4-difluorobenzene B->C  KHSO4, Heat D 2-[2-(2,4-Difluorophenyl)propenyl]-1,3-diethyl malonate C->D  Diethyl Malonate, Base E This compound D->E  NaBH4 or LiBH4

Caption: Overall four-step synthesis workflow.

Materials and Equipment

Reagents & SolventsGradeSupplier
1,3-DifluorobenzeneReagentSigma-Aldrich
2-Chloromethyloxirane (Epichlorohydrin)ReagentSigma-Aldrich
Aluminum Chloride (AlCl₃), anhydrousReagentSigma-Aldrich
Iron(III) Chloride (FeCl₃), anhydrousReagentSigma-Aldrich
Dichloromethane (CH₂Cl₂)AnhydrousFisher Scientific
Potassium Hydrogen Sulfate (KHSO₄)ReagentSigma-Aldrich
ChlorobenzeneAnhydrousSigma-Aldrich
Diethyl MalonateReagentSigma-Aldrich
Lithium Hydride (LiH) or Sodium Hydride (NaH)ReagentSigma-Aldrich
Dimethyl Sulfoxide (DMSO)AnhydrousFisher Scientific
Sodium Borohydride (NaBH₄)ReagentSigma-Aldrich
Lithium Borohydride (LiBH₄)ReagentSigma-Aldrich
IsopropanolACS GradeFisher Scientific
Hydrochloric Acid (HCl)37%Fisher Scientific
Sodium Hydroxide (NaOH)PelletsFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentFisher Scientific
Equipment
Round-bottom flasks (various sizes)
Reflux condenser and distillation apparatus
Magnetic stirrer with heating mantle
Dropping funnel
Ice bath and water bath
Rotary evaporator
Standard laboratory glassware
pH meter or pH paper
Thin Layer Chromatography (TLC) plates

Detailed Synthesis Protocol

Step 1: Synthesis of 2-(2,4-Difluorophenyl)-1-chloro-3-propanol

Principle: This step employs a Friedel-Crafts alkylation reaction. The Lewis acid catalyst (AlCl₃ or FeCl₃) activates the 2-chloromethyloxirane, which then undergoes electrophilic attack on the electron-rich 1,3-difluorobenzene ring. The regioselectivity is governed by the directing effects of the fluorine atoms.

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1,3-difluorobenzene (e.g., 0.30 mol) and cool the flask to 0 °C in an ice bath.[1]

  • In a separate beaker, mix 2-chloromethyloxirane (e.g., 0.30 mol).[1]

  • Under a nitrogen atmosphere, slowly add anhydrous aluminum chloride (AlCl₃) (e.g., 0.30 mol) or iron(III) chloride (FeCl₃) in portions to the stirred 1,3-difluorobenzene at 0 °C.[1]

  • Once the Lewis acid is added, add the 2-chloromethyloxirane dropwise from the dropping funnel over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 7-8 hours. Monitor the reaction progress by TLC.[1]

  • To enhance completion, gently heat the mixture to 55-60 °C and maintain for an additional 3 hours.[1]

  • Work-up: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding 300 mL of cold water, followed by 100 mL of 2M HCl.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous Na₂SO₄.[5]

  • Filter and concentrate the solvent using a rotary evaporator to yield the product as an oil. An expected yield is approximately 80-85%.[1][5]

Step 2: Synthesis of 1-(1-Chloromethylvinyl)-2,4-difluorobenzene

Principle: This step is a dehydration (elimination) reaction. The secondary alcohol from Step 1 is treated with an acid catalyst (potassium hydrogen sulfate) and heated. This promotes the elimination of a water molecule to form a carbon-carbon double bond, yielding the desired allylic chloride intermediate.

Procedure:

  • Set up a distillation apparatus with a round-bottom flask, heating mantle, and condenser.

  • To the flask, add the crude 2-(2,4-difluorophenyl)-1-chloro-3-propanol (e.g., 0.20 mol), potassium hydrogen sulfate (KHSO₄) (e.g., 0.22 mol, 1.1 equivalents), and 300 mL of chlorobenzene.[5]

  • Heat the mixture to reflux (approx. 132 °C) and maintain for 14-16 hours. The removal of water can be facilitated by a Dean-Stark trap.

  • Work-up: After cooling to room temperature, wash the chlorobenzene solution with water until the washings are neutral.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the chlorobenzene under reduced pressure.

  • The resulting crude oil is the desired product, 1-(1-chloromethylvinyl)-2,4-difluorobenzene. The typical yield for this step is around 85%.[5]

Step 3: Synthesis of 2-[2-(2,4-Difluorophenyl)propenyl]-1,3-diethyl malonate

Principle: This reaction is a classic malonic ester synthesis, a powerful method for C-C bond formation. Diethyl malonate is deprotonated by a base to form a nucleophilic enolate, which then displaces the chloride from the allylic chloride intermediate in an Sₙ2 reaction.

Procedure:

  • In a 500 mL flask, dissolve 1-(1-chloromethylvinyl)-2,4-difluorobenzene (e.g., 0.20 mol) in 100 mL of anhydrous dimethyl sulfoxide (DMSO).[5]

  • To this solution, add diethyl malonate (e.g., 0.60 mol, 3.0 equivalents) followed by the portion-wise addition of a base like lithium hydride (e.g., 0.30 mol).

  • Stir the resulting mixture vigorously at room temperature for 8-10 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into 300 mL of cold water and stir for 1 hour. An oily product should separate.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude diethyl malonate adduct as an oil. This product is often used in the next step without further purification.

Step 4: Synthesis of this compound

Principle: This final step involves the reduction of the two ester groups of the malonate derivative to primary alcohols. Sodium borohydride or lithium borohydride are effective reducing agents for this transformation. The reaction is a chemoselective reduction, leaving the alkene and aromatic rings intact.

Procedure:

  • Dissolve the crude 2-[2-(2,4-difluorophenyl)propenyl]-1,3-diethyl malonate (e.g., 0.04 mol) in a mixed solvent system of isopropanol (200 mL) and water (20 mL).[5]

  • Cool the solution to -5 °C in an ice-salt bath.

  • Add lithium chloride (e.g., 0.12 mol) followed by the slow, portion-wise addition of sodium borohydride (NaBH₄) (e.g., 0.08 mol) or lithium borohydride (LiBH₄) (e.g., 0.12 mol).[5]

  • Allow the mixture to warm to room temperature and stir for 20-25 hours.

  • Work-up: Cool the mixture to 0 °C and carefully adjust the pH to ~1 with 4M HCl to quench excess borohydride.

  • Next, basify the solution to pH ~10 with a 20% (w/v) NaOH solution and stir for 1 hour.[5]

  • Separate the organic layer. If an emulsion forms, add more ethyl acetate.

  • Remove the isopropanol from the organic layer via rotary evaporation.

  • Dissolve the residue in ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • After filtration and solvent evaporation, the crude product is obtained. It can be purified by column chromatography on silica gel to yield the final product as a viscous oil or solid.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

PropertyValue
Molecular Formula C₁₂H₁₄F₂O₂[4]
Molecular Weight 228.24 g/mol
Appearance Viscous oil or off-white solid
Boiling Point ~368 °C at 760 mmHg
Density ~1.21 g/cm³[2]

Expected Spectroscopic Data:

  • ¹H NMR: Expect signals corresponding to the aromatic protons (in the 6.8-7.5 ppm range), the vinylic proton (~5.0-5.5 ppm), the hydroxyl protons (broad singlet), and the aliphatic protons of the propanediol backbone (in the 1.5-4.0 ppm range).

  • ¹³C NMR: Signals for the aromatic carbons (some showing C-F coupling), two sp² carbons for the alkene, and the aliphatic carbons of the diol backbone.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 228.24.

  • Infrared (IR) Spectroscopy: A broad absorption band in the 3200-3500 cm⁻¹ region characteristic of O-H stretching, and C=C stretching around 1650 cm⁻¹.

Mechanistic Insight: The Final Reduction

The reduction of the diethyl malonate intermediate to the 1,3-diol is a critical transformation.

Caption: Simplified mechanism for the reduction of the diester to the diol.

The borohydride reagent delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. This process occurs twice for each ester group, first reducing it to an aldehyde intermediate (which is highly reactive and further reduced in situ) and then to the primary alcohol. The use of a mixed solvent system like isopropanol/water is common to ensure solubility of both the substrate and the borohydride salt.[5]

References

  • CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Google Patents. [Link: https://patents.google.
  • Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Eureka. [Link: https://www.eurekaddl.
  • PubChem Compound Summary for CID 53393991, 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/53393991]
  • 1,3-PROPANEDIOL, 2-[2-(2,4-DIFLUOROPHENYL)-2-PROPEN-1-YL]-. ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02598379.htm]
  • 2-(2-(2,4-Difluorophenyl)allyl)propane-1,3-diol. Echemi. [Link: https://www.echemi.com/products/165115-73-1.html]
  • 2-(2-(2,4-Difluorophenyl)allyl)propane-1,3-diol. Crysdot LLC. [Link: https://www.crysdot.com/2-2-2-4-difluorophenyl-allyl-propane-1-3-diol-cas-165115-73-1-cd12135554/]35554/]

Sources

Use of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol in Posaconazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of the key intermediate, 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol, in the stereoselective synthesis of the broad-spectrum antifungal agent, Posaconazole.

Introduction: The Architectural Challenge of Posaconazole Synthesis

Posaconazole is a second-generation triazole antifungal agent with a complex molecular architecture, featuring four chiral centers that are critical for its potent activity against a wide range of fungal pathogens.[1] The synthesis of such a stereochemically dense molecule is a significant challenge in pharmaceutical manufacturing, demanding a convergent and highly controlled approach. A key strategy in modern syntheses involves the construction of specific chiral building blocks that are later assembled to form the final active pharmaceutical ingredient (API).

Within this framework, This compound emerges as a pivotal intermediate. This pro-chiral diol serves as the foundational precursor for the substituted tetrahydrofuran (THF) core of Posaconazole, which is essential for the drug's biological activity. Its unique structure allows for a chemoenzymatic desymmetrization strategy, a powerful technique to install the required stereochemistry with high fidelity early in the synthetic sequence. This application note provides a detailed exploration of the synthesis and utilization of this key diol, offering protocols and insights grounded in established chemical literature.

Strategic Overview: From Pro-Chiral Diol to the Tetrahydrofuran Core

The most efficient synthetic routes to Posaconazole employ a convergent strategy where the chiral THF core and the complex side chain are synthesized separately and then coupled. The journey from this compound to the functionalized THF ring ready for coupling involves several key transformations.[2]

The overall workflow can be summarized as follows:

  • Synthesis of the Diol Intermediate : The process begins with the construction of the achiral diol from commercially available starting materials.

  • Enzymatic Desymmetrization : The pro-chiral diol is selectively acylated using a hydrolase enzyme to yield a chiral monoacetate, effectively setting the first key stereocenter.[2]

  • Stereoselective Iodocyclization : The monoacetate, containing a strategically placed double bond and hydroxyl group, undergoes an iodine-mediated cyclization to form the 2,5-disubstituted tetrahydrofuran ring with the desired cis stereochemistry.[2]

  • Functional Group Transformations : The resulting iodomethyl-THF derivative is then converted to the corresponding 1H-1,2,4-triazol-1-ylmethyl derivative. Subsequent hydrolysis of the acetate and activation of the primary alcohol (e.g., as a sulfonate ester) prepares the core for coupling with the side chain.[2]

This strategic sequence is visualized in the workflow diagram below.

G Diol 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL] -1,3-propanediol Monoacetate Chiral Monoacetate Diol->Monoacetate Enzymatic Acylation Iodide (5R-cis)-Iodomethyl -THF Derivative Monoacetate->Iodide Iodine-mediated Cyclization Triazole (5R-cis)-Triazolylmethyl -THF Alcohol Iodide->Triazole 1. Na-Triazole 2. Hydrolysis ActivatedCore Activated THF Core (e.g., p-chlorobenzene sulfonate) Triazole->ActivatedCore Activation Posaconazole Posaconazole ActivatedCore->Posaconazole Coupling with Side-Chain

Caption: High-level synthetic workflow from the key diol to Posaconazole.

Experimental Protocols

The following protocols are synthesized from methodologies reported in chemical literature and patents. They are intended for an audience of trained professional chemists. All operations should be conducted in appropriate fume hoods with personal protective equipment.

Protocol 1: Synthesis of this compound

This protocol describes a common route to the key diol intermediate starting from 2-(2,4-difluorophenyl)-2-propen-1-ol.[2][3]

G cluster_0 Protocol 1: Diol Synthesis Start 2-(2,4-Difluorophenyl) -2-propen-1-ol Bromide Allylic Bromide Start->Bromide PBr3 Diester Diethyl Malonate Adduct Bromide->Diester Sodium Diethylmalonate Diol Target Diol Diester->Diol Reduction (NaBH4 / LiCl)

Caption: Workflow for the synthesis of the target diol intermediate.

Step 1a: Bromination of 2-(2,4-difluorophenyl)-2-propen-1-ol

  • Rationale: Conversion of the primary alcohol to a more reactive leaving group (bromide) is necessary for the subsequent nucleophilic substitution with diethyl malonate. Phosphorus tribromide (PBr₃) is a standard reagent for this transformation.

  • Procedure:

    • To a stirred solution of 2-(2,4-difluorophenyl)-2-propen-1-ol in a suitable anhydrous solvent (e.g., diethyl ether) at 0 °C, add phosphorus tribromide dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by pouring it over ice water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude allylic bromide.

Step 1b: Alkylation with Diethyl Malonate

  • Rationale: This step forms the carbon backbone of the target diol. The enolate of diethyl malonate acts as a soft nucleophile, attacking the allylic bromide in a classic Sₙ2 reaction.

  • Procedure:

    • In a separate flask, prepare sodium ethoxide by dissolving sodium metal in anhydrous ethanol, or use commercially available sodium ethoxide.

    • Add diethyl malonate dropwise to the sodium ethoxide solution at 0 °C and stir for 30 minutes to form the sodium salt.

    • Add the crude allylic bromide from Step 1a to the malonate solution and heat the mixture to reflux for 8-12 hours.

    • After cooling, neutralize the reaction with dilute acid and extract the product. The crude diester is typically purified by vacuum distillation or column chromatography.

Step 1c: Reduction of the Diethyl Malonate Adduct

  • Rationale: The two ester groups are reduced to primary alcohols to yield the final diol. A combination of sodium borohydride (NaBH₄) and lithium chloride (LiCl) is an effective and milder alternative to lithium aluminum hydride (LiAlH₄) for this transformation, offering better safety and handling profiles.[2]

  • Procedure:

    • Dissolve the purified diester from Step 1b in a suitable solvent mixture (e.g., THF/ethanol).

    • Add lithium chloride, followed by the portion-wise addition of sodium borohydride at room temperature.

    • Heat the reaction to reflux for 4-6 hours.

    • Cool the mixture to 0 °C and carefully add dilute hydrochloric acid to quench the reaction and hydrolyze the borate esters.

    • Extract the aqueous layer multiple times with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield this compound, which can be purified by crystallization or chromatography.

Protocol 2: Chemoenzymatic Desymmetrization and Iodocyclization

This is the crucial sequence for establishing the stereochemistry of the THF ring.

Step 2a: Hydrolase-Catalyzed Selective Acylation

  • Rationale: The use of a hydrolase, such as lipase from Candida antarctica (often immobilized as Novozym 435 or SP 435), allows for the desymmetrization of the pro-chiral diol. The enzyme selectively acylates one of the two primary hydroxyl groups, yielding a chiral monoacetate with high enantiomeric excess.[2] Vinyl acetate is often used as an acyl donor as the byproduct, acetaldehyde, is volatile.

  • Procedure:

    • Suspend the diol from Protocol 1 and the immobilized lipase (e.g., SP 435) in an appropriate organic solvent like acetonitrile or THF.[2]

    • Add vinyl acetate and stir the suspension at a controlled temperature (e.g., 25-40 °C).

    • Monitor the reaction progress by HPLC or TLC. The reaction is typically stopped at ~50% conversion to maximize the yield and enantiomeric excess of the monoacetate.

    • Filter off the enzyme (which can often be recycled) and concentrate the filtrate.

    • Purify the resulting chiral monoacetate by silica gel chromatography.

Step 2b: Iodine-Mediated Cyclization

  • Rationale: This intramolecular cyclization reaction forms the tetrahydrofuran ring. Iodine acts as an electrophile, activating the double bond, which is then attacked by the free hydroxyl group. This process is highly stereoselective, leading predominantly to the desired cis-substituted THF ring.[2]

  • Procedure:

    • Dissolve the purified monoacetate from Step 2a in dichloromethane.

    • Add a solution of iodine in dichloromethane portion-wise at room temperature.

    • Stir the reaction for 12-24 hours in the dark until the starting material is consumed.

    • Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

    • Separate the organic layer, wash with water and brine, dry, and concentrate. The resulting chiral iodide is purified by column chromatography, yielding the key THF intermediate in high purity and stereoisomeric form.[2]

StepKey ReagentsSolvent(s)Typical YieldReference
1a. Bromination PBr₃Diethyl Ether>90%[2]
1b. Alkylation Sodium diethylmalonateEthanol~85%[2]
1c. Reduction NaBH₄, LiClTHF / Ethanol>90%[2]
2a. Acylation Hydrolase SP 435, Vinyl AcetateAcetonitrile>90% (at 50% conv.)[2]
2b. Cyclization Iodine (I₂)Dichloromethane~86%[2]
Table 1: Summary of Reaction Parameters for the Synthesis of the THF Core.

Analytical Quality Control

Rigorous analytical control is essential to ensure the purity and identity of both the this compound intermediate and the final Posaconazole API.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing purity, quantifying the API, and detecting related substances or impurities.[4][5] A validated stability-indicating HPLC method is crucial for quality control in a regulated environment.

  • Typical HPLC Conditions for Posaconazole Analysis:

    • Column: Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent reversed-phase column.[5]

    • Mobile Phase: Isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water or phosphate buffer). A common ratio is Methanol:Water (75:25, v/v).[6]

    • Flow Rate: 1.0 - 1.2 mL/min.[5][6]

    • Column Temperature: 40 °C.[5]

    • Detector: UV at 262 nm.[5]

    • Injection Volume: 10-20 µL.[5][6]

    • Diluent: A mixture of water and acetonitrile (1:1) is often suitable.[5]

This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[4][5]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for the structural elucidation of the diol intermediate and all subsequent products, confirming the connectivity and stereochemistry.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the intermediates and the final product, often coupled with HPLC (LC-MS) to identify impurities.

Conclusion

The intermediate this compound is more than just a precursor; it is the cornerstone of a sophisticated, stereocontrolled synthesis of Posaconazole. The protocols outlined herein, centered around a chemoenzymatic desymmetrization and a diastereoselective iodocyclization, represent an elegant and efficient strategy for constructing the drug's vital tetrahydrofuran core. By leveraging these advanced synthetic methods and maintaining stringent analytical oversight, researchers and drug development professionals can reliably produce this complex antifungal agent, ensuring the quality and efficacy required for therapeutic use.

References

  • Longdom Publishing. (n.d.). Synthesis and Characterization of Deshydroxy Posaconazole.
  • ChemicalBook. (n.d.). Posaconazole synthesis.
  • Rama, A., Govindan, I., Hebbar, S., Chaturvedi, A., Rani, U., & Naha, A. (2023). Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. PubMed Central.
  • Chemistry Research Journal. (n.d.). Analytical Method Development and Validation of Posaconazole for Injection.
  • OUCI. (2023). Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form.
  • PMC - NIH. (n.d.). Stability-Indicating HPLC Method for Posaconazole Bulk Assay.
  • Google Patents. (n.d.). EP2789610A1 - Purification of Posaconazole Intermediates.
  • Google Patents. (n.d.). WO2011158248A2 - Process for preparation of posaconazole and crystalline polymorphic form v of posaconazole.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Analytical Method Development and Validation of Posaconazole by QbD Approach. Retrieved from International Journal of Pharmaceutical Sciences Review and Research website.
  • Google Patents. (n.d.). MX2012013331A - Purification of posaconazole and of posaconazole intermediates.
  • Google Patents. (n.d.). WO2009141837A2 - Process for preparing posaconazole and intermediates thereof.
  • ResearchGate. (2025). Synthesis of posaconazole.
  • ACS Publications. (n.d.). An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia). The Journal of Organic Chemistry.
  • Drug Synthesis Database. (n.d.). Posaconazole, SCH-56592, Noxafil.
  • Quick Company. (n.d.). A Process For The Manufacture Of Posaconazole.
  • Eureka. (n.d.). Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
  • Google Patents. (n.d.). US9206146B2 - Purification of posaconazole and of posaconazole intermediates.
  • Quick Company. (n.d.). Preparation Of Salts Of Posaconazole Intermediate.
  • Google Patents. (n.d.). CN106366076A - Posaconazole synthesis method.
  • ResearchGate. (2023). Development of a Practical Synthesis of an Antifungal Drug Posaconazole and the Study of a Critical Process Impurity.
  • ChemicalBook. (2025). Posaconazole | 171228-49-2.
  • Google Patents. (n.d.). CN102643194B - Preparation method of posaconazole intermediate.
  • MDPI. (n.d.). Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols.
  • Semantic Scholar. (2022). Chemical and biological aspects of posaconazole as a classic antifungal agent with non-classical properties: highlighting a tetrahydrofuran-based drug toward generation of new drugs.
  • SynZeal. (n.d.). Posaconazole Impurity 55.

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Application Notes and Protocols for the Antifungal Drug Candidate: 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Strategic Approach to a Novel Antifungal Candidate

The emergence of drug-resistant fungal pathogens necessitates the urgent development of novel antifungal agents. The compound 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol represents a promising scaffold for antifungal drug discovery. Its structural features, particularly the 2,4-difluorophenyl group, suggest a potential mechanism of action similar to that of azole antifungals, which target lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi.[1][2][3] Ergosterol is a critical component of the fungal cell membrane, and its depletion leads to cell growth inhibition and death.[1][4]

This document provides a comprehensive guide for the preclinical evaluation of this compound as a potential antifungal drug. It is structured to guide researchers through a logical progression of experiments, from initial in vitro characterization to in vivo efficacy and preliminary safety assessments. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility.

Part 1: Synthesis of this compound

A multi-step synthesis for this compound has been previously described. The general synthetic route is as follows:

  • Step 1: Reaction of 2-chloromethyl epoxy propane with 1,3-difluorobenzene in the presence of a catalyst to yield 2-(2,4-difluorophenyl)-1-chloro-3-propanol.

  • Step 2: Dehydration of 2-(2,4-difluorophenyl)-1-chloro-3-propanol using potassium hydrogen sulfate and chlorobenzene to produce 1-(1-chloromethylvinyl)-2,4-difluorobenzene.

  • Step 3: Reaction of 1-(1-chloromethylvinyl)-2,4-difluorobenzene with diethyl malonate to form 2-[2-(2,4-difluorophenyl)propenyl]-1,3-diethyl malonate.

  • Step 4: Reduction of the diethyl malonate derivative with a borohydride reagent in a mixed solvent system (e.g., isopropanol and water) to obtain the final product, this compound.

For a detailed, step-by-step synthesis protocol, please refer to the patent literature.

Part 2: In Vitro Antifungal Susceptibility Testing

The initial evaluation of any potential antifungal agent involves determining its in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol 1: Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of various fungal isolates.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, Aspergillus fumigatus)

  • Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations for testing. The final DMSO concentration should not exceed 1% to avoid solvent-induced growth inhibition.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. For yeasts, the endpoint is often a significant reduction in growth (e.g., 50% or 90%) compared to the positive control, which can be determined visually or spectrophotometrically.

Data Presentation: Hypothetical MIC Values
Fungal SpeciesMIC Range (µg/mL) of this compoundFluconazole MIC Range (µg/mL)
Candida albicans[Experimental Data]0.25 - 2
Candida glabrata[Experimental Data]8 - 64
Candida krusei[Experimental Data]16 - >64
Cryptococcus neoformans[Experimental Data]2 - 16
Aspergillus fumigatus[Experimental Data]16 - >64

Part 3: Mechanistic Studies - Investigating the Mode of Action

Based on its chemical structure, this compound is hypothesized to inhibit lanosterol 14α-demethylase (CYP51).[5] This can be investigated through several experimental approaches.

Protocol 2: Ergosterol Biosynthesis Inhibition Assay

Objective: To determine if the test compound inhibits the ergosterol biosynthesis pathway in fungal cells.

Materials:

  • Fungal cells (e.g., Candida albicans)

  • Sabouraud Dextrose Broth

  • This compound

  • Alcoholic potassium hydroxide

  • n-heptane

  • Spectrophotometer

Procedure:

  • Fungal Culture: Grow fungal cells in the presence of sub-inhibitory concentrations of the test compound.

  • Sterol Extraction: Harvest the fungal cells and extract the total sterols using alcoholic potassium hydroxide and n-heptane.

  • Spectrophotometric Analysis: Scan the sterol extracts from 240 to 300 nm. A reduction in the characteristic ergosterol absorbance peaks and the appearance of a peak at a lower wavelength (indicative of lanosterol accumulation) suggests inhibition of the ergosterol biosynthesis pathway.

  • Quantification: Calculate the percentage of ergosterol inhibition compared to untreated control cells.

Visualizing the Hypothesized Mechanism

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Test_Compound This compound CYP51 CYP51 Test_Compound->CYP51 Inhibition

Caption: Hypothesized inhibition of CYP51 by the test compound.

Part 4: In Vivo Efficacy Evaluation

Promising in vitro activity must be validated in a relevant animal model of fungal infection. The murine model of disseminated candidiasis is a widely accepted standard.[6][7]

Protocol 3: Murine Model of Disseminated Candidiasis

Objective: To evaluate the in vivo efficacy of this compound in reducing fungal burden in a systemic Candida albicans infection model.

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c)

  • Candida albicans strain

  • Test compound formulated for in vivo administration (e.g., in a vehicle like 5% DMSO in saline)

  • Saline

  • Sabouraud Dextrose Agar plates

Procedure:

  • Infection: Infect mice intravenously with a standardized inoculum of Candida albicans.

  • Treatment: Administer the test compound at various doses (e.g., 1, 5, 20 mg/kg) via an appropriate route (e.g., intraperitoneal or oral) at specified time points post-infection.

  • Control Groups: Include a vehicle control group (receiving only the formulation vehicle) and a positive control group (treated with a known antifungal like fluconazole).

  • Monitoring: Monitor the mice daily for clinical signs of illness and mortality.

  • Fungal Burden Determination: At a predetermined endpoint (e.g., 3-5 days post-infection), euthanize the mice and aseptically remove target organs (e.g., kidneys, brain).

  • CFU Enumeration: Homogenize the organs and plate serial dilutions on Sabouraud Dextrose Agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the fungal burden in the treated groups to the vehicle control group to assess the efficacy of the compound.

Visualizing the Experimental Workflow

G Start Start Infect_Mice Infect Mice with Candida albicans (IV) Start->Infect_Mice Group_Allocation Randomly Allocate Mice to Treatment Groups Infect_Mice->Group_Allocation Treatment_Vehicle Vehicle Control Group_Allocation->Treatment_Vehicle Treatment_Compound Test Compound (Multiple Doses) Group_Allocation->Treatment_Compound Treatment_Positive Positive Control (e.g., Fluconazole) Group_Allocation->Treatment_Positive Daily_Monitoring Monitor Daily for Clinical Signs & Survival Treatment_Vehicle->Daily_Monitoring Treatment_Compound->Daily_Monitoring Treatment_Positive->Daily_Monitoring Endpoint Euthanize at Predetermined Endpoint Daily_Monitoring->Endpoint Organ_Harvest Harvest Kidneys and Other Organs Endpoint->Organ_Harvest Homogenize_Plate Homogenize Organs and Plate Dilutions Organ_Harvest->Homogenize_Plate CFU_Count Incubate and Count Colony Forming Units (CFU) Homogenize_Plate->CFU_Count Data_Analysis Analyze Fungal Burden and Survival Data CFU_Count->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo efficacy testing in a murine candidiasis model.

Part 5: Preliminary Toxicology and Safety Assessment

Early assessment of a compound's toxicity is crucial in drug development.[4][8] In vitro cytotoxicity assays provide initial insights into the potential for host cell damage.

Protocol 4: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of this compound against mammalian cell lines.

Materials:

  • Mammalian cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity)

  • Cell culture medium (e.g., DMEM or MEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 24-48 hours.

  • Controls: Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Viability Assay: Add a viability reagent such as MTT to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineIC50 (µM) of this compound
HepG2 (Human Liver)[Experimental Data]
HEK293 (Human Kidney)[Experimental Data]

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial preclinical evaluation of this compound as a novel antifungal agent. Successful outcomes from these studies, including potent in vitro activity, a clear mechanism of action, significant in vivo efficacy, and a favorable preliminary safety profile, would warrant further investigation. Subsequent steps would include more extensive toxicology studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and formulation development to advance this promising compound towards clinical development.

References

  • [Synthesis method of 2-

  • 2)

Sources

Application Note: High-Throughput HPLC-MS Analysis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol. This compound is a critical intermediate and potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Posaconazole.[1][2] The developed method utilizes reversed-phase chromatography for efficient separation and a triple-quadrupole mass spectrometer for selective and sensitive detection. The protocol has been designed for high-throughput screening and is suitable for quality control applications in drug development and manufacturing. This document provides a detailed, step-by-step protocol, method validation guidelines according to International Council for Harmonisation (ICH) standards, and insights into the scientific rationale behind the methodological choices.

Introduction: The Analytical Imperative

This compound is a key building block in the synthesis of several triazole antifungal agents.[1] As a process-related impurity, its presence, even at trace levels, must be meticulously monitored to ensure the final API's purity, safety, and efficacy. Regulatory bodies, including the FDA, mandate stringent control of such impurities, making the development of a reliable analytical method a cornerstone of the Chemistry, Manufacturing, and Controls (CMC) section of a drug submission.[3][4]

The challenge in analyzing this molecule lies in its physicochemical properties. The 1,3-propanediol moiety imparts significant polarity, which can lead to poor retention on traditional reversed-phase HPLC columns.[5][6] Conversely, the difluorophenyl group provides a chromophore for UV detection and a site for efficient ionization in mass spectrometry. The method herein is optimized to balance these characteristics, providing excellent chromatographic resolution and high sensitivity. This application note serves as a comprehensive guide for researchers and quality control analysts, ensuring trustworthy and reproducible results.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to methodical and efficient method development.

PropertyValueSource
Chemical Structure Chemical StructurePubChem
Molecular Formula C₁₂H₁₄F₂O₂[7]
Molecular Weight 228.23 g/mol [7]
Polarity Polar, due to two hydroxyl groups, with non-polar characteristics from the difluorophenyl ring.Inferred
Ionization Potential The presence of hydroxyl groups makes it amenable to protonation or deprotonation, suggesting Electrospray Ionization (ESI) is a suitable technique.[8][9]Inferred
UV Absorbance The 2,4-difluorophenyl ring acts as a chromophore, allowing for UV detection.[10]Inferred

Experimental Workflow and Protocol

Materials and Reagents
  • Analyte: this compound reference standard (>99% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additive: Formic acid (LC-MS grade, >99%)

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Instrumentation and Columns
  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple-quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • HPLC Column: A polar-endcapped or polar-embedded reversed-phase C18 column is recommended to improve retention and peak shape of the polar analyte. A pentafluorophenyl (PFP) column can also be an excellent alternative due to its unique selectivity for halogenated compounds.[11]

    • Example: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent.

Standard and Sample Preparation Protocol
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution using the sample diluent (50:50 Acetonitrile:Water) to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve the drug substance or formulation in the sample diluent to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.

HPLC-MS Method Parameters

The following parameters provide a validated starting point. Optimization may be required based on the specific instrumentation used.

Table 1: Optimized HPLC-MS Parameters

ParameterRecommended SettingRationale
HPLC Column Polar-Embedded C18, 2.1 x 50 mm, 1.7 µmEnhances retention of the polar propanediol moiety and provides sharp peaks.[12]
Mobile Phase A Water with 0.1% Formic AcidProvides protons for ESI+ ionization and ensures good chromatographic peak shape.[4]
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common, effective organic solvent for reversed-phase chromatography.[4]
Gradient Elution 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-20% B; 3.6-5.0 min: 20% BA gradient is necessary to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure and more reproducible retention times.
Injection Volume 5 µLA small volume is sufficient given the high sensitivity of the MS detector.
UV Detection Diode Array Detector (DAD) at 220-300 nm, Extract at ~263 nmThe difluorophenyl group is expected to absorb in the UV range. A DAD allows for the determination of the optimal wavelength and peak purity analysis.
MS Ionization Mode Electrospray Ionization, Positive (ESI+)The diol structure is readily protonated in the presence of formic acid, making ESI+ a highly sensitive and reliable ionization mode.[8][9]
MS Analysis Mode Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[13]
Precursor Ion (Q1) m/z 229.1 [M+H]⁺Calculated based on the molecular weight of 228.23 g/mol .
Product Ion (Q3) m/z 193.1 (tentative)A likely fragment resulting from the loss of two water molecules (H₂O) from the protonated parent ion. This transition should be confirmed experimentally.
Capillary Voltage 3.0 kVStandard voltage for stable electrospray.
Source Temperature 150 °COptimizes desolvation without causing thermal degradation.
Desolvation Gas Flow 800 L/Hr (Nitrogen)Facilitates efficient solvent evaporation from the ESI droplets.[14]
Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Standard Cal Create Calibration Curve (1-1000 ng/mL) Stock->Cal Inject Inject 5 µL onto HPLC System Cal->Inject Sample Prepare & Filter Test Sample Sample->Inject Separate Chromatographic Separation (C18 Gradient) Inject->Separate Detect MS Detection (ESI+, MRM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC-MS analysis workflow from preparation to reporting.

Method Validation Protocol

To ensure the method is fit for its intended purpose, validation must be performed according to ICH Q2(R2) guidelines.[1][3][][16] This process provides documented evidence that the procedure is suitable for its intended purpose.

Validation Parameters and Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradants.Peak purity analysis (DAD); No interfering peaks at the retention time of the analyte in blank/placebo injections.
Linearity To establish a linear relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration for an assay. For impurity testing, from the reporting threshold to 120% of the specification.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1; Precision (RSD) at this concentration should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied.
Validation Workflow Diagram

G Start Method Validation Start Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validation Complete Robustness->End

Sources

Application Note: Structural Elucidation of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol using a Comprehensive NMR Spectroscopy Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, multi-nuclear, and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the comprehensive structural characterization of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol. The methodologies outlined herein are designed to yield unambiguous assignment of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) resonances, and to establish the complete connectivity of the molecular framework through two-dimensional (2D) correlation experiments. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability for researchers in organic synthesis and pharmaceutical development.

Introduction: The Structural Challenge

The molecule this compound is a substituted propanediol derivative containing multiple key structural features: a difluorinated aromatic ring, a terminal alkene, and primary alcohol functionalities.[1][2][3][4] The presence of stereogenic centers and complex spin systems necessitates a robust analytical approach for unambiguous structure verification. NMR spectroscopy is the preeminent technique for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. This guide presents a systematic protocol employing one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Rationale for a Multi-Nuclear Approach

A comprehensive understanding of the molecule's structure requires a multi-pronged NMR strategy.

  • ¹H NMR: Provides initial information on the number and type of protons, their chemical environment, and scalar couplings to neighboring protons. The integration of signals helps in quantifying the relative number of protons.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon type (alkane, alkene, aromatic, etc.).

  • ¹⁹F NMR: Given the two fluorine atoms on the phenyl ring, ¹⁹F NMR is crucial for confirming their presence and understanding their environment. The high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus make it an excellent probe.[5][6][7][8]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for assembling the molecular puzzle. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range proton-carbon correlations (typically over 2-3 bonds), which is critical for connecting molecular fragments.[9][10][11][12]

Experimental Protocol

Sample Preparation: The Foundation of Quality Spectra

High-quality NMR spectra are contingent upon meticulous sample preparation.[13][14]

  • Analyte Purity: Ensure the sample of this compound is of high purity, as impurities will complicate spectral analysis.

  • Sample Mass: For a standard 5 mm NMR tube, weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR and 2D experiments.[13][15] This concentration ensures a good signal-to-noise ratio, especially for less sensitive nuclei like ¹³C.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be considered. The choice of solvent can slightly alter chemical shifts.

  • Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13][15] Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.[16]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal reference standard for ¹H and ¹³C NMR, setting the 0 ppm mark. Modern spectrometers can often reference the residual solvent peak, but TMS can provide a more accurate reference.

G cluster_prep Preparation cluster_tube Final Sample weigh Weigh 10-20 mg of Analyte dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl3) weigh->dissolve Ensure Purity filter Filter through Glass Wool into NMR Tube dissolve->filter Complete Dissolution nmr_tube Homogeneous, Particulate-Free Sample in NMR Tube filter->nmr_tube Remove Solids

NMR Instrument and Software
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • Software: Standard NMR data acquisition and processing software (e.g., TopSpin, VnmrJ).

Data Acquisition Parameters

The following tables outline the recommended acquisition parameters for each NMR experiment. These are starting points and may require optimization based on the specific instrument and sample concentration.

Table 1: 1D NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR¹⁹F NMR
Pulse Program zg30zgpg30zg30
Spectral Width (SW) 16 ppm240 ppm200 ppm
Number of Scans (NS) 16102464
Relaxation Delay (D1) 2 s2 s2 s
Acquisition Time (AQ) ~2 s~1 s~1.5 s
Temperature 298 K298 K298 K

Table 2: 2D NMR Acquisition Parameters

Parameter¹H-¹H COSY¹H-¹³C HSQC¹H-¹³C HMBC
Pulse Program cosygpqfhsqcedetgpsisp2.2hmbcgplpndqf
Spectral Width (F2) 12 ppm12 ppm12 ppm
Spectral Width (F1) 12 ppm200 ppm200 ppm
Number of Scans (NS) 81632
Relaxation Delay (D1) 2 s2 s2 s
¹JCH (for HSQC) N/A145 HzN/A
ⁿJCH (for HMBC) N/AN/A8 Hz
Temperature 298 K298 K298 K

Data Processing and Analysis: A Step-by-Step Guide

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. For 2D spectra, process both dimensions.

  • ¹H NMR Analysis:

    • Chemical Shift: Predict approximate chemical shifts. Aromatic protons will be in the 6.5-8.0 ppm range.[17] Vinylic protons will be around 4.5-6.5 ppm.[17] Protons on carbons attached to oxygen (CH₂OH) will be in the 3.3-4.5 ppm range.[17] Allylic protons are expected around 1.6-2.2 ppm.[17][18][19]

    • Integration: Integrate all peaks to determine the relative number of protons.

    • Multiplicity: Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons. Expect complex splitting for the aromatic protons due to F-H coupling.

  • ¹³C NMR Analysis: Identify the number of carbon signals. Expect signals in the aromatic (110-160 ppm), vinylic (100-150 ppm), and aliphatic (10-70 ppm) regions. Carbons bonded to fluorine will show C-F coupling.

  • ¹⁹F NMR Analysis: Expect two distinct signals for the two non-equivalent fluorine atoms, showing F-F and F-H couplings.

  • 2D NMR Correlation:

    • COSY: Identify cross-peaks to establish which protons are coupled to each other, building proton spin systems.

    • HSQC: Correlate each proton signal to its directly attached carbon atom.[10]

    • HMBC: Use the long-range correlations to connect the fragments identified from COSY and HSQC analysis. For example, look for correlations from the allylic protons to the vinylic and aromatic carbons.[12]

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Final Structure H1_NMR ¹H NMR: - Chemical Shift - Integration - Multiplicity COSY COSY: ¹H-¹H Couplings H1_NMR->COSY HSQC HSQC: Direct ¹H-¹³C Bonds H1_NMR->HSQC HMBC HMBC: Long-Range ¹H-¹³C Bonds H1_NMR->HMBC C13_NMR ¹³C NMR: - Number of Signals - Chemical Shift C13_NMR->HSQC C13_NMR->HMBC F19_NMR ¹⁹F NMR: - Confirm Fluorine - Couplings Structure Assemble Fragments & Confirm Structure F19_NMR->Structure Confirm Fluorophenyl Group COSY->Structure Connect Protons HSQC->Structure Assign Carbons HMBC->Structure Connect Fragments

Expected Spectral Features and Structural Assignment

Based on the structure of this compound, the following spectral features are anticipated:

  • Aromatic Region (¹H): Three proton signals for the difluorophenyl group, showing complex splitting due to H-H and H-F couplings.

  • Vinylic Region (¹H): Two singlet signals for the two non-equivalent terminal alkene protons. Long-range allylic coupling might be observed.[20]

  • Aliphatic Region (¹H): Signals corresponding to the CH₂OH groups, the allylic CH₂, and the central CH proton. The diastereotopic protons of the CH₂ groups are expected to be non-equivalent.

  • Hydroxyl Protons (¹H): Two broad singlets for the two OH groups, which may exchange with D₂O.

  • HMBC Correlations: Key HMBC correlations would be from the vinylic protons to the aromatic carbons and from the allylic protons to the vinylic and central CH carbons, confirming the overall connectivity.

Trustworthiness and Self-Validation

The protocol's trustworthiness is established by its comprehensive nature. The combination of 1D and 2D NMR experiments provides a self-validating system. For instance, a C-H bond proposed from an HSQC spectrum must be consistent with the long-range correlations observed in the HMBC spectrum. Any inconsistencies would indicate either an incorrect assignment or an alternative structure and would necessitate further investigation.

Conclusion

This application note details a systematic and robust NMR spectroscopy protocol for the complete structural elucidation of this compound. By following these guidelines for sample preparation, data acquisition, and spectral analysis, researchers can confidently verify the structure of this and similar complex organic molecules. The integration of multi-nuclear and multi-dimensional NMR techniques ensures a high degree of accuracy and reliability in the final structural assignment.

References

  • CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa St
  • Small molecule NMR sample prepar
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the d
  • Principles and Topical Applications of 19F NMR Spectrometry - ResearchG
  • NMR Sample Prepar
  • Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol - Eureka.
  • Nmr spectroscopy of fluorine 19 | PPTX - Slideshare.
  • NMR Sample Preparation: The Complete Guide - Organom
  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London.
  • A beginner's guide to 19F NMR and its role in drug screening.
  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals - Benchchem.
  • Allylic Proton-Proton Coupling in Stereodefined Alkylidenecyclobutanes and Alkylidenecycopentanes - ResearchG
  • HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis.
  • Allylic Proton-Proton Coupling in Stereodefined Alkylidenecyclobutanes and Alkylidenecycopentanes - SciELO México.
  • New Frontiers and Developing Applic
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024-10-08).
  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • MRRC Structure Elucid
  • Video: ¹H NMR: Long-Range Coupling - JoVE. (2024-04-04).
  • 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol - PubChem.
  • 1,3-PROPANEDIOL, 2-[2-(2,4-DIFLUOROPHENYL)-2-PROPEN-1-YL]- | 165115-73-1 - ChemicalBook. (2025-07-16). NbLVQ731jc5C_E=)

Sources

Application Notes & Protocols for the Use of CAS 165115-73-1 as a Pharmaceutical Intermediate in the Synthesis of Posaconazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Strategic Role of 2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]-1,3-propanediol

The compound identified by CAS number 165115-73-1 is This compound . It is a critical prochiral intermediate in the convergent synthesis of Posaconazole (CAS 171228-49-2), a broad-spectrum triazole antifungal agent.[1][2][3] Posaconazole is a structurally complex molecule with four chiral centers, making stereocontrolled synthesis essential for its efficacy and safety.[4] The subject diol serves as a foundational building block for constructing the stereochemically defined (3R, 5R)-tetrahydrofuran core of the final active pharmaceutical ingredient (API).[5]

The strategic importance of this intermediate lies in its structure: a symmetrical 1,3-propanediol backbone attached to the key 2-(2,4-difluorophenyl)allyl moiety. This structure allows for enzymatic or chemical desymmetrization, a key step that introduces the first chiral center and sets the stereochemistry for the subsequent cyclization and elaboration into the final complex structure of Posaconazole.[5]

Part 1: Physicochemical Properties and Handling

Understanding the physical and chemical properties of this intermediate is paramount for its successful application in a laboratory or scale-up setting.

Table 1: Physicochemical Data for CAS 165115-73-1

PropertyValueSource
Chemical Name This compoundSimson Pharma
Molecular Formula C₁₂H₁₄F₂O₂Manus Aktteva[3]
Molecular Weight 228.24 g/mol Manus Aktteva[3]
Appearance White to off-white solid/powderGeneral
Boiling Point ~368 °C (Predicted)N/A
Storage Store long-term in a cool, dry place (2-8°C recommended)AKSci
Solubility Soluble in various organic solvents (e.g., THF, CH₂Cl₂, Isopropanol)General

Handling and Safety: As with all research chemicals, CAS 165115-73-1 should be handled by technically qualified personnel in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted before use.

Part 2: Core Application in Posaconazole Synthesis

The primary application of this compound is its transformation into the chiral tetrahydrofuran ring system, which constitutes the eastern hemisphere of the Posaconazole molecule. A common and efficient synthetic strategy involves two key stages:

  • Enzymatic Desymmetrization: The prochiral diol is selectively acylated using a lipase enzyme (e.g., hydrolase SP 435) to produce a chiral monoacetate.[5] This step is crucial as it establishes the initial stereocenter with high enantiomeric excess. The enzyme's active site differentiates between the two enantiotopic hydroxyl groups, acylating only one.

  • Iodine-Mediated Cyclization (Iodocyclization): The resulting chiral monoacetate undergoes an electrophilic iodocyclization. In this reaction, iodine acts as an electrophile, activating the double bond. The free hydroxyl group then attacks the activated double bond in an intramolecular SN2-like fashion, leading to the formation of the tetrahydrofuran ring and incorporating an iodomethyl group.[5] This iodide is then poised for subsequent displacement by the 1,2,4-triazole moiety.

This sequence provides a robust and stereocontrolled route to a key chiral intermediate, which, after further functionalization, is coupled with the western piperazine portion of the molecule to complete the synthesis of Posaconazole.[5]

Part 3: Experimental Protocol - Stereoselective Synthesis of a Key Tetrahydrofuran Intermediate

This protocol details the conversion of the diol (CAS 165115-73-1) into a cyclized iodomethyl intermediate, a critical precursor for Posaconazole. This two-step process highlights the intermediate's core utility.

Objective: To selectively acylate one of the two hydroxyl groups of the diol to create a chiral monoacetate.

Materials:

  • This compound (1.0 equiv.)

  • Hydrolase enzyme (e.g., SP 435, immobilized)

  • Acylating agent (e.g., Vinyl acetate, >2.0 equiv.)

  • Solvent (e.g., Dichloromethane or Tert-butyl methyl ether)

  • Molecular sieves (optional, for anhydrous conditions)

Protocol:

  • To a stirred solution of the diol (1.0 equiv.) in the chosen organic solvent, add the hydrolase enzyme.

  • Add the vinyl acetate ( >2.0 equiv.). The excess vinyl acetate serves as both the acyl donor and helps drive the reaction to completion.

  • Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated, depending on enzyme optima) and monitor the reaction progress by TLC or HPLC. The goal is to maximize the formation of the monoacetate while minimizing the diacetate byproduct.

  • Upon completion (typically when ~50% conversion is reached to ensure high selectivity), filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product using column chromatography on silica gel to isolate the pure chiral monoacetate.

Objective: To convert the chiral monoacetate into the corresponding chiral iodomethyl-substituted tetrahydrofuran ring.

Materials:

  • Chiral monoacetate from Step A (1.0 equiv.)

  • Iodine (I₂) (1.1-1.5 equiv.)

  • Base (e.g., Sodium bicarbonate, NaHCO₃) (optional, to scavenge HI)

  • Solvent (e.g., Dichloromethane, CH₂Cl₂)

Protocol:

  • Dissolve the purified monoacetate (1.0 equiv.) in dichloromethane.

  • Add iodine (1.1-1.5 equiv.) to the solution. If desired, a mild base like sodium bicarbonate can be added.

  • Stir the reaction at room temperature, protecting the reaction vessel from light (e.g., by wrapping in aluminum foil) as iodine is light-sensitive.

  • Monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete within several hours.

  • Upon completion, quench the reaction by adding an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), until the brown color of the iodine disappears.

  • Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product, the chiral iodomethyl tetrahydrofuran intermediate, can be purified by column chromatography or used directly in the next step of the Posaconazole synthesis (displacement of iodide with 1,2,4-triazole).[5]

Part 4: Visualization of the Synthetic Workflow

The following diagram illustrates the pivotal transformation of CAS 165115-73-1 into the cyclized core of Posaconazole.

G cluster_start Starting Intermediate cluster_step1 Step A: Desymmetrization cluster_step2 Step B: Cyclization cluster_end Towards Final API A CAS 165115-73-1 This compound B Chiral Monoacetate Intermediate A->B  Hydrolase SP 435,  Vinyl Acetate   C Chiral Iodomethyl Tetrahydrofuran Precursor B->C  Iodine (I₂),  CH₂Cl₂   D Further Elaboration to Posaconazole C->D  1,2,4-Triazole,  Coupling, etc.  

Caption: Synthetic pathway from the diol intermediate to the core of Posaconazole.

References

  • WO2009141837A2 - Process for preparing posaconazole and intermediates thereof.
  • WO2019077627A1 - A process for the manufacture of posaconazole.
  • CN106366076A - Posaconazole synthesis method.
  • EP2571868A1 - Preparation of posaconazole intermediates.
  • CN102643194B - Preparation method of posaconazole intermediate.
  • Development of a Practical Synthesis of an Antifungal Drug Posaconazole and the Study of a Critical Process Impurity . ResearchGate. [Link]

  • Posaconazole intermediate . HighChem Company Limited. [Link]

  • WO2011158248A2 - Process for preparation of posaconazole and crystalline polymorphic form v of posaconazole.
  • Intermediates of Posaconazole . Manus Aktteva Biopharma LLP. [Link]

  • CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.

Sources

Application Notes and Protocols for the Synthesis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate

2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol is a crucial intermediate in the synthesis of various pharmaceutically active compounds, notably as a precursor in the preparation of antifungal agents like Posaconazole. The unique structural motif, featuring a difluorophenyl group attached to an allylic 1,3-propanediol backbone, necessitates a carefully designed synthetic strategy. This document provides a comprehensive, in-depth guide for the multi-step synthesis of this target molecule, emphasizing the chemical logic behind each procedural step to ensure reproducibility and high yield. The protocol detailed herein is based on a robust and scalable synthetic route, designed for researchers and professionals in drug development and organic synthesis.

Overall Synthetic Strategy

The synthesis of the target molecule is achieved through a four-step reaction sequence, commencing with commercially available starting materials. The core of this strategy involves the construction of the carbon skeleton through a Friedel-Crafts type reaction, followed by elimination, malonic ester synthesis, and a final reduction step. This pathway is advantageous due to the accessibility of the reagents and the relatively straightforward nature of the transformations.

Experimental Protocols and Methodologies

Part 1: Synthesis of 2-(2,4-Difluorophenyl)-1-chloro-3-propanol

This initial step involves a Lewis acid-catalyzed Friedel-Crafts alkylation of 1,3-difluorobenzene with 2-chloromethyl epoxy propane (epichlorohydrin). The electrophilic epoxide ring is activated by the Lewis acid, facilitating the aromatic substitution.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-Chloromethyl epoxy propaneC₃H₅ClO92.5227.60 g0.30
1,3-DifluorobenzeneC₆H₄F₂114.0934.23 g0.30
Aluminum trichloride (anhydrous)AlCl₃133.3440.00 g0.30
Dichloromethane (anhydrous)CH₂Cl₂84.93500 mL-
2 M Hydrochloric acidHCl36.46300 mL-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Saturated Sodium Chloride (Brine)NaCl58.44As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Step-by-Step Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 1,3-difluorobenzene (34.23 g, 0.30 mol) and anhydrous dichloromethane (300 mL).

  • Cool the mixture to 0°C using an ice bath.

  • While stirring, add anhydrous aluminum trichloride (40.00 g, 0.30 mol) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5°C.

  • To this suspension, add 2-chloromethyl epoxy propane (27.60 g, 0.30 mol) dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 7.5 hours.

  • Gently heat the reaction mixture to 58°C and maintain for 3 hours to ensure complete reaction.[1]

  • Cool the reaction mixture back to 0°C and carefully quench by the slow addition of 2 M hydrochloric acid (300 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-(2,4-difluorophenyl)-1-chloro-3-propanol, as an oil. A typical yield is around 83%.[2]

Part 2: Synthesis of 1-(1-Chloromethylvinyl)-2,4-difluorobenzene

This step involves the dehydration of the secondary alcohol synthesized in Part 1 to form the corresponding alkene. Potassium bisulfate is employed as a dehydrating agent.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (based on 0.20 mol input)Moles
2-(2,4-Difluorophenyl)-1-chloro-3-propanolC₉H₉ClF₂O206.6241.32 g0.20
Potassium bisulfateKHSO₄136.1729.96 g0.22
ChlorobenzeneC₆H₅Cl112.56300 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-(2,4-difluorophenyl)-1-chloro-3-propanol (41.32 g, 0.20 mol), potassium bisulfate (29.96 g, 0.22 mol), and chlorobenzene (300 mL).

  • Heat the mixture to reflux and continue for 14 hours, collecting the water that is formed in the Dean-Stark trap.[2]

  • After cooling to room temperature, wash the chlorobenzene layer with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the chlorobenzene under reduced pressure.

  • The resulting oily product is 1-(1-chloromethylvinyl)-2,4-difluorobenzene. A typical yield for this step is approximately 85%.[2]

Part 3: Synthesis of Diethyl 2-[2-(2,4-difluorophenyl)propenyl]-1,3-malonate

This stage utilizes a classic malonic ester synthesis, where the allylic chloride from Part 2 acts as an electrophile to alkylate diethyl malonate.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (based on 0.20 mol input)Moles
1-(1-Chloromethylvinyl)-2,4-difluorobenzeneC₉H₇ClF₂188.6037.72 g0.20
Diethyl malonateC₇H₁₂O₄160.1790.5 mL0.60
Lithium hydroxideLiOH23.95-0.30
Dimethyl sulfoxide (DMSO)C₂H₆OS78.13100 mL-

Step-by-Step Protocol:

  • Dissolve 1-(1-chloromethylvinyl)-2,4-difluorobenzene (37.72 g, 0.20 mol) in 100 mL of dimethyl sulfoxide in a round-bottom flask.

  • To this solution, add lithium hydroxide (0.30 mol) followed by diethyl malonate (90.5 mL, 0.60 mol).

  • Stir the reaction mixture at room temperature for 8 hours.[2]

  • Upon completion, add 300 mL of water and continue stirring for another hour.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether), and process the organic layer through washing, drying, and concentration to obtain the target product, diethyl 2-[2-(2,4-difluorophenyl)propenyl]-1,3-diethyl malonate.

Part 4: Synthesis of this compound

The final step is the reduction of the diester to the corresponding diol using a suitable reducing agent like sodium borohydride.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (based on 0.04 mol input)Moles
Diethyl 2-[2-(2,4-difluorophenyl)propenyl]-1,3-malonateC₁₆H₁₈F₂O₄312.3112.48 g0.04
Sodium borohydrideNaBH₄37.833.04 g0.08
Lithium chlorideLiCl42.393.36 g0.08
IsopropanolC₃H₈O60.10100 mL-
WaterH₂O18.0210 mL-
4.0 M Hydrochloric acidHCl36.46As needed-
20% (w/v) Sodium hydroxide solutionNaOH40.00As needed-

Step-by-Step Protocol:

  • Dissolve diethyl 2-[2-(2,4-difluorophenyl)propenyl]-1,3-malonate (12.48 g, 0.04 mol) in a mixture of isopropanol (100 mL) and water (10 mL) in a round-bottom flask.

  • Cool the solution to -5°C in an ice-salt bath.

  • Add lithium chloride (3.36 g, 0.08 mol) followed by the portion-wise addition of sodium borohydride (3.04 g, 0.08 mol).

  • Allow the reaction mixture to warm to room temperature and stir for 20 hours.[2]

  • After the reaction is complete, carefully adjust the pH of the solution to 1 with 4.0 M hydrochloric acid.

  • Subsequently, basify the solution to pH 10 using a 20% (w/v) sodium hydroxide solution.

  • Continue stirring for 1 hour, then separate the organic layer.

  • Remove the isopropanol via rotary evaporation. The remaining aqueous layer can be extracted with an organic solvent, and the combined organic extracts dried and concentrated to yield the final product, this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the sequential nature of the synthesis, highlighting the key transformations at each stage.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1: Friedel-Crafts Alkylation cluster_intermediate2 Step 2: Dehydration cluster_intermediate3 Step 3: Malonic Ester Synthesis cluster_final Step 4: Reduction 1,3-Difluorobenzene 1,3-Difluorobenzene Intermediate_1 2-(2,4-Difluorophenyl)-1-chloro-3-propanol 1,3-Difluorobenzene->Intermediate_1 AlCl₃ Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_1 Intermediate_2 1-(1-Chloromethylvinyl)-2,4-difluorobenzene Intermediate_1->Intermediate_2 KHSO₄, Heat Intermediate_3 Diethyl 2-[2-(2,4-difluorophenyl)propenyl]-1,3-malonate Intermediate_2->Intermediate_3 Diethyl malonate, Base Final_Product This compound Intermediate_3->Final_Product NaBH₄

Caption: Synthetic pathway for this compound.

Safety and Handling Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Anhydrous reagents and solvents are moisture-sensitive; handle them under an inert atmosphere (e.g., nitrogen or argon).

  • The quenching of the Friedel-Crafts reaction is highly exothermic; perform this step with caution and adequate cooling.

  • Sodium borohydride reacts with acidic and protic solvents to release hydrogen gas, which is flammable. Add it slowly and in portions.

References

  • CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
  • Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Eureka. [Link]/patent/CN105777486.html)

Sources

Derivatization of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol for further synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Derivatization of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol for Advanced Synthetic Applications

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of this compound. This propanediol derivative is a pivotal intermediate in the synthesis of various high-value pharmaceutical compounds, most notably azole antifungal agents. The primary focus of this document is the strategic conversion of the diol's hydroxyl groups into superior leaving groups, such as tosylates and mesylates, to facilitate subsequent nucleophilic substitution reactions. We will explore the underlying chemical principles, provide validated, step-by-step protocols for both mono- and di-derivatization, and detail the necessary analytical workflows for reaction monitoring and product validation. This document is intended for researchers, chemists, and process development scientists engaged in medicinal chemistry and pharmaceutical synthesis.

Introduction: The Strategic Imperative for Derivatization

The target molecule, this compound, is a structurally significant building block. Its core features—a difluorophenyl ring, a propenyl group, and two primary hydroxyl groups—make it a versatile precursor for creating complex molecules. A prominent application is in the synthesis of fluconazole, a widely used triazole antifungal drug that functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[1][2]

However, the hydroxyl (-OH) functional groups are inherently poor leaving groups for nucleophilic substitution, as the hydroxide anion (HO⁻) is a strong base.[3][4] To construct molecules like fluconazole, where nucleophiles such as 1,2,4-triazole must be introduced, the diol must first be "activated." Derivatization is the process of converting these hydroxyl groups into sulfonate esters (e.g., tosylates or mesylates). These esters are excellent leaving groups because their corresponding anions are highly stabilized by resonance, making the attached carbon atom electrophilic and primed for substitution.[3]

This guide explains the causality behind choosing specific derivatization strategies and provides the practical methodologies to achieve them with high yield and purity.

Synthetic Strategy & Workflow Overview

The overall goal is to transform the inert diol into a reactive intermediate suitable for coupling with nucleophiles. The primary methods involve reacting the diol with sulfonyl chlorides in the presence of a base. The choice between creating a mono- or di-substituted intermediate depends on the desired final product and the overall synthetic route.

Synthetic_Workflow Start Starting Diol 2-[2-(2,4-Difluorophenyl)-2- propen-1-YL]-1,3-propanediol Activation Derivatization Step (Activation of -OH Groups) Start->Activation Mono Activated Intermediate (e.g., Monotosylate) Activation->Mono Selective Monosulfonylation Di Activated Intermediate (e.g., Ditosylate) Activation->Di Disulfonylation Nucleophile Nucleophilic Substitution (e.g., with 1,2,4-Triazole) Mono->Nucleophile Di->Nucleophile Final Final Product (e.g., Bis-triazole derivative) Nucleophile->Final Analytical_Workflow Start Start Reaction Monitoring TLC TLC Analysis (Every 30-60 min) Start->TLC Decision Is Starting Material Consumed? TLC->Decision Workup Proceed to Work-up & Purification Decision->Workup Yes Continue Continue Reaction Decision->Continue No Crude Crude Product Workup->Crude Continue->TLC Characterize Structural Characterization Crude->Characterize Purity Purity Assessment (RP-HPLC) Crude->Purity NMR ¹H & ¹³C NMR Characterize->NMR MS Mass Spectrometry (MS) Characterize->MS Final Qualified Intermediate (Purity >98%) Purity->Final

Sources

Large-scale synthesis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol for industrial use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial-Scale Synthesis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Abstract

This document provides a comprehensive guide to the large-scale synthesis of this compound, a critical intermediate in the production of the broad-spectrum antifungal agent, Posaconazole.[1] The protocols detailed herein are derived from established industrial methods, emphasizing safety, scalability, and efficiency. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry. The described multi-step synthesis avoids hazardous reagents like Grignard reagents, which require stringent anhydrous and oxygen-free conditions, making the process more amenable to industrial production.[1]

Introduction and Strategic Overview

This compound is a structurally complex diol whose synthesis is a key step in the total synthesis of Posaconazole. Its industrial production requires a robust, reproducible, and cost-effective process. The synthetic route detailed in this application note is a four-step process starting from commercially available 1,3-difluorobenzene and 2-chloromethyl epoxy propane (epichlorohydrin).

The overall strategy involves:

  • Friedel-Crafts Alkylation: Formation of the initial carbon-carbon bond by reacting 1,3-difluorobenzene with epichlorohydrin.

  • Dehydration: Elimination of water to create the key allyl intermediate.

  • Malonic Ester Synthesis: Introduction of the propanediol precursor via alkylation of diethyl malonate.

  • Reduction: Final conversion of the malonate ester to the target 1,3-propanediol.

This pathway is advantageous for large-scale operations due to its use of relatively stable intermediates and avoidance of organometallic reagents that are often sensitive and hazardous.[1]

G A 1,3-Difluorobenzene + 2-Chloromethyl epoxy propane B Step 1: Friedel-Crafts Alkylation Catalyst: FeCl3 A->B C Intermediate 1: 2-(2,4-difluorophenyl)-1-chloro-3-propanol B->C D Step 2: Dehydration Reagent: KHSO4 C->D E Intermediate 2: 1-(1-chloromethylvinyl)-2,4-difluorobenzene D->E F Step 3: Malonic Ester Alkylation Reagent: Diethyl Malonate E->F G Intermediate 3: 2-[2-(2,4-difluorophenyl)propenyl]-1,3-diethyl malonate F->G H Step 4: Reduction Reagent: Borohydride G->H I Final Product: This compound H->I

Diagram 1: Overall synthetic workflow for this compound.

Detailed Synthesis Protocols

Part 1: Synthesis of 2-(2,4-difluorophenyl)-1-chloro-3-propanol

Reaction Principle: This step is a classic Friedel-Crafts alkylation. The Lewis acid catalyst, iron(III) chloride (FeCl₃), activates the electrophilic carbon on the epichlorohydrin ring, facilitating the attack by the electron-rich 1,3-difluorobenzene to form the initial C-C bond.

Protocol:

  • To a suitable temperature-controlled reactor, charge 1,3-difluorobenzene (1.0 eq) and 2-chloromethyl epoxy propane (1.2 eq).

  • Cool the mixture to 0°C with constant stirring.

  • Under an inert atmosphere (e.g., Nitrogen), add anhydrous iron(III) chloride (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8 hours.

  • Increase the temperature to 60°C and maintain for an additional 3 hours to drive the reaction to completion.[1]

  • Cool the mixture to 0°C and slowly quench by adding 2 M hydrochloric acid solution.

  • Perform a liquid-liquid extraction with dichloromethane. Combine the organic layers.

  • Wash the combined organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.[1]

Causality and Optimization:

  • Catalyst Choice: FeCl₃ is a cost-effective and efficient Lewis acid for this transformation.

  • Temperature Control: The initial low temperature is crucial to control the exothermic reaction and prevent side-product formation. The final heating period ensures complete conversion of starting materials.

  • Workup: The acidic quench neutralizes the catalyst, and subsequent washes remove residual acid and salts, ensuring the stability of the intermediate for the next step.

Part 2: Synthesis of 1-(1-chloromethylvinyl)-2,4-difluorobenzene

Reaction Principle: This step involves the acid-catalyzed dehydration of the secondary alcohol formed in Part 1. Potassium hydrogen sulfate (KHSO₄) acts as a solid acid catalyst, which is easily handled and removed, making it ideal for industrial processes.

Protocol:

  • Charge the crude 2-(2,4-difluorophenyl)-1-chloro-3-propanol (1.0 eq), potassium hydrogen sulfate (1.1 eq), and chlorobenzene into a reactor equipped with a Dean-Stark apparatus.

  • Heat the mixture to reflux (approximately 132°C) and maintain for 14 hours, continuously removing the water formed during the reaction.[2]

  • Monitor the reaction for completion using a suitable chromatographic method (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture and wash the chlorobenzene layer with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the chlorobenzene solvent by distillation under reduced pressure to obtain the oily product.[2]

Causality and Optimization:

  • Catalyst: KHSO₄ is a mild, non-corrosive, and inexpensive acid catalyst suitable for large-scale dehydration.

  • Solvent and Water Removal: Chlorobenzene is used as a high-boiling solvent to achieve the necessary reaction temperature. The Dean-Stark apparatus is critical for shifting the reaction equilibrium towards the product by removing water as it forms.

Part 3: Synthesis of 2-[2-(2,4-difluorophenyl)propenyl]-1,3-diethyl malonate

Reaction Principle: This is a nucleophilic substitution reaction, a cornerstone of malonic ester synthesis. The sodium salt of diethyl malonate, a soft nucleophile, displaces the chloride from the allylic position of the intermediate from Part 2.

Protocol:

  • In a separate reactor, prepare sodium ethoxide by carefully adding sodium metal (1.1 eq) to absolute ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

  • Add the 1-(1-chloromethylvinyl)-2,4-difluorobenzene (1.0 eq) from Part 2 to the diethyl malonate solution.

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • Cool the reaction mixture and neutralize with a dilute acid.

  • Remove the ethanol under reduced pressure.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent to yield the crude diethyl malonate intermediate.[2]

Causality and Optimization:

  • Base: Sodium ethoxide is used to deprotonate diethyl malonate, forming the required nucleophilic enolate. Using a pre-formed solution ensures a controlled reaction.

  • Reaction Control: Monitoring by chromatography is essential to determine the endpoint and avoid the formation of dialkylated byproducts.

Part 4: Synthesis of this compound

Reaction Principle: This final step involves the reduction of the two ester groups of the malonate intermediate to primary alcohols. A borohydride reagent is a selective and mild reducing agent for this transformation, which does not affect the alkene or the aromatic rings.

Protocol:

  • Dissolve the crude 2-[2-(2,4-difluorophenyl)propenyl]-1,3-diethyl malonate (1.0 eq) in a mixed solvent system of isopropanol and water (e.g., 10:1 v/v).[2]

  • Add lithium chloride (3.0 eq) to the solution and cool the mixture to -5°C.[2]

  • Add sodium borohydride (3.0 eq) portion-wise, maintaining the temperature below 0°C.

  • After the addition, allow the mixture to warm to room temperature and stir for 20-25 hours.[2]

  • Carefully quench the reaction by adjusting the pH to ~1 with 4 M hydrochloric acid.

  • Stir for 1 hour, then adjust the pH to ~10 with a 20% sodium hydroxide solution.[2]

  • Separate the organic layer and remove the isopropanol by rotary evaporation.

  • The remaining aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the final product. Further purification can be achieved by crystallization or column chromatography if necessary.

Causality and Optimization:

  • Reducing Agent: Sodium borohydride is a safer and easier-to-handle reducing agent for large-scale production compared to lithium aluminum hydride.[3] The addition of lithium chloride can enhance the reducing power of NaBH₄.

  • pH Adjustments: The acidic workup is necessary to destroy excess borohydride and hydrolyze borate esters. The subsequent basic adjustment ensures the final diol product is in its neutral form for efficient extraction.

Quantitative Data Summary

StepStarting Material (1.0 eq)Key Reagents (eq)SolventTemp. (°C)Time (h)Typical Yield (%)
1 1,3-DifluorobenzeneEpichlorohydrin (1.2), FeCl₃ (1.2)None0 → 6011~80%[1]
2 2-(2,4-difluorophenyl)-1-chloro-3-propanolKHSO₄ (1.1)ChlorobenzeneReflux14~85%[2]
3 1-(1-chloromethylvinyl)-2,4-difluorobenzeneDiethyl Malonate (1.1), NaOEt (1.1)EthanolReflux6-8>80% (crude)
4 Diethyl malonate intermediateNaBH₄ (3.0), LiCl (3.0)Isopropanol/H₂O-5 → RT20-25>75%

Yields are approximate and can vary based on the purity of reagents and specific reaction conditions.

References

  • Google Patents. (n.d.). Synthesis of 2-phenyl-substituted 1,3-propanediols.
  • Exploring 2,2-Difluoro-1,3-Propanediol: Properties and Applications. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-phenyl substituted-1,3-propanediols.
  • Google Patents. (n.d.). Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Retrieved from https://patents.google.
  • Polymer Chemistry (RSC Publishing). (n.d.). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. Retrieved from [Link]

  • Reformatsky Reaction. (n.d.). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Retrieved from [Link]

  • Eureka. (n.d.). Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Retrieved from https://eureka.cipo.ic.gc.ca/patent/2928308/summaryipo.ic.gc.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol. This molecule is a critical intermediate in the synthesis of antifungal agents such as posaconazole.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this multi-step synthesis and improve your overall yield and product purity.

The most commonly cited synthetic route is a four-step process beginning with a Friedel-Crafts type reaction.[1][3][4] This guide is structured to address potential issues at each stage of this pathway.

Overall Synthesis Workflow

The synthesis proceeds through four distinct chemical transformations. Understanding the role of each step is crucial for effective troubleshooting.

Synthesis_Workflow A Step 1: Friedel-Crafts Alkylation B Step 2: Dehydration A->B 2-(2,4-difluorophenyl) -1-chloro-3-propanol C Step 3: Malonic Ester Synthesis B->C 1-(1-chloromethylvinyl) -2,4-difluorobenzene D Step 4: Reduction C->D Diethyl 2-[2-(2,4-difluorophenyl) -2-propen-1-yl]malonate E Final Product D->E Target Diol

Caption: Four-step synthesis pathway to the target propanediol intermediate.

Troubleshooting Guide & FAQs

This section is organized by reaction step in a question-and-answer format to directly address common experimental challenges.

Step 1: Friedel-Crafts Alkylation

Reaction: 2-Chloromethyl epoxy propane + 1,3-Difluorobenzene → 2-(2,4-difluorophenyl)-1-chloro-3-propanol

Q1: My yield for the initial alkylation step is significantly lower than the reported ~80%. What are the most likely causes?

A1: Low yields in this Friedel-Crafts type reaction are typically traced back to three critical areas: catalyst activity, moisture control, and temperature management.

  • Catalyst Inactivation: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃, or Iron(III) Chloride, FeCl₃) is extremely sensitive to moisture.[3] Ensure all glassware is oven-dried and reagents, especially the 1,3-difluorobenzene and solvent, are anhydrous. The catalyst should be a fine, free-flowing powder; clumps indicate hydration and reduced activity.

  • Temperature Control: The initial mixing should be performed at a low temperature (e.g., 0°C) to control the initial exothermic reaction.[3] Adding the Lewis acid in portions is also critical.[3] Allowing the temperature to rise uncontrollably can lead to the formation of polymeric side products and di-substituted benzene derivatives, consuming starting material and complicating purification.

  • Incorrect Stoichiometry: While some procedures use equimolar amounts of reactants, using a slight excess of the 1,3-difluorobenzene can help drive the reaction towards the desired product and minimize polysubstitution.[3]

Q2: I'm observing significant amounts of an isomeric byproduct. How can I improve regioselectivity?

A2: The regioselectivity of the Friedel-Crafts reaction is directed by the fluorine atoms on the benzene ring. The desired product results from alkylation at the C1 position (ortho to one fluorine and para to the other). Alkylation at other positions can occur but is generally less favored. To improve selectivity:

  • Choice of Catalyst: While AlCl₃ is a strong catalyst, a milder Lewis acid might offer better selectivity in some cases, though potentially at the cost of reaction rate.

  • Controlled Addition: A slow, controlled addition of the 2-chloromethyl epoxy propane to the mixture of 1,3-difluorobenzene and catalyst can help maintain low concentrations of the electrophile, favoring the most reactive site.

Step 2: Dehydration

Reaction: 2-(2,4-difluorophenyl)-1-chloro-3-propanol → 1-(1-chloromethylvinyl)-2,4-difluorobenzene

Q1: The dehydration reaction is slow and does not go to completion. How can I improve the conversion rate?

A1: This elimination reaction relies on the protonation of the hydroxyl group by an acid catalyst, followed by the loss of water. Incomplete conversion is often due to insufficient catalyst or inadequate temperature.

  • Catalyst: Potassium hydrogen sulfate (KHSO₄) is the specified reagent.[1][5] Ensure it is finely ground to maximize surface area. The molar ratio of KHSO₄ to the alcohol should be at least 1.1:1 to ensure a slight excess.[1]

  • Temperature and Water Removal: The reaction is typically run at reflux in a solvent like chlorobenzene.[1] Using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction is a highly effective method to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.

  • Reaction Time: Patent literature suggests refluxing for 10-16 hours.[5] Monitor the reaction by TLC or GC to confirm the disappearance of the starting material before workup.

Q2: My reaction mixture turned dark brown/black during reflux. Is this a concern?

A2: Yes, significant darkening or charring indicates decomposition, which is a common issue in acid-catalyzed eliminations at high temperatures. While some color change is expected, excessive darkening suggests the temperature may be too high or the reaction has been heated for too long, leading to polymerization and side reactions. Consider reducing the mantle temperature slightly while still maintaining reflux.

Step 3: Malonic Ester Synthesis

Reaction: 1-(1-chloromethylvinyl)-2,4-difluorobenzene + Diethyl malonate → Diethyl 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]malonate

Q1: The alkylation of diethyl malonate is inefficient. What are the key parameters to optimize?

A1: This is a classic malonic ester synthesis, a nucleophilic substitution where the enolate of diethyl malonate displaces the chloride. Success hinges on the efficient formation and reaction of the enolate.

  • Base Selection: A sufficiently strong base is required to deprotonate diethyl malonate. The patent literature describes using a generic "hydroxide" in DMSO.[1] Sodium hydroxide or potassium hydroxide are suitable choices. The base must be strong enough to generate the enolate but not so strong as to promote unwanted side reactions like ester hydrolysis. Using a base like sodium ethoxide in ethanol is a classic alternative, but the patent protocol specifies DMSO as the solvent.[1]

  • Solvent: Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for Sₙ2 reactions like this one, as it solvates the cation of the base, leaving a more "naked" and reactive enolate anion. Ensure the DMSO is anhydrous.

  • Temperature: The reaction is typically run at a controlled room temperature (15-35°C).[1] Higher temperatures can increase the rate of undesired ester hydrolysis.

Step 4: Reduction

Reaction: Diethyl 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]malonate → this compound

Q1: The final reduction of the diester to the diol is incomplete. How can I achieve full conversion?

A1: The reduction of two ester groups to primary alcohols requires a powerful reducing agent and optimized conditions.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common choice, often used in combination with a Lewis acid like lithium chloride (LiCl) to enhance its reducing power.[1][5] Lithium borohydride (LiBH₄) is inherently more reactive than NaBH₄ and can also be used effectively.[1] Lithium aluminum hydride (LAH) would also work but is often pyrophoric and requires stricter anhydrous conditions and a more complex workup.

  • Stoichiometry: A significant excess of the borohydride reagent is necessary. Each ester requires two equivalents of hydride for reduction to the alcohol. Therefore, a minimum of 4 equivalents of hydride are needed per mole of diester. The patent literature suggests using a 2-4 fold molar excess of both LiCl and the borohydride reagent relative to the diester.[5]

  • Temperature: The reaction is initiated at a low temperature (-5°C) to control the initial reactivity, then allowed to stir at room temperature for an extended period (20-25 hours) to ensure complete reaction.[1]

Q2: How should I properly quench the reaction and work up the final product?

A2: Quenching a reaction with excess borohydride must be done carefully.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a 4.0 M hydrochloric acid solution to neutralize the excess borohydride and hydrolyze the borate-ester complexes. This process generates hydrogen gas, so it must be done in a well-ventilated fume hood. The pH should be brought to ~1.[1]

  • After the initial quench, the pH is adjusted to ~10 with a 20% sodium hydroxide solution to ensure the product diol is in its neutral form for extraction.[1]

  • The product is then extracted into an organic solvent, the organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product, which is typically an oil.[1][3]

Experimental Protocols & Data

Key Reagent Stoichiometry and Conditions
StepReactant 1Reactant 2Catalyst / ReagentSolventTemp.Time (h)Avg. Yield
1 2-Chloromethyl epoxy propane1,3-DifluorobenzeneFeCl₃ or AlCl₃ (1.2 eq)None0°C → 60°C11~80%[3]
2 2-(2,4-difluorophenyl)-1-chloro-3-propanolKHSO₄ (1.1 eq)-ChlorobenzeneReflux14-
3 1-(1-chloromethylvinyl)-2,4-difluorobenzeneDiethyl malonateHydroxideDMSO15-35°C4-10-
4 Diethyl ester intermediateNaBH₄ (2-4 eq)LiCl (2-4 eq)Isopropanol/H₂O-5°C → RT20-25-

Yields for intermediate steps are often not reported in patents as they are carried forward. The overall process yield is the most critical metric.

Protocol 1: Synthesis of 2-(2,4-difluorophenyl)-1-chloro-3-propanol (Step 1)
  • To a dry, three-necked flask equipped with a stirrer and addition funnel, add 1,3-difluorobenzene (1.0 eq). Cool the flask to 0°C in an ice bath.

  • Add 2-chloromethyl epoxy propane (1.2 eq) to the flask.

  • While stirring vigorously, add anhydrous iron(III) chloride (1.2 eq) in four to five small portions, ensuring the temperature does not rise above 5-10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 8 hours.

  • Heat the mixture to 60°C and maintain for an additional 3 hours.[3]

  • Cool the reaction mixture back to 0°C and carefully quench by slowly adding it to a 2 M hydrochloric acid solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally, saturated brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product as an oil.[3]

Protocol 4: Synthesis of this compound (Step 4)
  • Dissolve the diethyl ester intermediate (1.0 eq) in a 10:1 mixture of isopropanol and water.

  • Cool the solution to -5°C in an ice/salt bath.

  • Add lithium chloride (2.0 eq) followed by sodium borohydride (2.0 eq) in portions, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for 20-25 hours.[1]

  • Cool the mixture to 0°C and carefully adjust the pH to 1 by the slow addition of 4.0 M HCl.

  • Stir for one hour, then adjust the pH to 10 with a 20% (w/v) NaOH solution.

  • Separate the organic layer. If an aqueous layer is substantial, extract it with an appropriate solvent (e.g., ethyl acetate).

  • Combine all organic fractions, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the final diol as an oily product.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing low yield in the overall synthesis.

Troubleshooting_Logic Start Low Overall Yield CheckStep1 Analyze Step 1 Product (GC/MS, NMR) Start->CheckStep1 Step1_OK Purity/Yield OK? CheckStep1->Step1_OK FixStep1 Troubleshoot Step 1: - Anhydrous Conditions? - Catalyst Activity? - Temp Control? Step1_OK->FixStep1 No CheckStep2 Analyze Step 2 Product Step1_OK->CheckStep2 Yes FixStep1->CheckStep1 Step2_OK Conversion Complete? CheckStep2->Step2_OK FixStep2 Troubleshoot Step 2: - Water Removal? - Catalyst Ratio? - Reflux Time? Step2_OK->FixStep2 No CheckStep3 Analyze Step 3 Product Step2_OK->CheckStep3 Yes FixStep2->CheckStep2 Step3_OK Purity/Yield OK? CheckStep3->Step3_OK FixStep3 Troubleshoot Step 3: - Base Strength? - Anhydrous DMSO? - Temp Control? Step3_OK->FixStep3 No CheckStep4 Analyze Final Product Step3_OK->CheckStep4 Yes FixStep3->CheckStep3 Step4_OK Conversion Complete? CheckStep4->Step4_OK FixStep4 Troubleshoot Step 4: - Hydride Stoichiometry? - Reaction Time? - Quench/Workup? Step4_OK->FixStep4 No End Yield Improved Step4_OK->End Yes FixStep4->CheckStep4

Caption: A systematic approach to diagnosing and resolving low-yield issues.

References

  • CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
  • Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Eureka. [Link]

  • Reformatsky Reaction. Cambridge University Press. [Link]

  • Grignard Synthesis of Triphenylmethanol. [Link]

  • US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
  • Reformatsky Reaction. NROChemistry. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. [Link]

  • Grignard Reagent & Reactions: Organic Synthesis Guide. Studylib. [Link]

  • 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol. PubChem. [Link]

  • The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol via a Diastereoselective Reaction. Chegg. [Link]

  • CN105732310A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propylene-1-yl]-1,3-propyl glycol.
  • WO2004101479A2 - Purification of biologically-produced 1,3-propanediol.
  • CAS#:165115-73-1 | this compound. Chemsrc. [Link]

  • CN105777486B - A kind of synthetic method of 2- [2- (2,4- difluorophenyl) -2- propylene -1- bases] -1,3-PD. Google Patents. .

Sources

Common side reactions in the synthesis of CAS 165115-73-1 and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: This technical support guide addresses common side reactions encountered during the synthesis of 1-(2,3-dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid, an analogue of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The synthesis of this molecule, while based on established indole chemistry, presents several challenges where side reactions can significantly impact yield and purity. This document provides troubleshooting advice and preventative measures in a practical question-and-answer format, designed for researchers, chemists, and drug development professionals. Our focus is on the mechanistic understanding of these side reactions to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Issues with Fischer Indole Synthesis of the Indole Core

Question: I am attempting the Fischer indole synthesis to create the 5-methoxy-2-methyl-1H-indole-3-acetic acid core from 4-methoxyphenylhydrazine and levulinic acid, but I'm facing low yields and a complex mixture of byproducts. What are the likely side reactions and how can I mitigate them?

Answer: The Fischer indole synthesis is a robust method, but its success is highly dependent on controlling the reaction conditions to navigate a few common pitfalls.[1][2] The primary issues are typically incomplete cyclization, N-N bond cleavage, and the formation of regioisomers.

Causality and Mechanism: The reaction proceeds by forming a phenylhydrazone, which then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement.[2][4]

  • Incomplete Cyclization: The reaction can stall at the phenylhydrazone intermediate if the acid catalyst is too weak or the temperature is too low to overcome the activation energy for the rearrangement and subsequent cyclization.[1]

  • N-N Bond Cleavage: This is a competing pathway, especially with electron-rich phenylhydrazines (like the 4-methoxy substituted one you are using). The acid can catalyze the cleavage of the weak N-N bond in the protonated ene-hydrazine intermediate, leading to the formation of 4-methoxyaniline and other degradation products instead of the desired indole.[1]

  • Regioisomer Formation: While levulinic acid is a symmetrical ketone in the context of the key enamine formation for this reaction, using unsymmetrical ketones in other syntheses can lead to a mixture of indole isomers. The direction of cyclization is influenced by the stability of the intermediate enamine.[4]

Troubleshooting and Prevention Protocol:

Problem Potential Cause Recommended Solution Scientific Rationale
Low Conversion Insufficient acid strength or low temperature.Switch to a stronger acid catalyst like polyphosphoric acid (PPA) or a Lewis acid such as ZnCl₂. Gradually increase the reaction temperature while monitoring the reaction by TLC.Stronger acids more effectively catalyze the key protonation and rearrangement steps. Higher temperatures provide the necessary activation energy.[1][2]
Presence of Aniline Byproducts N-N bond cleavage is dominating.Use a milder acid catalyst initially to favor hydrazone formation, then introduce a stronger acid for the cyclization. Alternatively, consider a one-pot reaction where the hydrazone is not isolated.This minimizes the time the sensitive ene-hydrazine intermediate is exposed to harsh acidic conditions that promote N-N bond cleavage.
Complex Product Mixture Multiple side reactions occurring.Ensure the purity of your starting materials (phenylhydrazine and ketone). Degraded phenylhydrazine is a common source of impurities.Impurities can catalyze decomposition pathways or participate in side reactions, leading to a complex and difficult-to-purify mixture.

digraph "Fischer_Indole_Synthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

// Reactants Reactants [label="4-Methoxyphenylhydrazine +\n Levulinic Acid", fillcolor="#FBBC05"];

// Intermediates Hydrazone [label="Phenylhydrazone\nIntermediate"]; Enehydrazine [label="Ene-hydrazine\nIntermediate"]; Diimine [label="Di-imine\nIntermediate"];

// Products Desired_Product [label="Desired Indole Core:\n5-methoxy-2-methyl-1H-\nindole-3-acetic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product [label="Side Product:\n4-Methoxyaniline", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathways Reactants -> Hydrazone [label="Formation"]; Hydrazone -> Enehydrazine [label="Tautomerization"]; Enehydrazine -> Diimine [label="[3,3]-Sigmatropic\nRearrangement", color="#4285F4"]; Diimine -> Desired_Product [label="Cyclization &\nAromatization", color="#34A853"]; Enehydrazine -> Side_Product [label="N-N Bond Cleavage\n(Side Reaction)", color="#EA4335", style=dashed]; }

Caption: Desired vs. side reaction pathway in Fischer Indole Synthesis.

FAQ 2: Controlling N-Acylation vs. C-Acylation

Question: During the N-acylation step with 2,3-dichlorobenzoyl chloride, I'm getting a significant amount of a byproduct which I suspect is the C3-acylated indole. How can I improve the selectivity for the desired N-acylation?

Answer: This is a classic challenge in indole chemistry. The indole ring possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon.[5] Acylation can occur at either position, and controlling the regioselectivity is crucial for a successful synthesis.

Causality and Mechanism: Under neutral or acidic conditions, the C3 position of the indole is generally more nucleophilic and susceptible to electrophilic attack, leading to Friedel-Crafts type C3-acylation.[6] To achieve selective N-acylation, the indole nitrogen must be deprotonated to form the highly nucleophilic indolide anion. This anion is then acylated preferentially at the nitrogen.

Troubleshooting and Prevention Protocol:

The key to selective N-acylation is to generate the indolide anion using a strong base in an appropriate aprotic solvent before introducing the acylating agent (2,3-dichlorobenzoyl chloride).

Step-by-Step Protocol for Selective N-Acylation:

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve your starting indole (5-methoxy-2-methyl-1H-indole-3-acetic acid ester) in a dry, aprotic solvent like anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at this temperature for 30-60 minutes. You should observe the evolution of hydrogen gas.

  • Acylation: While maintaining the temperature at 0 °C, slowly add a solution of 2,3-dichlorobenzoyl chloride in the same anhydrous solvent dropwise via a syringe or dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Proceed with a standard aqueous workup and extraction with an organic solvent like ethyl acetate.

Factor Condition for N-Acylation Condition for C-Acylation Scientific Rationale
Base Strong base (e.g., NaH, n-BuLi)Weak or no base (Lewis acid catalyst)Strong bases deprotonate the N-H, forming the indolide anion which is highly nucleophilic at the nitrogen. Lewis acids activate the acyl chloride for electrophilic attack at the electron-rich C3 position.[5][6]
Solvent Aprotic (THF, DMF)Aprotic (DCM, Toluene)Aprotic solvents are necessary to prevent quenching the strong base and the indolide anion.
Temperature Low temperature (0 °C) for additionRoom temperature or higherLow temperatures help to control the reactivity and can improve selectivity by favoring the kinetically controlled N-acylation.

digraph "N_vs_C_Acylation" {
graph [rankdir="TB", splines=true, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

// Reactants Indole [label="Indole Core + \n2,3-Dichlorobenzoyl Chloride"];

// Conditions Strong_Base [label="Strong Base (e.g., NaH)\nAnhydrous THF, 0 °C", fillcolor="#FBBC05"]; Lewis_Acid [label="Lewis Acid (e.g., AlCl₃)\nDCM, rt", fillcolor="#FBBC05"];

// Products N_Acyl [label="Desired Product:\nN1-Acylated Indole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; C_Acyl [label="Side Product:\nC3-Acylated Indole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathways Indole -> Strong_Base [style=invis]; Indole -> Lewis_Acid [style=invis]; Strong_Base -> N_Acyl [label="Favored Pathway", color="#34A853"]; Lewis_Acid -> C_Acyl [label="Competing Pathway", color="#EA4335"]; }

Caption: Reaction conditions dictate N- vs. C-acylation of indoles.

FAQ 3: Preventing Hydrolysis and Decarboxylation Issues

Question: I'm performing the final step, which is the hydrolysis of the methyl (or ethyl) ester to the carboxylic acid. I'm either getting incomplete conversion or, when I push the reaction with stronger conditions, I see a new impurity that suggests decarboxylation. What are the optimal conditions?

Answer: The final hydrolysis step is a delicate balance. You need conditions robust enough to cleave the ester without being so harsh that they induce decarboxylation of the indole-3-acetic acid product.

Causality and Mechanism:

  • Ester Hydrolysis: This is typically a base-catalyzed saponification reaction. Hydroxide ions attack the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate and the corresponding alcohol.[3][7][8]

  • Decarboxylation: Indole-3-acetic acids can lose carbon dioxide, especially when heated under strongly acidic or basic conditions, to form the corresponding 3-methylindole (skatole) derivative.[9] This side reaction is undesirable as it leads to a loss of the active pharmacophore.

Troubleshooting and Prevention Protocol:

Mild basic hydrolysis at room temperature is the most effective method to ensure complete conversion while minimizing the risk of decarboxylation.

Step-by-Step Protocol for Mild Ester Hydrolysis:

  • Setup: Dissolve the ester starting material in a mixture of THF and methanol.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) (typically 1-2 M). The use of LiOH is often preferred for its high reactivity at lower temperatures.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC until all the starting ester has been consumed (usually 2-4 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold 1N HCl until the pH is approximately 2-3. The desired carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Hydrolysis_vs_Decarboxylation Ester N-Acylated Indole Ester Mild_Base Mild Conditions: LiOH, THF/MeOH/H₂O, rt Harsh_Conditions Harsh Conditions: High Temp, Strong Acid/Base Desired_Acid Desired Product: Carboxylic Acid Mild_Base->Desired_Acid Desired Hydrolysis Decarboxylated Side Product: Decarboxylated Indole (Skatole derivative) Harsh_Conditions->Decarboxylated Decarboxylation

Caption: Optimal conditions for hydrolysis prevent decarboxylation.

References

  • Percival, A., & Bandurski, R. S. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [Link]

  • National Center for Biotechnology Information (1989). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. PubMed. [Link]

  • Percival, A., & Bandurski, R. S. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. National Institutes of Health. [Link]

  • Jia, Z., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. National Institutes of Health. [Link]

  • Google Patents. (2020). A kind of synthetic method of indomethacin and its analogues.
  • Johnson, H. E., & Crosby, D. G. (n.d.). Indole-3-acetic Acid. Organic Syntheses. [Link]

  • Google Patents. (2020). Method for purifying indomethacin.
  • Li, W., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed. [Link]

  • Li, W., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. National Institutes of Health. [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of indometacin and analogues thereof. [Link]

  • ResearchGate. (2005). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications. [Link]

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. [Link]

  • Black, D. S., et al. (2005). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. ARKIVOC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • Al-Soud, Y. A., et al. (2016). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. PubMed. [Link]

  • Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry. [Link]

  • Hess, S., et al. (2001). Profiling indomethacin impurities using high-performance liquid chromatography and nuclear magnetic resonance. PubMed. [Link]

  • Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Taber, D. F. (n.d.). Indoles. University of Delaware. [Link]

  • National Institutes of Health. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]

  • SIELC Technologies. (2018). Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • ResearchGate. (2001). Synthesis of indomethacin analogues for evaluation as modulators of MRP activity. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Indomethacin Analogs: Synthesis, Anti-inflammatory and Analgesic Activities of Indoline Derivatives. PubMed. [Link]

  • PubChem. (n.d.). 5-Methoxy-2-methylindole-3-acetic acid. [Link]

  • Brambilla, E., et al. (2023). Synthesis of Indole-Fused 1,4-Diazepinones via Photoredox-Catalyzed Cascade Cyclization Reaction. AIR Unimi. [Link]

  • ChemSrc. (n.d.). CAS#:1601-20-3 | 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-Methoxy-2-Methyl-, 1,1-dimethylethyl ester. [Link]

Sources

Technical Support Center: Stability Profiling of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for investigating the stability of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol (CAS 165115-73-1).[1][2][3][4] As researchers and drug development professionals, you understand that a comprehensive stability profile is fundamental to the successful development of any active pharmaceutical ingredient (API) or intermediate. An API's intrinsic stability influences its quality, safety, efficacy, and shelf-life.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you might encounter during your stability and forced degradation studies. It is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are forced degradation studies, and why are they critical for a novel compound like this one?

Answer: Forced degradation, or stress testing, is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing.[5] According to the International Council for Harmonisation (ICH) guidelines, these studies are essential for several reasons:

  • Pathway Elucidation: They help identify likely degradation products, which is crucial for understanding the intrinsic stability of the molecule.[6]

  • Method Development: The results are fundamental for developing and validating stability-indicating analytical methods—typically HPLC—that can separate the intact drug from all potential degradation products.[6][7]

  • Formulation & Packaging: Understanding how the molecule reacts to heat, light, water, and oxygen informs the development of stable formulations and the selection of appropriate packaging for the final drug product.[5]

  • Regulatory Compliance: Regulatory bodies require these studies as part of the drug development and registration process to ensure the safety and efficacy of the final product.[6]

For a molecule with the structure of this compound, we must consider the potential liabilities of its functional groups: the vinyl group, the diol, and the difluorophenyl ring.

Q2: Based on its structure, what are the most probable degradation pathways for this molecule?

Answer: A structural assessment points to several potential degradation hotspots. The goal of your initial studies will be to confirm or refute these hypotheses.

  • Oxidation: The allylic C=C double bond is a primary site for oxidative attack. Exposure to oxidative agents (like hydrogen peroxide, H₂O₂) could lead to the formation of an epoxide or oxidative cleavage of the double bond. The primary alcohol groups in the propanediol moiety are also susceptible to oxidation, potentially forming aldehydes or carboxylic acids.[8]

  • Photolysis: The difluorophenyl ring is an aromatic chromophore that can absorb UV light. This energy absorption can trigger photolytic degradation through radical mechanisms, potentially leading to rearrangements or dimerization.

  • Thermal Degradation: While the molecule does not possess exceptionally labile groups, high temperatures can induce decomposition. The propanediol structure itself is generally stable at room temperature but can oxidize at high temperatures.[9] The overall degradation at high temperatures could be complex, involving polymerization or fragmentation.[10]

  • Hydrolysis: The molecule lacks common hydrolyzable functional groups like esters or amides. Therefore, it is expected to be relatively stable under neutral, acidic, and basic hydrolytic conditions. However, this must be experimentally verified, as extreme pH and heat can sometimes catalyze unexpected reactions.

The following diagram illustrates these potential pathways.

G cluster_main Potential Degradation Pathways cluster_products Parent This compound Oxidation_Products Epoxides Aldehydes Carboxylic Acids Parent->Oxidation_Products Oxidative Stress (e.g., H₂O₂) Photolytic_Products Radical Adducts Rearrangement Products Parent->Photolytic_Products Photolytic Stress (ICH Q1B Light Exposure) Thermal_Products Polymers Fragmentation Products Parent->Thermal_Products Thermal Stress (High Temperature) G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of Compound Stress Apply Stress Conditions (Parallel Samples + Controls) Start->Stress Sampling Sample at Predetermined Time Intervals Stress->Sampling Neutralize Neutralize/Quench (If Applicable) Sampling->Neutralize Analyze Analyze via Stability- Indicating HPLC-PDA Method Neutralize->Analyze Evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance Analyze->Evaluate Characterize Characterize Major Degradants (LC-MS, NMR) Evaluate->Characterize If > Reporting Threshold End Report Findings Evaluate->End If Stable or Degradants Known Characterize->End

Sources

Technical Support Center: Resolving Impurities in 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol (CAS No: 165115-73-1). This document is designed for researchers, scientists, and drug development professionals actively working with this key pharmaceutical intermediate, notably used in the synthesis of antifungal agents like Posaconazole.[1][2] The purity of this intermediate is paramount to ensuring the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).

This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve common impurity-related challenges encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries regarding impurities.

Q1: What are the likely sources and types of impurities in my this compound sample?

A1: Impurities are unwanted chemicals that can compromise your downstream applications. For this specific intermediate, they generally fall into three categories based on their origin in the synthesis process.[3][4] Understanding the source is the first step in effective removal.

A known synthesis pathway involves a multi-step process, including the reduction of a diethyl malonate precursor.[1][5] Based on this, potential impurities can be systematically categorized.

Table 1: Common Impurities and Their Potential Sources

Impurity CategoryPotential Specific ImpuritiesLikely Source / Synthesis Step
Process-Related Impurities Unreacted 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]-1,3-diethyl malonate (precursor)Incomplete reduction of the malonic ester.
1-(1-chloromethylvinyl)-2,4-difluorobenzene (intermediate)Carry-over from previous synthetic steps.
2-(2,4-diflurophenyl)-1-chloro-3-propanol (intermediate)Carry-over from previous synthetic steps.
Over-reduction or side-reaction productsNon-selective reaction of the reducing agent (e.g., sodium borohydride) with the propenyl group or ester.
Reagent-Related Impurities Residual Solvents (e.g., Isopropanol, Dichloromethane, Toluene)Used as reaction or extraction solvents during synthesis and work-up.[1]
Inorganic Salts (e.g., NaCl, Na2SO4, borate salts)Originate from quenching, washing, or as by-products of the reduction step.
Residual Catalysts (e.g., Aluminum, Iron, or Zinc salts)Used in early stages of the synthesis, such as Friedel-Crafts reactions.[1][5]
Degradation Products Oxidation or polymerization productsCan form during prolonged storage, especially if exposed to air, light, or non-optimal temperatures.
Q2: My initial HPLC analysis shows a purity of <95%. What is my immediate course of action?

A2: A low purity reading requires a systematic investigation. Before proceeding to extensive purification, it's crucial to first trust your analysis and then identify the problem.

  • Verify Your Analytical Method: Ensure your HPLC method is validated for this compound. Check the column, mobile phase, gradient, and detector wavelength. An inappropriate method may fail to separate the main compound from a closely eluting impurity.

  • Identify the Impurities: Do not attempt purification blindly. The choice of method depends entirely on the nature of the impurities. Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weights of the unknown peaks.[6][7] This is the single most important step. A peak with a molecular weight corresponding to the malonic ester precursor, for example, points toward an incomplete reaction and will guide your purification strategy.

  • Quantify the Impurities: Determine the relative percentage of each impurity. Regulatory guidelines, such as those from the ICH, require identification and characterization of any impurity above 0.10-0.15%.[6][7]

Q3: How do I decide between recrystallization and column chromatography for purification?

A3: This is a critical decision that impacts yield, purity, time, and cost. The physical state of your sample and the nature of the impurities will dictate the best path forward.

  • Choose Recrystallization When:

    • Your product is a solid and can form high-quality crystals.

    • The impurities have significantly different solubility profiles from your product in a given solvent (i.e., impurities are either very soluble or very insoluble while the product has temperature-dependent solubility).[8]

    • You are dealing with a large amount of material and the primary impurities are known.

    • It is generally faster, cheaper, and more scalable for removing bulk impurities.

  • Choose Column Chromatography When:

    • Your product is an oil or a non-crystalline solid.

    • Recrystallization has failed to improve purity.

    • You have multiple impurities with very similar structures and polarities to your product.[9]

    • You need to isolate a specific impurity for structural analysis.

    • Chromatography offers superior separation power for complex mixtures, albeit often with lower yields and higher solvent consumption.[8][10]

Section 2: Troubleshooting Workflows & Purification Protocols

This section provides detailed, step-by-step protocols for the most common purification challenges.

Workflow 1: General Impurity Troubleshooting

This workflow outlines the logical progression from initial analysis to a purified sample.

G cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Purification cluster_2 Phase 3: Final Validation A Crude Sample Received B Purity Analysis by HPLC A->B C Purity < Specification? B->C D Identify Impurities (LC-MS / GC-MS) C->D Yes J Purity Meets Specification? C->J No E Characterize Structure (NMR if needed) D->E F Select Purification Method E->F G Protocol 2.2: Recrystallization F->G Crystalline Solid & Different Solubility H Protocol 2.3: Column Chromatography F->H Oily Product or Similar Impurities I Purity Re-analysis by HPLC G->I H->I I->J K Sample Released J->K Yes L Re-purify or Re-evaluate J->L No L->F

Caption: Logical workflow for impurity identification and resolution.
Protocol 2.1: Optimized Recrystallization for High-Purity Crystalline Product

This protocol is designed to remove impurities with different solubility characteristics. The key is selecting a solvent where the desired compound is soluble when hot but insoluble when cold, while impurities remain in solution.[8][11]

Objective: To achieve >99% purity for solid samples.

Methodology:

  • Solvent Screening (Small Scale):

    • Place ~50 mg of your impure sample into several test tubes.

    • Add a small amount (0.5 mL) of different trial solvents (see Table 2) to each tube.

    • Observe solubility at room temperature. A good solvent will not dissolve the sample well.

    • Gently heat the tubes that did not dissolve. A good solvent will dissolve the sample completely upon heating.

    • Allow the dissolved solutions to cool slowly to room temperature, then place in an ice bath for 30 minutes.

    • A successful solvent will show significant crystal formation.

    Table 2: Recommended Solvents for Screening

    Solvent System Polarity Boiling Point (°C) Rationale
    Toluene Non-polar 111 Often effective for aromatic compounds; good for removing polar impurities.[11]
    Ethyl Acetate Polar aprotic 77 A versatile solvent with moderate polarity.
    Isopropanol / Water Polar protic 82-100 A binary system where water acts as an anti-solvent. Adjusting the ratio can fine-tune solubility.

    | Acetone | Polar aprotic | 56 | Good for moderately polar compounds; its volatility makes drying easy.[12] |

  • Recrystallization Procedure (Scale-Up):

    • Place the impure solid in an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Use a magnetic stirrer and hot plate.

    • (Optional Hot Filtration): If insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes particulate matter.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for forming large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor containing the dissolved impurities.

    • Dry the purified crystals under a vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[8]

  • Validation:

    • Check the purity of the dried crystals and the mother liquor by HPLC. A successful recrystallization will show a significant purity increase in the crystals and a concentration of impurities in the mother liquor.

Protocol 2.2: Preparative Column Chromatography for Complex Mixtures

Use this protocol when recrystallization is ineffective, especially for oily products or for separating structurally similar impurities.

Objective: To isolate the main compound from closely related impurities.

Methodology:

  • Mobile Phase Selection (TLC Analysis):

    • Spot your crude sample on a silica gel TLC plate.

    • Develop the plate in various solvent systems (see Table 3).

    • The ideal solvent system will give your product a Retention Factor (Rf) of 0.25-0.35 and show good separation between the product spot and impurity spots.

    Table 3: Recommended Mobile Phase Systems for Silica Gel Chromatography

    Solvent System Polarity Typical Ratio (v/v) Notes
    Hexanes / Ethyl Acetate Low to Medium Start with 9:1, move to 4:1, 1:1 A standard, highly effective system for a wide range of polarities.

    | Dichloromethane / Methanol | Medium to High | Start with 99:1, move to 95:5 | Good for more polar compounds. Use in a fume hood. |

  • Column Packing:

    • Choose a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude sample weight).

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane).

    • Alternatively, for less soluble samples, perform a "dry loading": adsorb the sample onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column and begin elution. Maintain a constant flow rate.

    • Collect fractions of a consistent volume in test tubes.

    • Monitor the separation by spotting alternate fractions on a TLC plate and visualizing under UV light or with a stain.

  • Product Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove the last traces of solvent.

  • Validation:

    • Confirm the purity of the isolated product using HPLC.[13]

Section 3: References
  • Vertex AI Search. (2025). What are the key steps in the purification of pharmaceutical intermediates? - Blog.

  • Google Patents. (N.D.). Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. CN105777486A.

  • Biotech Spain. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]

  • PubChem. (N.D.). 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol. Retrieved from [Link]

  • Eureka. (N.D.). Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • National Institutes of Health (NIH). (N.D.). Recent trends in the impurity profile of pharmaceuticals. PMC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:165115-73-1 | this compound. Retrieved from [Link]

  • In-Pharma Technologist. (N.D.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Integrated Liner Technologies (ILT). (2024). Chromatography in Drug Development. Retrieved from [Link]

  • PharmaCompass.com. (N.D.). Purification & Separation | Chromatography | HPLC | CDMO. Retrieved from [Link]

  • Manufacturing Chemist. (2019). Bringing preparative chromatography into the spotlight. Retrieved from [Link]

  • Google Patents. (N.D.). Process for the preparation of 2-phenyl-1,3-propanediol. US9233898B2.

  • Google Patents. (N.D.). Crystalline propylene glycol. US3632657A.Crystalline propylene glycol*. US3632657A.

Sources

Optimizing reaction conditions for the synthesis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol. This molecule is a key intermediate in the synthesis of advanced pharmaceutical compounds, and its efficient production is critical. This guide is structured to provide direct, actionable advice to researchers and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices. We will address common challenges and frequently asked questions to help you optimize your reaction conditions and maximize yield and purity.

Synthetic Scheme Overview

The most common and reliable synthetic route is a four-step process starting from 1,3-difluorobenzene and 2-chloromethyl epoxy propane.[1][2] This pathway is robust but requires careful control at each stage to prevent yield loss and the formation of difficult-to-remove impurities.

Synthetic_Pathway cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Dehydration cluster_2 Step 3: Malonic Ester Synthesis cluster_3 Step 4: Reduction A 1,3-Difluorobenzene + 2-Chloromethyl epoxy propane B 2-(2,4-Difluorophenyl)- 1-chloro-3-propanol A->B  FeCl3 or AlCl3   C 1-(1-Chloromethylvinyl)- 2,4-difluorobenzene B->C  KHSO4, Heat   D 2-[2-(2,4-Difluorophenyl)propenyl]- 1,3-diethyl malonate C->D  Diethyl Malonate, Base   E Target Molecule: 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]- 1,3-propanediol D->E  NaBH4 or LiBH4  

Caption: Four-step synthesis of the target propanediol derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for success across the entire synthesis?

A1: Success in this multi-step synthesis hinges on three core principles:

  • Anhydrous Conditions: Particularly for the Friedel-Crafts alkylation (Step 1), moisture will rapidly deactivate the Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), halting the reaction.[2] While less critical for subsequent steps, maintaining dry reagents and solvents is good practice to prevent side reactions.

  • Temperature Control: Each step has an optimal temperature range. The Friedel-Crafts reaction is exothermic and requires initial cooling followed by controlled heating.[2] The final reduction step is typically performed at low temperatures (-5°C to room temperature) to control the reactivity of the borohydride and improve selectivity.[1]

  • Stoichiometry and Order of Addition: Precise control over molar ratios is essential. For instance, in Step 1, the ratio of Lewis acid to reactants dictates reaction efficiency. In Step 3, the amount of base relative to the diethyl malonate is crucial for complete deprotonation without promoting side reactions.

Q2: Can I use sodium borohydride (NaBH₄) instead of lithium borohydride (LiBH₄) for the final reduction step?

A2: Yes, sodium borohydride is a viable and often preferred alternative to lithium borohydride for the reduction of the diethyl malonate intermediate.[1] LiBH₄ is a more powerful reducing agent, but NaBH₄ is generally sufficient for this ester reduction, is less expensive, and is often easier to handle. The patent literature shows successful examples using NaBH₄ in an isopropanol/water solvent system.[1] The key is to ensure a sufficient molar excess of the reducing agent is used.

Q3: What kind of overall yield can I realistically expect?

A3: Based on reported examples, the yields for each step are typically in the range of 80-85%.[1][2] Therefore, a realistic overall yield for the four-step sequence would be in the range of 40-55% (0.80 x 0.80 x 0.80 x 0.80 ≈ 0.41). Achieving yields in this range requires careful optimization and purification at each intermediate stage.

Troubleshooting Guide by Synthesis Stage

This section addresses specific problems you may encounter during your experiments.

Stage 1: Friedel-Crafts Alkylation

Q: My reaction to form 2-(2,4-difluorophenyl)-1-chloro-3-propanol is stalled or shows very low conversion. Why?

A: This is a classic Friedel-Crafts alkylation, and low conversion is almost always linked to the catalyst or reaction conditions.

  • Cause 1: Inactive Catalyst: The Lewis acid catalyst (FeCl₃ or AlCl₃) is extremely sensitive to moisture. Any water in your reagents (1,3-difluorobenzene) or solvent will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use.[3] Use anhydrous grade reagents and solvents.

  • Cause 2: Improper Temperature: The reaction has a specific temperature profile. It's typically started at a low temperature (e.g., 0°C) during the catalyst addition and then allowed to warm to room temperature before a final heating period (e.g., 58-60°C) to drive the reaction to completion.[2] Deviating from this can either stall the reaction (if too cold) or create unwanted byproducts (if too hot).

    • Solution: Follow the temperature profile carefully. Use an ice bath for the initial addition and a thermostatically controlled heating mantle for the reflux period.

  • Cause 3: Insufficient Mixing: The reaction mixture can be heterogeneous. Inadequate stirring can lead to localized "hot spots" or areas of poor reactant mixing, reducing overall conversion.

    • Solution: Use a properly sized magnetic stir bar or overhead mechanical stirrer to ensure the mixture is homogeneous throughout the reaction.

Stage 2: Dehydration

Q: The dehydration of the chloropropanol intermediate is incomplete, and I'm isolating starting material after workup. What can I do?

A: Incomplete dehydration to form 1-(1-chloromethylvinyl)-2,4-difluorobenzene is usually an issue of either insufficient driving force or reaction time.

  • Cause 1: Inefficient Water Removal: This is an equilibrium reaction. To drive it towards the product, the water generated must be removed.

    • Solution: The use of a dehydrating agent like potassium hydrogen sulfate (KHSO₄) and heating to reflux in a solvent like chlorobenzene is effective.[1] For very stubborn reactions, a Dean-Stark apparatus can be used to azeotropically remove water as it forms.

  • Cause 2: Insufficient Temperature or Time: The reaction requires significant thermal energy. A reflux temperature of around 140°C for at least 14 hours is reported to be effective.[1]

    • Solution: Ensure your heating mantle is set to achieve a steady reflux of the chlorobenzene solvent. Monitor the reaction by TLC until the starting material spot is no longer visible.

Stage 3: Malonic Ester Synthesis

Q: During the reaction with diethyl malonate, I'm observing multiple unexpected spots on my TLC plate, leading to a low yield of the desired product.

A: The formation of byproducts in a malonic ester synthesis typically points to issues with the base, solvent, or stoichiometry.

  • Cause 1: Incorrect Base or Stoichiometry: A base that is too strong or used in large excess can lead to side reactions. The patent literature suggests using a base like lithium hydroxide in a solvent like DMSO.[1] It is crucial to use the correct molar ratio of base to deprotonate the diethyl malonate without causing other reactions.

    • Solution: Use the specified base (e.g., LiOH) and carefully control the stoichiometry. Ensure the diethyl malonate is in sufficient excess (e.g., 3 equivalents) to favor the desired mono-alkylation product.[1]

  • Cause 2: Reaction Temperature: These reactions are typically run at room temperature.[1] Elevated temperatures can promote side reactions, including dialkylation of the malonic ester or elimination reactions.

    • Solution: Maintain the reaction temperature between 15-35°C using a water bath if necessary to dissipate any exothermic heat.

Stage 4: Reduction & Purification

Q: The final reduction of the diethyl malonate intermediate is sluggish, and the purification of the final diol is proving difficult.

A: This final step has two common pain points: achieving complete reduction and then isolating the pure, often oily or waxy, final product.

  • Cause 1: Incomplete Reduction: The reduction of two ester groups to alcohols requires a significant excess of the reducing agent.

    • Solution: Use a 2 to 3-fold molar excess of sodium borohydride or lithium borohydride per mole of the diethyl malonate intermediate.[1] The reaction is often run for an extended period (20-25 hours) to ensure it goes to completion.[1]

  • Cause 2: Difficult Workup: The workup procedure is critical. It involves a careful pH adjustment first to acidic conditions (to destroy excess borohydride) and then to basic conditions (to break up borate-diol complexes).[1] Mishandling this step can lead to emulsions and loss of product.

    • Solution: Follow the pH adjustment protocol precisely. After quenching with acid (e.g., 4M HCl), stir for an hour before adjusting to pH 10 with NaOH. This ensures all borate complexes are hydrolyzed, making extraction of the diol product into an organic solvent more efficient.

  • Cause 3: Purification Challenges: The final product is a diol, which can be polar and may not be easily purified by standard silica gel chromatography.

    • Solution: Purification often involves a combination of techniques. After an initial extraction and solvent removal, vacuum distillation can be effective if the product is thermally stable.[4] Alternatively, careful column chromatography with a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) may be required.

Experimental Protocols & Data

Optimized Reaction Condition Summary

The following table summarizes optimized conditions derived from patent literature.[1][2]

StepKey ReagentsMolar Ratio (Reactant:Reagent)SolventTemperatureTime (h)Avg. Yield (%)
1 1,3-Difluorobenzene, 2-Chloromethyl epoxy propane, FeCl₃1 : 1.2 : 1.2None (Neat)0°C -> RT -> 60°C1180-83%
2 2-(2,4-Difluorophenyl)-1-chloro-3-propanol, KHSO₄1 : 1.1ChlorobenzeneReflux (~140°C)1485%
3 1-(1-Chloromethylvinyl)-2,4-difluorobenzene, Diethyl Malonate, LiOH1 : 3 : 1.5DMSORoom Temp8~88% (Not explicitly stated, inferred)
4 Diethyl Malonate intermediate, NaBH₄, LiCl1 : 2 : 2Isopropanol/Water-5°C -> Room Temp20~82%
Troubleshooting Logic Flow

This diagram outlines a decision-making process for troubleshooting a low-yielding reaction.

Troubleshooting_Flow start Low Yield or Incomplete Reaction check_reagents Are all reagents anhydrous and pure? start->check_reagents check_temp Was the temperature profile followed exactly? check_reagents->check_temp Yes re_dry Dry solvents/reagents. Use fresh catalyst. check_reagents->re_dry No check_stoich Was stoichiometry and order of addition correct? check_temp->check_stoich Yes re_run_temp Repeat with careful temperature monitoring. check_temp->re_run_temp No check_time Was the reaction run for sufficient time? check_stoich->check_time Yes re_run_stoich Recalculate and repeat with precise measurements. check_stoich->re_run_stoich No re_run_time Repeat and monitor by TLC until completion. check_time->re_run_time No success Problem Solved check_time->success Yes re_dry->success re_run_temp->success re_run_stoich->success re_run_time->success

Caption: A systematic approach to diagnosing synthesis problems.

References
  • Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. CN105777486A.
  • Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Eureka. [Link]

  • Grignard Reaction. Chemistry LibreTexts. [Link]

  • Purification of biologically-produced 1,3-propanediol. US20050069997A1.
  • The Grignard Reaction. Chemistry at Winthrop University. [Link]/chemistry/Chem_304_Grignard_Reaction.pdf)

Sources

Troubleshooting guide for the synthesis of difluorophenyl propanediol intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Difluorophenyl Propanediol Intermediates

Welcome to the technical support resource for the synthesis of difluorophenyl propanediol intermediates, critical building blocks in pharmaceutical development. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide researchers, chemists, and process development professionals with practical, field-tested insights. We will delve into the causality behind experimental choices, offering robust protocols and solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable synthetic route for preparing 2-(2,4-difluorophenyl)-1,3-propanediol?

A common and robust method involves a three-step sequence starting from 2,4-difluorobromobenzene. This pathway is favored for its reliance on well-understood, classical organic reactions. The sequence is as follows:

  • Grignard Reagent Formation: 2,4-difluorobromobenzene is reacted with magnesium metal in an ethereal solvent to form 2,4-difluorophenylmagnesium bromide.

  • Malonate Alkylation: The freshly prepared Grignard reagent undergoes a nucleophilic addition-elimination reaction with diethyl malonate to form diethyl (2,4-difluorophenyl)malonate.

  • Reduction to Diol: The resulting diester is then reduced using a powerful hydride agent, such as lithium aluminum hydride (LiAlH₄), to yield the target 2-(2,4-difluorophenyl)-1,3-propanediol.

This overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Malonate Alkylation cluster_2 Step 3: Reduction A 2,4-Difluorobromobenzene + Mg C Diethyl (2,4-difluorophenyl)malonate A->C Grignard Reagent B Diethyl Malonate B->C E 2-(2,4-difluorophenyl)-1,3-propanediol C->E Reduction D LiAlH₄ or NaBH₄/LiCl D->E

Caption: High-level workflow for the synthesis of 2-(2,4-difluorophenyl)-1,3-propanediol.

Troubleshooting Guide: Step-by-Step

Part 1: The Grignard Reaction

Q2: My Grignard reaction with 2,4-difluorobromobenzene fails to initiate. The solution remains colorless and the magnesium is unreactive. What's wrong?

This is a classic and frequent issue in Grignard synthesis. The reaction's initiation is a heterogeneous process occurring on the magnesium surface, which is notoriously prone to passivation. Here’s a systematic troubleshooting approach.

  • Causality: Magnesium metal readily forms a passivating layer of magnesium oxide (MgO) upon exposure to air.[1] This layer is unreactive and physically blocks the magnesium surface from reacting with the alkyl halide. The entire reaction hinges on achieving a clean, active metal surface. Furthermore, Grignard reagents are potent bases and nucleophiles that are instantly destroyed by protic sources like water.[2][3]

  • Troubleshooting Workflow:

Grignard_Troubleshooting start Grignard Reaction Not Initiating? q1 Is the glassware COMPLETELY dry? start->q1 a1_yes q1->a1_yes Yes a1_no No. Oven/flame-dry all glassware under vacuum and cool under inert gas (N₂ or Ar). q1->a1_no No q2 Is the solvent (THF, Et₂O) anhydrous? a1_yes->q2 a1_no->start Re-attempt a2_yes q2->a2_yes Yes a2_no No. Use freshly distilled solvent from a suitable drying agent (e.g., Na/benzophenone) or a new bottle of anhydrous solvent. q2->a2_no No q3 How was the magnesium activated? a2_yes->q3 a2_no->start Re-attempt a3_good q3->a3_good Activated a3_bad No activation. Try one of these methods: 1. Crush Mg turnings in a dry mortar. 2. Add a small crystal of iodine (I₂). 3. Add a few drops of 1,2-dibromoethane. q3->a3_bad None end Reaction should now initiate. Observe exotherm and color change. a3_good->end a3_bad->start Re-attempt

Caption: Decision tree for troubleshooting Grignard reaction initiation failure.

Q3: My reaction initiated, but the yield is low and I've isolated a significant amount of 2,2',4,4'-tetrafluorobiphenyl. How can I prevent this side reaction?

The formation of a biphenyl species is a known side reaction called Wurtz-type coupling.[2] It occurs when the Grignard reagent attacks another molecule of the starting halide.

  • Mechanism: R-MgX + R-X → R-R + MgX₂

  • Solutions to Minimize Coupling:

    • Slow Addition: Add the 2,4-difluorobromobenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the presence of excess magnesium, favoring Grignard formation over coupling.

    • Temperature Control: While initiation may require gentle heating, maintain a gentle reflux once the reaction is proceeding. Overheating can increase the rate of side reactions.

    • Use of Rieke Magnesium: For particularly stubborn cases, highly activated Rieke magnesium, prepared by the reduction of MgCl₂, can be used to ensure rapid Grignard formation at lower temperatures, outcompeting the coupling reaction.[2]

Part 2: Malonic Ester Alkylation

Q4: The addition of my Grignard reagent to diethyl malonate resulted in a low yield of the desired product and recovery of starting materials. What went wrong?

This issue often stems from the dual nature of the Grignard reagent. It is not only a potent nucleophile but also a strong, non-hindered base.[3][4]

  • Causality: Diethyl malonate has acidic α-protons (pKa ≈ 13 in DMSO) located on the carbon between the two carbonyl groups. The Grignard reagent can act as a base, deprotonating the malonate to form an enolate. This is a non-productive acid-base reaction that consumes the Grignard reagent.[5]

  • Side Reaction Pathways:

Malonate_Side_Reactions reagents 2,4-DFP-MgBr Diethyl Malonate path1_node Desired Alkylation (Nucleophilic Attack) reagents:g->path1_node Acts as Nucleophile reagents:m->path1_node path2_node Side Reaction (Proton Abstraction) reagents:g->path2_node Acts as Base reagents:m->path2_node product Diethyl (2,4-difluorophenyl)malonate path1_node->product side_product Malonate Enolate 2,4-Difluorobenzene path2_node->side_product

Caption: Competing pathways for the reaction of a Grignard reagent with diethyl malonate.

  • Solutions:

    • Inverse Addition: Slowly add the Grignard reagent to a solution of diethyl malonate. This ensures the Grignard is always the limiting reagent in the immediate reaction environment, reducing the chance of it acting as a base on unreacted malonate.

    • Temperature Control: Perform the addition at a low temperature (e.g., 0 °C or below) to favor the kinetically controlled nucleophilic addition over the acid-base reaction.

    • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the Grignard reagent can help compensate for minor losses due to proton abstraction or reaction with trace moisture.

Q5: I'm observing a significant amount of a higher molecular weight impurity, which I suspect is the dialkylated product. How can this be avoided?

Dialkylation is a common drawback of the malonic ester synthesis.[6] After the first successful alkylation, the product still contains one acidic α-proton, which can be removed by a base (like another equivalent of Grignard reagent or the malonate enolate) to form a new enolate, which can then be alkylated a second time.

  • Solutions:

    • Strict Stoichiometry: Use no more than one equivalent of the Grignard reagent.

    • Low Temperature: As with the proton abstraction issue, low temperatures can help control the reaction and prevent the second deprotonation/alkylation sequence.

    • Base Choice: In related syntheses (not using Grignard), using a weaker base like sodium ethoxide in ethanol is standard. The key is that the base's conjugate acid (ethanol) is similar in pKa to the malonic ester, creating an equilibrium that keeps the enolate concentration low.[6] With a Grignard reagent, this is not an option, so temperature and stoichiometry are your primary controls.

Part 3: Diester Reduction

Q6: My reduction of diethyl (2,4-difluorophenyl)malonate with sodium borohydride (NaBH₄) is very slow or incomplete. Why?

  • Causality: Sodium borohydride is a relatively mild reducing agent. While it is excellent for reducing aldehydes and ketones, it is generally not reactive enough to reduce esters efficiently.[3] The lower electrophilicity of the ester carbonyl carbon compared to a ketone requires a more potent hydride source.

  • Recommended Conditions and Reagents:

ReagentSolventTypical Temp.WorkupComments
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF, Et₂O0 °C to refluxFieser (Na₂SO₄·10H₂O)Highly Recommended. Very powerful and efficient. Requires strictly anhydrous conditions and careful quenching.
Sodium Borohydride (NaBH₄) + Lithium Chloride (LiCl) THF/EthanolRefluxAcid quenchThe addition of a Lewis acid like LiCl activates the ester carbonyl towards attack by NaBH₄. A viable but often slower alternative to LiAlH₄.[7][8]
Borane (BH₃·THF) Anhydrous THF0 °C to RTMethanol quenchEffective for reducing esters and less hazardous to handle than LiAlH₄, but can be less cost-effective.

Q7: How do I perform a safe and effective workup for a large-scale LiAlH₄ reduction?

Quenching a LiAlH₄ reaction is highly exothermic and produces hydrogen gas. An uncontrolled quench can be extremely dangerous. The Fieser workup is a widely adopted, safe, and reliable method that produces granular salts that are easily filtered.

  • Protocol: Fieser Workup for LiAlH₄ Reduction Assuming a reaction was performed with X g of LiAlH₄ in a solvent like THF.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and cautiously add X mL of water dropwise. (Vigorous H₂ evolution and bubbling will occur).

    • Next, slowly add X mL of 15% (w/v) aqueous NaOH solution. The mixture will become thick and gelatinous.

    • Finally, slowly add 3X mL of water.

    • Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30-60 minutes. The precipitate should become a white, granular, free-flowing solid.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with the reaction solvent (e.g., THF or ethyl acetate).

    • The combined filtrate contains the desired diol, which can be isolated by evaporating the solvent.

Purification and Analysis

Q8: What is the best method to purify the final 2-(2,4-difluorophenyl)-1,3-propanediol, and what analytical data confirms its identity?

  • Purification: The crude product is typically a viscous oil or a low-melting solid.

    • Silica Gel Chromatography: This is the most effective method for removing unreacted intermediates and side products. A gradient elution system, such as ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50-70% EtOAc), is usually effective.

    • Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, it can be recrystallized from a solvent system like toluene, ethyl acetate/hexanes, or dichloromethane.

  • Analytical Confirmation:

    • ¹H NMR: Expect to see characteristic multiplets in the aromatic region (for the difluorophenyl group), a multiplet for the benzylic proton (CH-Ar), and multiplets for the four methylene protons (-CH₂-OH), along with broad singlets for the two hydroxyl protons which may exchange with D₂O.

    • ¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons (with C-F coupling), the benzylic carbon, and the methylene carbon bearing the hydroxyl group.[9]

    • Mass Spectrometry (MS): Electrospray ionization (ESI) should show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight.

    • HPLC: A reverse-phase HPLC method can be developed to assess purity, typically using a C18 column with a water/acetonitrile or water/methanol mobile phase.[10]

References

  • Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Eureka. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoEgbHRCppIJv-oM9JF7pskXx0FvXJMDCNirh7m17yUrbOPhEU53PC0zM4Pg9uJbwvd__yP2T3srUgUG-ajFEXOkZXK4N0QwdWrQo7pzF_BfqeVbyFQLsxN_mcgHvolFFrgehseQGEWw==]
  • CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd6eNAFSSRThr9hjrCFa7LLOaQ_vlIHJs3EBU2tDTCIDTcYSi-n5e8XI4g66bp_tlDtVZUsTzwUZzm1IvjHfFhC-Z14PhJ7ibIY6CDLaofka3QdgAFxeI4u2OF32Zox-YHJD3qLJyl97FO-Q==]
  • Grignard Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm]
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [URL: https://www.adichemistry.
  • Malonic ester synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Malonic_ester_synthesis]
  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/09/12/the-malonic-ester-synthesis-and-its-cousin-the-acetoacetic-ester-synthesis/]
  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Leah4Sci. [URL: https://leah4sci.com/grignard-reaction-reagent-and-mechanism/]
  • The Grignard Reaction Mechanism. Chemistry Steps. [URL: https://www.chemistrysteps.com/grignard-reaction-mechanism/]
  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200271/]
  • 2,4-Difluorophenylacetic Acid CAS 81228-09-3 Purity >99.0% (HPLC) High Quality. Ruifu Chemical. [URL: https://www.ruifuchem.com/product/2-4-difluorophenylacetic-acid-cas-81228-09-3/]
  • 2,4-Difluorophenylacetic acid(81228-09-3) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/81228-09-3_13cnmr.htm]
  • Grignard Reaction. Chem 355 Jasperse. [URL: https://www.ndsu.edu/pubweb/~jasperse/chem355/Handouts/Grignard.pdf]Handouts/Grignard.pdf]

Sources

Debottlenecking the multi-step synthesis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol, a key intermediate in pharmaceutical development. This technical support center provides detailed troubleshooting for common bottlenecks, addressing issues from reaction optimization to final product purification.

Technical Support Center: Synthesis of this compound

Troubleshooting Guide by Synthetic Step

The most commonly referenced synthesis follows a four-step route, starting from 1,3-difluorobenzene.[1][2] Each step presents unique challenges that can impact overall yield and purity. This section addresses specific problems you may encounter.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Dehydration/Elimination cluster_2 Step 3: Malonic Ester Synthesis cluster_3 Step 4: Reduction A 1,3-Difluorobenzene + 2-Chloromethyl epoxy propane B 2-(2,4-Difluorophenyl)-1-chloro-3-propanol A->B AlCl3 or FeCl3 C 1-(1-Chloromethylvinyl)-2,4-difluorobenzene B->C KHSO4, Chlorobenzene, Reflux D 2-[2-(2,4-Difluorophenyl)propenyl]- 1,3-diethyl malonate C->D Diethyl malonate, Base (e.g., LiH) E Target: 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]- 1,3-propanediol D->E NaBH4 or LiBH4 Alkylation_Side_Reactions Enolate Diethyl Malonate Enolate C_Alkylation Desired Product Enolate->C_Alkylation C-attack O_Alkylation Side Product: O-Alkylation Enolate->O_Alkylation O-attack Electrophile 1-(1-Chloromethylvinyl)- 2,4-difluorobenzene Electrophile->C_Alkylation Electrophile->O_Alkylation

Sources

Technical Support Center: Analytical Guidance for 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering analytical challenges with 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol. This molecule, often an intermediate or impurity in pharmaceutical synthesis, possesses distinct structural features—a polar diol group, a difluorophenyl ring, and a propenyl moiety—that require carefully optimized analytical strategies.[1][2] This document moves beyond standard protocols to explain the scientific rationale behind methodological choices, empowering you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries to provide a foundational understanding of the analyte and its behavior.

Q1: What are the key physicochemical properties of this compound that influence its analysis?

A1: The analytical strategy is primarily dictated by three structural features:

  • High Polarity: The 1,3-propanediol group contains two primary hydroxyl (-OH) groups, making the molecule highly polar and readily soluble in polar solvents like methanol, acetonitrile, and water.[3][4] This high polarity is the most critical factor for chromatographic method development.

  • UV Chromophore: The 2,4-difluorophenyl ring provides a strong chromophore, making UV-based detection (e.g., HPLC-UV/DAD) a viable and straightforward quantification method.

  • Potential for Instability: The propenyl group (-C=CH2) can be susceptible to oxidation or unwanted reactions under harsh conditions. Furthermore, the hydroxyl groups make the molecule potentially thermally labile, which presents a significant challenge for Gas Chromatography (GC)-based methods.[5][6]

Q2: What is the recommended primary analytical technique for this molecule and why?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most robust and recommended technique.[7]

  • Causality: RP-HPLC is ideal for separating polar compounds. The compound's polarity ensures it will have a higher affinity for the polar mobile phase than a non-polar stationary phase (like C18), allowing for controlled elution. In contrast, Gas Chromatography (GC) is generally unsuitable. The high temperatures required for volatilization (>150°C) are likely to cause on-column degradation of the diol functional groups, leading to inaccurate quantification and complex chromatograms.[5][8]

Q3: How should I prepare samples and standards for analysis?

A3: Proper sample and standard preparation is crucial for accurate results.

  • Solvent Selection: The ideal solvent should fully dissolve the analyte while being compatible with the initial mobile phase conditions to ensure good peak shape.[9] For this compound, a diluent of 50:50 acetonitrile:water or 50:50 methanol:water is an excellent starting point. Avoid dissolving the sample in a solvent significantly stronger than the mobile phase, as this can cause peak distortion.

  • Concentration: For HPLC-UV, typical working concentrations are in the range of 0.1-1.0 mg/mL, but this should be optimized based on your detector's response.[9] For the more sensitive LC-MS, concentrations will be significantly lower, often in the ng/mL to low µg/mL range.[10]

  • Filtration: Always filter samples and standards through a 0.22 or 0.45 µm syringe filter (e.g., PTFE or PVDF, depending on solvent compatibility) to remove particulates that can block the column frit and cause system pressure issues.[9][11]

Q4: For LC-MS analysis, what should I expect in terms of ionization and fragmentation?

A4: Given the molecule's structure (MW: 228.23 g/mol ), Electrospray Ionization (ESI) in positive mode is the recommended approach.

  • Expected Ions: You should expect to see the protonated molecular ion [M+H]+ at m/z 229.1. Due to the presence of the diol group, you may also observe adducts with sodium [M+Na]+ or potassium [M+K]+, especially if the mobile phase contains these salts.

  • Fragmentation: Tandem MS (MS/MS) of the [M+H]+ ion will likely involve neutral losses of water (H2O) from the propanediol moiety. The primary fragment would result from the loss of one water molecule ([M+H-H2O]+) followed by a second water loss ([M+H-2H2O]+). Cleavage at the bond connecting the propanediol and propenyl groups is also a probable fragmentation pathway.

Section 2: Troubleshooting Analytical Issues

This guide provides a systematic approach to resolving common experimental problems.

HPLC-UV/DAD Analysis
Problem Probable Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary Silanol Interactions: The polar hydroxyl groups of the analyte are interacting with acidic silanol groups on the silica backbone of the C18 column.[12] 2. Column Overload: Injecting too high a concentration of the analyte.[11] 3. Extra-Column Volume: Excessive tubing length or internal diameter between the injector and detector.[12]1a. Use an End-Capped Column: Select a high-quality, end-capped C18 or C8 column to minimize available silanol groups. 1b. Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of silanol groups.[13] 2. Dilute the Sample: Reduce the sample concentration by a factor of 5 or 10 and reinject.[14] 3. Optimize Tubing: Use narrow-bore (e.g., 0.005") PEEK tubing and ensure connections are made with zero dead volume.[12]
Poor Retention (Analyte elutes near the void volume) 1. High Analyte Polarity: The compound is too polar for standard reversed-phase conditions and has minimal interaction with the C18 stationary phase. 2. Mobile Phase Too Strong: The initial percentage of organic solvent (acetonitrile or methanol) is too high.1a. Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to better retain polar analytes.[9][12] 1b. Consider HILIC: For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative to reversed-phase. 2. Decrease Organic Content: Reduce the starting percentage of the organic solvent in your gradient or isocratic method. Start with a highly aqueous mobile phase (e.g., 95% water).
Drifting Retention Times 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize between gradient runs. 2. Mobile Phase Instability: Evaporation of the organic component or changes in pH over time. 3. Temperature Fluctuations: An unstable column oven temperature.1. Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection. 2. Prepare Fresh Mobile Phase Daily: Cover mobile phase reservoirs to minimize evaporation. 3. Use a Column Oven: Maintain a constant, elevated temperature (e.g., 30-40 °C) for reproducible chromatography.
LC-MS/MS Analysis
Problem Probable Cause(s) Recommended Solution(s)
Low Ionization Efficiency / Weak Signal 1. Suboptimal Mobile Phase pH: The pH is not conducive to forming the [M+H]+ ion. 2. Incompatible Mobile Phase Additives: Non-volatile buffers like phosphate will contaminate the MS source.[10] 3. Ion Suppression: Co-eluting matrix components are competing with the analyte for ionization.1. Use an Acidic Modifier: Add 0.1% formic acid or acetic acid to the mobile phase to promote protonation. 2. Use MS-Compatible Buffers: Switch to volatile additives like formic acid, acetic acid, or ammonium formate/acetate.[13] 3. Improve Chromatographic Separation: Optimize the HPLC method to separate the analyte from interfering matrix components. 4. Implement Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove matrix components prior to injection.[15]
In-Source Fragmentation or Excessive Adducts 1. High Source Temperature or Voltages: Harsh ESI source conditions are causing the molecule to fragment before mass analysis. 2. High Salt Concentration: Contamination in the sample or mobile phase is leading to dominant sodium [M+Na]+ or other adducts.1. Optimize Source Parameters: Methodically reduce the fragmentor/capillary voltages and source gas temperatures to find the optimal balance between signal intensity and molecular ion stability. 2. Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and reagents. If adducts persist, consider adding a small amount of ammonium formate to the mobile phase to promote the formation of the [M+NH4]+ adduct, which can be more stable.
GC-MS Analysis
Problem Probable Cause(s) Recommended Solution(s)
No Peak or Severely Tailing Peak 1. Thermal Degradation: The diol group is decomposing in the hot GC inlet.[5][8] 2. High Polarity: The polar analyte is interacting strongly and irreversibly with active sites in the inlet liner or column.1. Use Derivatization: Convert the polar -OH groups into less polar, more thermally stable silyl ethers using a reagent like BSTFA. This is the most effective solution. 2. Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the derivatized compound. 3. Use a Polar GC Column: If derivatization is not possible, a polar "WAX" type column may provide better peak shape than a standard non-polar column, but thermal degradation remains a high risk.

Section 3: Experimental Protocols & Starting Points

These protocols provide validated starting points for method development.

Protocol 1: Recommended RP-HPLC-UV Method
  • Column: High-quality, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • UV Detection: 254 nm (or scan with DAD to find optimum wavelength)

  • System Suitability: Tailing factor for the analyte peak should be < 1.5.

Protocol 2: Recommended LC-MS/MS Method
  • LC Conditions: Use the same LC conditions as described in Protocol 1, but scale the flow rate down to 0.4-0.5 mL/min for better MS compatibility if using a standard 4.6 mm ID column.

  • Mass Spectrometer: Triple Quadrupole or Q-TOF

  • Ionization Mode: ESI Positive

  • Key MS Parameters (Instrument Dependent - Must be Optimized):

    • Capillary Voltage: 3.5 - 4.0 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Temp: 350 °C

    • Desolvation Gas Flow: 800 L/Hr

  • MRM Transitions (for quantification):

    • Primary: 229.1 → [M+H-H2O]+ (Precursor → Fragment)

    • Secondary (Confirmatory): 229.1 → [M+H-2H2O]+ (Precursor → Fragment)

Section 4: Visualization of Workflows

Diagram 1: General Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Weigh Standard or Sample B 2. Dissolve in 50:50 ACN:H2O A->B C 3. Vortex to Mix B->C D 4. Filter with 0.22 µm Syringe Filter C->D E 5. Inject into HPLC/LC-MS System D->E F 6. Separate on C18 Column E->F G 7. Detect by UV and/or MS F->G H 8. Quantify & Report G->H Process Data

Caption: Workflow from sample preparation to final analysis.

Diagram 2: Troubleshooting HPLC Peak Tailing

Start Peak Tailing Observed (Tailing Factor > 1.5) CheckPeaks Does tailing affect ALL peaks or just the analyte? Start->CheckPeaks SystemIssue Likely a System Issue CheckPeaks->SystemIssue All Peaks AnalyteIssue Likely an Analyte-Specific Interaction CheckPeaks->AnalyteIssue Just Analyte CheckFrit Action: Reverse-flush column or replace inlet frit. Check for extra-column volume. SystemIssue->CheckFrit CheckpH Is mobile phase pH > 5? (Silanols are ionized) AnalyteIssue->CheckpH LowerpH Solution: Add 0.1% Formic Acid to suppress silanol activity. CheckpH->LowerpH Yes CheckColumn Is the column old or not end-capped? CheckpH->CheckColumn No ReplaceColumn Solution: Use a modern, high-quality end-capped column. CheckColumn->ReplaceColumn Yes Overload Possible Column Overload CheckColumn->Overload No Dilute Action: Dilute sample 10-fold and re-inject. Overload->Dilute

Sources

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

The Molecular Blueprint: Structure and Predicted NMR Signatures

The structure of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol presents a fascinating array of distinct chemical environments, each expected to yield a unique signature in its NMR spectra. A thorough understanding of these environments is crucial for accurate spectral interpretation.

Figure 1. Structure of this compound with key atoms numbered for NMR assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex, with signals corresponding to the propanediol backbone, the allylic group, and the difluorophenyl ring. The predicted chemical shifts (in ppm, relative to TMS) are summarized below.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
OH (x2)1.5 - 3.5Broad singlet-
CH (propanediol)1.8 - 2.2Multiplet-
CH₂ (allyl)2.5 - 2.8DoubletJ = 7-8
CH₂OH (x2)3.5 - 3.8Multiplet-
=CH₂ (alkene)5.2 - 5.5Two singlets-
Ar-H6.8 - 7.5MultipletsJ ≈ 8-9 (H-H), J ≈ 8-12 (H-F)

Causality Behind Predicted Shifts:

  • Hydroxyl Protons (OH): These protons are expected to appear as a broad singlet due to hydrogen bonding and chemical exchange. Their chemical shift is highly dependent on concentration and solvent.

  • Propanediol Methine and Methylene Protons (CH, CH₂OH): The methine proton (CH) will be a complex multiplet due to coupling with the adjacent methylene protons. The two diastereotopic methylene protons of each CH₂OH group will also exhibit complex splitting patterns. Their chemical shifts are influenced by the electronegative oxygen atoms.

  • Allylic Protons (CH₂): These protons are adjacent to the electron-rich double bond and the propanediol backbone, leading to a predicted chemical shift in the range of 2.5-2.8 ppm. They will likely appear as a doublet due to coupling with the methine proton.

  • Alkene Protons (=CH₂): The two geminal protons on the double bond are chemically non-equivalent and are expected to appear as two distinct singlets, as they lack adjacent protons to couple with.

  • Aromatic Protons (Ar-H): The protons on the 2,4-difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The electron-withdrawing fluorine atoms will deshield these protons, shifting them downfield.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

CarbonPredicted Chemical Shift (ppm)
CH (propanediol)40 - 45
CH₂ (allyl)30 - 35
CH₂OH (x2)60 - 65
=CH₂ (alkene)115 - 120
C (alkene)140 - 145
Ar-C104 - 165 (with C-F coupling)

Causality Behind Predicted Shifts:

  • Aliphatic Carbons: The chemical shifts of the propanediol and allylic carbons are in the typical range for sp³-hybridized carbons. The carbons attached to the hydroxyl groups (CH₂OH) are shifted downfield due to the electronegativity of oxygen.

  • Alkene Carbons: The sp²-hybridized carbons of the double bond will resonate at lower field compared to the sp³ carbons.

  • Aromatic Carbons: The carbons of the difluorophenyl ring will appear in the aromatic region. The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF), and other carbons in the ring will exhibit smaller two- and three-bond couplings (²JCF, ³JCF).

A Comparative Perspective: Insights from Structural Analogs

To lend further credence to our predictions, we can compare the expected spectral features with the known NMR data of simpler, structurally related molecules.

1. 1,3-Propanediol: The ¹H NMR spectrum of 1,3-propanediol shows a triplet for the terminal CH₂ groups around 3.8 ppm and a quintet for the central CH₂ group around 1.8 ppm.[1] This provides a baseline for the chemical shifts of the propanediol backbone in our target molecule, which will be modified by the presence of the bulky substituent.

2. Toluene: The methyl protons of toluene resonate around 2.3 ppm. While our allylic protons are not benzylic, this comparison gives a rough idea of the chemical shift for a CH₂ group attached to an sp² system.

3. 2,4-Difluorotoluene: The aromatic region of this molecule's ¹H NMR spectrum will show the characteristic complex splitting patterns due to H-H and H-F couplings, providing a model for the aromatic signals in our target molecule.

Experimental Protocol: A Self-Validating System for Data Acquisition

For researchers aiming to acquire experimental NMR data for this compound, the following detailed protocol is recommended.

cluster_prep Sample Preparation cluster_acq Data Acquisition (¹H NMR) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep2 Add a small amount of TMS as an internal standard (0 ppm) prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube prep2->prep3 acq1 Tune and shim the spectrometer for optimal homogeneity prep3->acq1 acq2 Acquire a 1D proton spectrum with sufficient scans for good signal-to-noise acq1->acq2 acq3 Consider 2D experiments (COSY, HSQC) for unambiguous assignments acq2->acq3 proc1 Apply Fourier transformation to the FID acq3->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal proc2->proc3 proc4 Integrate the signals proc3->proc4

Figure 2. A streamlined workflow for the acquisition and processing of NMR data, ensuring accuracy and reproducibility.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal reference.

  • ¹H NMR Acquisition:

    • Record the spectrum on a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion.

    • Optimize the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: For a molecule of this complexity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for making unambiguous assignments. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

  • Data Processing: Process the acquired free induction decays (FIDs) using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing the chemical shift scale to TMS.

Conclusion: A Predictive Framework for Structural Verification

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging fundamental NMR principles and comparative data, we have constructed a detailed roadmap for the expected spectral features. The provided experimental protocol offers a robust methodology for acquiring high-quality, verifiable data. For researchers in drug discovery and development, this guide serves as a valuable tool for anticipating, interpreting, and validating the NMR spectra of this important chemical intermediate, thereby accelerating the path from molecular design to therapeutic innovation.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the mass spectrometric analysis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol, a compound of interest in pharmaceutical development and chemical synthesis. With a molecular formula of C₁₂H₁₄F₂O₂ and a molecular weight of 228.23 g/mol , this difluorinated propanediol derivative presents unique analytical challenges and opportunities.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of mass spectrometry techniques and predictive insights into its ionization and fragmentation behavior.

Section 1: Understanding the Analyte: A Structural Perspective

Before delving into the mass spectrometry of this compound, a thorough understanding of its chemical structure is paramount. The molecule comprises a difluorophenyl ring, a propenyl group, and a propanediol moiety. Each of these structural features will influence its behavior within the mass spectrometer, from ionization efficiency to the resulting fragmentation patterns. The presence of two fluorine atoms on the aromatic ring is particularly noteworthy, as halogenated compounds often exhibit characteristic isotopic patterns and fragmentation pathways.[2]

Section 2: Ionization Techniques: A Comparative Analysis

The choice of ionization technique is a critical first step in any mass spectrometry workflow. For a molecule like this compound, the decision hinges on the analytical objective: are we seeking to determine the molecular weight with minimal fragmentation, or are we interested in elucidating its structure through characteristic fragments?

Ionization TechniquePrincipleExpected Outcome for the Analyte
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[3]A prominent molecular ion peak may be weak or absent, but a rich fragmentation pattern will provide valuable structural information.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, resulting in the formation of ions with minimal fragmentation.[4]A strong signal for the protonated molecule [M+H]⁺ or other adducts is expected, making it ideal for accurate mass determination and quantification.

For routine identification and quantification, especially in complex matrices, Electrospray Ionization (ESI) coupled with liquid chromatography (LC-ESI-MS) is the recommended approach. Its soft ionization nature ensures that the molecular ion remains intact, providing the high sensitivity and selectivity required for trace-level analysis.[4] Conversely, Electron Ionization (EI) is a powerful tool for structural elucidation, as the resulting fragmentation pattern serves as a molecular fingerprint.

Section 3: Unraveling the Fragmentation Puzzle: A Predictive Approach

Under Electron Ionization (EI), this compound is expected to undergo a series of characteristic fragmentation events. The following is a predictive analysis of its fragmentation pathway, drawing parallels with the known behavior of similar chemical structures.

A primary fragmentation event would likely involve the loss of a water molecule (H₂O) from the propanediol moiety, a common fragmentation pathway for alcohols.[5] Another predictable fragmentation is the cleavage of the C-C bond between the propenyl group and the propanediol, leading to the formation of a stable difluorophenyl-containing cation. The difluorophenyl group itself can undergo fragmentation, including the loss of fluorine atoms or the entire difluoromethyl radical.[2]

Fragmentation_Pathway M [C12H14F2O2]+• m/z = 228 F1 [M - H2O]+• m/z = 210 M->F1 - H2O F2 [M - CH2OH]+ m/z = 197 M->F2 - •CH2OH F3 [C9H7F2]+ m/z = 153 M->F3 - C3H7O2• F4 [C6H3F2]+ m/z = 113 F3->F4 - C3H4

Caption: Predicted EI fragmentation pathway of the analyte.

Section 4: A Robust Protocol for Quantitative Analysis: LC-ESI-MS/MS

For the sensitive and selective quantification of this compound in a complex matrix, such as a biological sample or a pharmaceutical formulation, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard.

Experimental Workflow

LC_MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection P1 Sample Collection P2 Protein Precipitation / LLE P1->P2 P3 Evaporation & Reconstitution P2->P3 LC_Col C18 Reverse-Phase Column P3->LC_Col LC_Grad Gradient Elution LC_Col->LC_Grad ESI Electrospray Ionization (+) LC_Grad->ESI MRM Multiple Reaction Monitoring ESI->MRM

Caption: LC-MS/MS workflow for quantitative analysis.

Step-by-Step Protocol:
  • Sample Preparation:

    • For biological samples (e.g., plasma), perform protein precipitation with acetonitrile.

    • For formulations, dilute the sample in a suitable solvent (e.g., methanol).

    • Incorporate an internal standard for accurate quantification.

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid to promote protonation, is recommended.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • Precursor Ion: The protonated molecule [M+H]⁺ at m/z 229.1.

      • Product Ions: Select 2-3 characteristic product ions from the fragmentation of the precursor ion for monitoring.

Section 5: Conclusion and Future Directions

The mass spectrometric analysis of this compound is a multifaceted endeavor that requires a thoughtful selection of ionization techniques and a predictive understanding of its fragmentation behavior. While this guide provides a comprehensive overview based on established principles and data from analogous compounds, empirical studies are necessary to fully characterize its mass spectrometric properties. Future work should focus on acquiring high-resolution mass spectrometry data to confirm the elemental composition of fragment ions and performing detailed fragmentation studies using tandem mass spectrometry to validate the proposed pathways.

References

  • Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. Benchchem.
  • 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol. PubChem. Available at: [Link]

  • This compound. Chemsrc. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. Available at: [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at: [Link]

  • (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol. PubChem. Available at: [Link]

  • Mass spectra of fluorocarbons. NIST. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • Electrospray ionization mass spectrometry of synthetic oligonucleotides using 2-propanol and spermidine. PubMed. Available at: [Link]

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  • Fragmentation Pattern of Mass Spectrometry. Slideshare. Available at: [Link]

  • Trends towards effective analysis of fluorinated compounds using inductively coupled plasma-mass spectrometry (ICP-MS). Bohrium. Available at: [Link]

  • Spatial effects on electrospray ionization response. UVIC. Available at: [Link]

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. Available at: [Link]

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  • Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics. MDPI. Available at: [Link]

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A Comparative Guide to the Purity Assessment of Synthesized 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. It directly impacts the safety and efficacy of the final drug product.[1] This guide focuses on 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol, a fluorinated propanediol derivative likely synthesized as an intermediate for more complex molecules, such as antifungal agents.[2][3] The presence of impurities, which can arise from starting materials, by-products, or degradation products, must be meticulously controlled and quantified.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose in the pharmaceutical industry, offering exceptional resolution, sensitivity, and selectivity for impurity analysis.[4][5] This document provides an in-depth, field-proven guide to developing and validating a robust HPLC method for the purity assessment of this specific compound. We will explore the causality behind experimental choices, compare the primary method with viable alternatives, and ground our protocol in authoritative pharmacopeial standards.

Understanding the Impurity Profile: A Prerequisite for Method Development

A successful analytical method must be capable of separating the main compound from all potential process-related impurities. Based on common synthesis routes for this molecule, which involve the reaction of 1-(1-chloromethylvinyl)-2,4-difluorobenzene with diethyl malonate followed by reduction[2][3], we can anticipate a specific impurity profile.

Table 1: Potential Process-Related Impurities and Their Origins

Impurity Name/StructurePotential OriginSignificance
1,3-DifluorobenzeneUnreacted starting materialProcess impurity, typically volatile and elutes early.
1-(1-chloromethylvinyl)-2,4-difluorobenzeneUnreacted intermediateA key intermediate that must be monitored.
2-[2-(2,4-Difluorophenyl)propenyl]-1,3-diethyl malonateUnreduced intermediateIncomplete reaction in the final reduction step.
By-products from side reactionsUndesired chemical transformationsMay have unknown pharmacological or toxicological effects.

Understanding these potential impurities is fundamental to developing a specificity-indicating method, a core requirement of regulatory bodies and outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Primary Recommended Method: Reversed-Phase HPLC with Gradient Elution

Reversed-phase chromatography is the workhorse of the pharmaceutical industry for purity analysis due to its applicability to a wide range of moderately polar to non-polar compounds. A gradient elution is proposed to ensure the timely elution of both early-eluting, more polar impurities and late-eluting, more non-polar impurities, providing a comprehensive impurity profile in a single run.[9]

Experimental Protocol: Step-by-Step HPLC Method
  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18), 4.6 mm x 150 mm, 3.5 µm particle size.

      • Rationale: The C18 phase provides excellent hydrophobic retention for the aromatic ring of the analyte, while the propanediol moiety ensures it is not overly retained. The 3.5 µm particle size offers a good balance between efficiency and backpressure.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

      • Rationale: A slightly acidic mobile phase suppresses the ionization of the hydroxyl groups on the propanediol moiety, leading to sharper, more symmetrical peaks. Phosphoric acid is a common, UV-transparent buffer.

    • Mobile Phase B: Acetonitrile.

      • Rationale: Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and viscosity, providing good peak shape and efficiency.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 80
      25.0 80
      25.1 30

      | 30.0 | 30 |

      • Rationale: The gradient starts at a moderate organic composition to retain and resolve any polar impurities, then ramps up to elute the main analyte and any non-polar impurities, followed by a re-equilibration step.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

    • Detection Wavelength: 254 nm.

      • Rationale: The 2,4-difluorophenyl group is the primary chromophore. 254 nm is a common wavelength for aromatic compounds and is expected to provide good sensitivity for both the main component and related impurities. A PDA detector would be ideal to confirm peak purity and identify the optimal wavelength.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the synthesized this compound.

    • Dissolve in and dilute to 50 mL with a 50:50 mixture of Acetonitrile and Water (Diluent) to achieve a concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability and Method Validation

To ensure the reliability of the analytical procedure, it must be validated according to ICH Q2(R1) guidelines.[6][7][10] Furthermore, each analytical run must begin with a system suitability test (SST) to confirm the performance of the chromatographic system, as mandated by pharmacopeias like the USP.[11][12][13][14]

Table 2: Key Validation and System Suitability Parameters

ParameterPurposeTypical Acceptance Criteria (as per ICH/USP)
Specificity To ensure the method can distinguish the analyte from impurities.Peak purity analysis (using PDA), resolution > 2.0 between analyte and closest impurity.
Linearity To verify a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To measure the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision To assess the degree of scatter between a series of measurements.RSD ≤ 2.0% for repeatability and intermediate precision.
LOD/LOQ To determine the lowest concentration that can be detected/quantified reliably.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small variations.No significant change in results with varied flow rate, pH, temperature.
Resolution (SST) To confirm the separation between critical peak pairs.Resolution (Rs) > 2.0.
Tailing Factor (SST) To measure peak symmetry.Tailing factor (T) ≤ 1.5.
Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dilute Dissolve & Dilute Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter SST System Suitability Test (SST) Filter->SST Inject Inject Sample into HPLC SST->Inject Acquire Acquire Chromatogram Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate % Purity & Impurities Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity assessment.

Comparison with Alternative Methodologies

While the proposed gradient RP-HPLC method is robust and comprehensive, it is essential to understand its performance relative to other analytical approaches.

Alternative 1: Isocratic HPLC Method

An isocratic HPLC method uses a constant mobile phase composition throughout the run.

  • Advantages:

    • Simplicity: Simpler to set up and transfer between laboratories.

    • Stability: A more stable baseline, which can be advantageous for quantifying very low-level impurities.

    • Faster Re-equilibration: No need for column re-equilibration between runs, potentially leading to higher throughput if the run time is short.

  • Disadvantages:

    • Limited Separation Power: May fail to resolve impurities with significantly different polarities from the main peak (the "general elution problem"). Early-eluting peaks may be unresolved, while late-eluting peaks can be broad and difficult to quantify.

    • Longer Run Times: To elute strongly retained impurities, a high percentage of organic modifier might be needed, which could compromise the resolution of earlier peaks.

Verdict: An isocratic method is only suitable if all known and potential impurities have similar retention behavior to the main compound. For development-stage molecules with a less-defined impurity profile, a gradient method is superior and more trustworthy.

Alternative 2: Gas Chromatography (GC)

GC is a powerful separation technique but is generally not suitable for this analyte.

  • Advantages:

    • Excellent for separating volatile and thermally stable compounds.

  • Disadvantages:

    • Low Volatility: this compound is a relatively large, polar molecule with a high boiling point. It is not sufficiently volatile for direct GC analysis.

    • Thermal Instability: The presence of hydroxyl groups and a double bond makes the molecule susceptible to degradation at the high temperatures required for GC injection.

    • Derivatization Required: To make the analyte suitable for GC, a chemical derivatization step (e.g., silylation) would be necessary to mask the polar hydroxyl groups. This adds complexity, time, and a potential source of error to the analysis.

Verdict: HPLC is the unequivocally superior technique for the purity analysis of this compound, avoiding the complications of low volatility and the need for derivatization.

Table 3: Comparative Summary of Analytical Methods

FeatureGradient RP-HPLC (Recommended)Isocratic RP-HPLCGas Chromatography (GC)
Applicability ExcellentConditionalPoor (requires derivatization)
Resolving Power High (for diverse polarities)Moderate (for similar polarities)High (for volatile compounds)
Run Time Moderate, efficient use of gradientPotentially long for all impuritiesFast (post-derivatization)
Complexity ModerateLowHigh (due to derivatization)
Trustworthiness High (comprehensive profile)Moderate (risk of co-elution)Low (indirect analysis)

Conclusion

The purity assessment of this compound is a critical step in ensuring its quality as a pharmaceutical intermediate. A well-developed, gradient-based Reversed-Phase HPLC method provides the necessary specificity, sensitivity, and robustness to accurately quantify the main component and resolve it from process-related impurities.[4][5] The causality-driven selection of chromatographic parameters—from the C18 column to the buffered mobile phase and gradient profile—ensures a self-validating system that is compliant with global pharmacopeial standards.[6][11] While simpler methods like isocratic HPLC exist, they lack the comprehensive resolving power needed during drug development. Techniques like GC are fundamentally unsuited for this type of molecule without cumbersome derivatization. Therefore, the recommended gradient HPLC method stands as the most scientifically sound and trustworthy approach for researchers, scientists, and drug development professionals tasked with this analytical challenge.

References

  • Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles Source: SynThink Research Chemicals URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: USP-NF URL: [Link]

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]

  • Title: HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: High-Performance Liquid Chromatography (HPLC) for Impurity Analysis Source: Veeprho URL: [Link]

  • Title: What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: Technology Networks URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: ICH URL: [Link]

  • Title: Method Development for Drug Impurity Profiling: Part 1 Source: LCGC International URL: [Link]

  • Title: Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol Source: Eureka URL: [Link]

  • Title: CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)

Sources

Comparison of synthesis routes for 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of Key Precursors for Azole Antifungal Agents

A Note on the Target Molecule: The requested compound, 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol, is not a widely recognized intermediate in the synthesis of major pharmaceutical agents. The structural motifs, however, strongly suggest a relationship to the class of azole antifungal drugs. This guide, therefore, focuses on the synthesis of a critical and well-documented precursor, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone , which is a cornerstone in the production of drugs like Fluconazole. The synthetic strategies and chemical principles discussed herein are directly relevant and adaptable for the synthesis of a wide range of structurally similar molecules.

Introduction: The Central Role of Difluorophenyl-Azole Moieties in Modern Medicine

The development of potent and selective antifungal agents represents a significant achievement in medicinal chemistry. Among these, the azole antifungals, such as Fluconazole and Voriconazole, have become indispensable frontline treatments for a variety of systemic fungal infections. A common structural feature of these drugs is the (2,4-difluorophenyl) moiety attached to a nitrogen-containing heterocycle, typically a 1,2,4-triazole, through a short aliphatic chain. This specific arrangement is crucial for the drug's mechanism of action, which involves the inhibition of fungal cytochrome P450 enzyme 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

The synthesis of these complex molecules is a multi-step process, and the efficiency of the overall synthesis is often determined by the early-stage construction of key intermediates. This guide provides a comparative analysis of two prominent synthetic routes to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone , a pivotal precursor that embodies the core structural challenge. We will delve into the mechanistic underpinnings, practical considerations, and performance metrics of each route to provide researchers and process chemists with a comprehensive framework for strategic decision-making.

Route 1: The Classic Pathway via α-Halogenation and Nucleophilic Substitution

This is arguably the most established and widely documented method for the synthesis of the target precursor. The strategy is linear and relies on the selective activation of the α-carbon of an acetophenone derivative, followed by a classical nucleophilic substitution with the triazole heterocycle.

Mechanistic Rationale and Workflow

The synthesis commences with the commercially available 2',4'-Difluoroacetophenone. The key transformation involves the selective bromination of the α-carbon. This is typically achieved using a brominating agent like bromine (Br₂) in a suitable solvent, often with acid catalysis to promote enolization, which is the reactive species. The resulting α-bromo ketone is a potent electrophile.

The second stage involves the nucleophilic attack of 1H-1,2,4-triazole on the electrophilic α-carbon. The triazole anion, usually generated in situ using a base like potassium carbonate or sodium hydride, displaces the bromide ion in a classic SN2 reaction. The choice of base and solvent is critical to ensure high conversion and minimize side reactions.

Route_1_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution start 2',4'-Difluoroacetophenone intermediate 2-Bromo-1-(2,4-difluorophenyl)ethanone start->intermediate Acid-catalyzed enolization & bromination reagent1 Bromine (Br2) Acetic Acid (Solvent/Catalyst) reagent1->start product 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone intermediate->product SN2 Displacement reagent2 1H-1,2,4-Triazole Potassium Carbonate (Base) Acetone (Solvent) reagent2->intermediate

Caption: Workflow for Route 1 via α-Bromination and SN2 reaction.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(2,4-difluorophenyl)ethanone

  • To a solution of 2',4'-Difluoroacetophenone (1.0 eq) in glacial acetic acid (5 mL per gram of starting material), add bromine (1.05 eq) dropwise at room temperature with constant stirring.

  • The reaction mixture is stirred at 40-50°C for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water (20 mL per gram of starting material) under vigorous stirring.

  • The precipitated solid is collected by filtration, washed with copious amounts of water until the filtrate is neutral, and then dried under vacuum to yield the crude α-bromo ketone.

Step 2: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • In a round-bottom flask, a mixture of 1H-1,2,4-triazole (1.2 eq) and anhydrous potassium carbonate (2.0 eq) in acetone (10 mL per gram of triazole) is stirred at room temperature for 30 minutes.

  • A solution of 2-Bromo-1-(2,4-difluorophenyl)ethanone (1.0 eq), synthesized in the previous step, in acetone is added dropwise to the suspension.

  • The reaction mixture is heated to reflux and maintained for 4-6 hours, with reaction progress monitored by TLC.

  • After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by recrystallization from ethanol to afford the pure target compound.

Route 2: The Friedel-Crafts Acylation Approach

This alternative strategy builds the carbon skeleton in a different sequence, utilizing the classic Friedel-Crafts acylation reaction. This route can be advantageous if the substituted acetophenone starting material is less accessible or more expensive than the corresponding simple benzene derivative.

Mechanistic Rationale and Workflow

This pathway begins with 1,3-difluorobenzene. The core idea is to first construct the side chain containing the triazole and then attach it to the aromatic ring. This is typically achieved by reacting 1,3-difluorobenzene with an acylating agent that already contains the triazole moiety, such as (1H-1,2,4-triazol-1-yl)acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich 1,3-difluorobenzene ring in a classic electrophilic aromatic substitution reaction. The fluorine atoms are ortho-, para-directing, and the acylation is expected to occur predominantly at the position para to one fluorine and ortho to the other, yielding the desired product.

Route_2_Workflow cluster_0 Step 1: Preparation of Acylating Agent cluster_1 Step 2: Friedel-Crafts Acylation start1 (1H-1,2,4-triazol-1-yl)acetic acid intermediate (1H-1,2,4-triazol-1-yl)acetyl chloride start1->intermediate Acyl Chloride Formation reagent1 Thionyl Chloride (SOCl2) reagent1->start1 product 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone intermediate->product start2 1,3-Difluorobenzene start2->product Electrophilic Aromatic Substitution reagent2 Aluminum Chloride (AlCl3) Dichloromethane (Solvent) reagent2->start2

Caption: Workflow for Route 2 via Friedel-Crafts Acylation.

Detailed Experimental Protocol

Step 1: Synthesis of (1H-1,2,4-triazol-1-yl)acetyl chloride

  • (1H-1,2,4-triazol-1-yl)acetic acid (1.0 eq) is suspended in an excess of thionyl chloride (SOCl₂, 3.0-5.0 eq).

  • A catalytic amount of N,N-Dimethylformamide (DMF) (2-3 drops) is added.

  • The mixture is heated to reflux (approx. 80°C) for 2-3 hours until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

  • Excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • Anhydrous aluminum chloride (AlCl₃, 1.2 eq) is suspended in anhydrous dichloromethane (DCM, 10 mL per gram of AlCl₃) in a flask under an inert atmosphere (e.g., nitrogen) and cooled to 0°C.

  • A solution of (1H-1,2,4-triazol-1-yl)acetyl chloride (1.0 eq) in anhydrous DCM is added dropwise to the stirred suspension, maintaining the temperature at 0°C.

  • After stirring for 15 minutes, 1,3-difluorobenzene (1.1 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated HCl.

  • The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude product, which is then purified by column chromatography or recrystallization.

Comparative Analysis

ParameterRoute 1: α-Halogenation & SubstitutionRoute 2: Friedel-Crafts Acylation
Starting Materials 2',4'-Difluoroacetophenone, Bromine, 1,2,4-Triazole1,3-Difluorobenzene, (1H-1,2,4-triazol-1-yl)acetic acid, Thionyl Chloride, AlCl₃
Number of Steps 22 (assuming acyl chloride precursor is synthesized)
Overall Yield Generally high (75-85%)Moderate to high (60-75%), can be variable
Reagent Hazards Bromine is highly corrosive and toxic. α-bromo ketones are lachrymators.Thionyl chloride is highly corrosive. AlCl₃ reacts violently with water. Friedel-Crafts reactions can be highly exothermic.
Reaction Conditions Moderate temperatures (40-80°C). Standard glassware.Requires strictly anhydrous conditions and inert atmosphere. Cryogenic temperatures (0°C) initially.
Purification Often involves recrystallization of both intermediate and final product.Requires aqueous workup to remove catalyst, followed by chromatography or recrystallization.
Scalability Well-established for large-scale industrial synthesis.Can be challenging to scale due to the exothermic nature and need for strict moisture control.
Atom Economy Moderate; formation of HBr and KBr as byproducts.Lower; formation of HCl, SO₂, and aluminum salts as byproducts.

Discussion and Recommendation

Route 1: The Workhorse Method The α-halogenation followed by nucleophilic substitution is a robust, reliable, and well-understood pathway. Its primary advantages are the high overall yields and the relative simplicity of the reaction conditions, which do not require strictly anhydrous setups for the substitution step. The starting materials are readily available, and the procedure is highly amenable to industrial scale-up. The main drawbacks are associated with the handling of elemental bromine, which is hazardous, and the lachrymatory nature of the α-bromo ketone intermediate. However, with appropriate engineering controls, these risks are manageable. This route is often the preferred method in manufacturing settings due to its predictability and high throughput.

Route 2: A Strategic Alternative The Friedel-Crafts acylation route offers a convergent approach that can be strategically advantageous, particularly if 1,3-difluorobenzene is a more cost-effective starting material than the corresponding acetophenone. However, this route presents significant practical challenges. Friedel-Crafts reactions require stoichiometric amounts of a Lewis acid catalyst, which must be completely quenched and removed during workup, generating considerable aqueous waste. The stringent requirement for anhydrous conditions adds complexity and cost, especially at a large scale. Furthermore, the regioselectivity of the acylation, while generally favoring the desired 2,4-substitution pattern, can sometimes lead to isomeric impurities that complicate purification. This route is a viable alternative in a research or small-scale setting but is less commonly employed for large-scale production compared to Route 1.

Conclusion For researchers and drug development professionals, the choice between these two synthetic routes will depend on a variety of factors including scale, cost of starting materials, available equipment, and safety infrastructure.

For process development and large-scale manufacturing , Route 1 (α-Halogenation/Substitution) is generally the superior choice. Its high yield, operational simplicity, and proven scalability make it the more economically viable and reliable option, despite the hazards associated with bromine.

For exploratory or medicinal chemistry applications , Route 2 (Friedel-Crafts Acylation) can be a valuable tool, especially for creating analogs where the corresponding acetophenones are not commercially available. It provides a flexible entry point starting from a simpler aromatic precursor.

Ultimately, a thorough process hazard analysis and cost analysis should be conducted before selecting a route for implementation at any significant scale.

References

  • Scimplify. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA).

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones.

  • ResearchGate. Original approaches to fluconazole synthesis based on: the Snieckus direct ortho-lithiation (a), the Friedel–Crafts acylation (b).

  • Google Patents. CN1353108A - Process for preparing fluconazole as antifungal medicine.

  • BenchChem. A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation.

  • Royal Society of Chemistry. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions.

  • International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.

A Comparative Guide to the Synthesis of the Chiral Tetrahydrofuran Core of Posaconazole: An In-Depth Analysis of Alternatives to the Diol Intermediate (CAS 165115-73-1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of Posaconazole and its Chiral Heart

Posaconazole is a potent, broad-spectrum second-generation triazole antifungal agent, distinguished by its complex molecular architecture.[1] Central to its structure and therapeutic activity is a stereochemically rich tetrahydrofuran (THF) core bearing three contiguous chiral centers. The precise stereochemical configuration of this THF moiety is critical for the drug's efficacy, making its enantioselective synthesis a focal point of research and development in the pharmaceutical industry.

A widely recognized synthetic approach to this crucial intermediate involves a convergent strategy, where the chiral THF core is synthesized separately and later coupled with the aryl piperazine side chain.[2] One of the established routes to the chiral THF unit utilizes the prochiral diol, 2-(2-(2,4-difluorophenyl)allyl)propane-1,3-diol (CAS 165115-73-1), as a key starting material. This guide provides a comprehensive comparison of this established pathway with alternative synthetic strategies, offering researchers and drug development professionals a detailed analysis of the available options, supported by experimental data and mechanistic insights. We will explore three distinct and prominent routes for the synthesis of the advanced intermediate, ((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate, which serves as the immediate precursor to the THF core for coupling.

Route 1: The Established Pathway via Enzymatic Desymmetrization of a Prochiral Diol (Involving CAS 165115-73-1)

This synthetic strategy hinges on the enzymatic desymmetrization of the prochiral diol, 2-(2-(2,4-difluorophenyl)allyl)propane-1,3-diol, to install the first stereocenter. The resulting chiral monoacetate then undergoes an electrophilic cyclization to form the tetrahydrofuran ring with the desired stereochemistry.

Synthetic Workflow

The synthesis begins with the readily available 2',4'-difluoroacetophenone. A multi-step sequence is employed to construct the key diol intermediate (CAS 165115-73-1). This diol is then subjected to enzymatic acylation, followed by iodocyclization, displacement of the iodide with triazole, and subsequent functional group manipulations to yield the target tosylate.

Enzymatic_Desymmetrization_Route start 2',4'-Difluoro- acetophenone diol 2-(2-(2,4-Difluorophenyl)allyl) propane-1,3-diol (CAS 165115-73-1) start->diol Several Steps monoacetate Chiral Monoacetate diol->monoacetate Enzymatic Acylation (e.g., Hydrolase SP 435) iodide Chiral Iodide monoacetate->iodide Iodocyclization (I2) triazole_alcohol Triazole Alcohol iodide->triazole_alcohol 1. Sodium Triazole 2. Hydrolysis tosylate Chiral THF Tosylate (Final Intermediate) triazole_alcohol->tosylate Tosylation (TsCl)

Caption: Enzymatic Desymmetrization Route to the Chiral THF Core.

In-Depth Analysis

The key advantage of this route lies in the highly selective enzymatic resolution step, which typically provides the monoacetate with high enantiomeric excess (>90% ee).[2] The subsequent diastereoselective iodocyclization reaction is also efficient, with reported yields of around 86%.[2] However, the preparation of the starting diol from simpler precursors can be lengthy. Furthermore, the use of enzymes on an industrial scale can present challenges related to cost, stability, and downstream processing.

Route 2: Sharpless Asymmetric Epoxidation Approach

An alternative strategy for introducing chirality into the THF core is through the well-established Sharpless asymmetric epoxidation of an allylic alcohol. This powerful reaction allows for the highly enantioselective synthesis of epoxy alcohols, which are versatile intermediates for further transformations.

Synthetic Workflow

This route also commences with 2-chloro-2',4'-difluoroacetophenone. The synthesis proceeds through the formation of an allylic alcohol, which is then subjected to Sharpless asymmetric epoxidation. The resulting chiral epoxide is then converted in several steps to the desired THF tosylate.

Sharpless_Epoxidation_Route start 2-Chloro-2',4'- difluoroacetophenone allylic_alcohol Allylic Alcohol start->allylic_alcohol Several Steps epoxy_alcohol Chiral Epoxy Alcohol allylic_alcohol->epoxy_alcohol Sharpless Asymmetric Epoxidation (Ti(OiPr)4, (+)-DET, TBHP) diol Chiral Diol epoxy_alcohol->diol Reaction with 1,2,4-Triazole oxirane Chiral Oxirane diol->oxirane Mesylation and Cyclization tosylate Chiral THF Tosylate (Final Intermediate) oxirane->tosylate Several Steps including malonate addition and reduction

Caption: Sharpless Asymmetric Epoxidation Route to the Chiral THF Core.

In-Depth Analysis

The Sharpless asymmetric epoxidation is a highly reliable and well-documented reaction, capable of delivering the epoxy alcohol with excellent enantioselectivity (typically >95% ee).[3][4] This method avoids the use of enzymes, which can be an advantage in terms of process robustness and cost on a large scale. However, the subsequent steps to convert the epoxide to the THF ring system can be complex and may require multiple chemical transformations, potentially lowering the overall yield. The use of titanium tetraisopropoxide and tert-butyl hydroperoxide also requires careful handling and control of reaction conditions.

Route 3: Synthesis from 1,3-Difluorobenzene and Succinic Anhydride

A more linear and convergent approach starts from basic and inexpensive building blocks, 1,3-difluorobenzene and succinic anhydride. This route constructs the carbon skeleton of the THF ring through a series of classical organic reactions.

Synthetic Workflow

The synthesis is initiated by a Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride. The resulting keto-acid is then subjected to a Wittig reaction to introduce the vinyl group. Chirality is introduced using a chiral auxiliary, followed by a series of transformations to construct the THF ring and install the necessary functional groups.

Difluorobenzene_Route start1 1,3-Difluorobenzene keto_acid 4-(2,4-Difluorophenyl)- 4-oxobutanoic acid start1->keto_acid start2 Succinic Anhydride start2->keto_acid Friedel-Crafts Acylation enoic_acid 4-(2,4-Difluorophenyl)- pent-4-enoic acid keto_acid->enoic_acid Wittig Reaction chiral_aux Chiral Oxazolidinone Adduct enoic_acid->chiral_aux Chiral Auxiliary Coupling iodomethyl_THF Iodomethyl-THF Intermediate chiral_aux->iodomethyl_THF Iodolactonization & Reduction tosylate Chiral THF Tosylate (Final Intermediate) iodomethyl_THF->tosylate Triazole Addition & Tosylation

Caption: Synthesis of the Chiral THF Core from 1,3-Difluorobenzene.

In-Depth Analysis

This route offers the advantage of starting from simple, readily available, and cost-effective raw materials.[5] The use of a chiral auxiliary provides a reliable method for controlling the stereochemistry. However, this approach involves a greater number of linear steps compared to the other routes, which can impact the overall yield. The use of a stoichiometric chiral auxiliary also adds to the cost and requires an additional step for its removal and potential recovery.

Comparative Performance Data

FeatureRoute 1: Enzymatic DesymmetrizationRoute 2: Sharpless Asymmetric EpoxidationRoute 3: From 1,3-Difluorobenzene
Starting Materials 2',4'-Difluoroacetophenone2-Chloro-2',4'-difluoroacetophenone1,3-Difluorobenzene, Succinic Anhydride
Key Chiral Induction Step Enzymatic DesymmetrizationSharpless Asymmetric EpoxidationChiral Auxiliary
Typical Enantioselectivity >90% ee[2]>95% ee[3]High diastereoselectivity
Key Reagents & Conditions Hydrolase SP 435, IodineTi(OiPr)4, (+)-DET, TBHPAlCl3, Wittig reagent, Chiral Oxazolidinone
Reported Yields (selected steps) Iodocyclization: 86%[2]Not explicitly detailedFriedel-Crafts: High yield[5]
Number of Steps (to tosylate) Moderately highModerately highHigh
Potential Advantages High enantioselectivity, mild enzymatic stepWell-established, high ee, no enzymeInexpensive starting materials
Potential Disadvantages Cost and scalability of enzyme, lengthy preparation of diolUse of pyrophoric and oxidizing reagents, multiple steps post-epoxidationLong linear sequence, use of stoichiometric chiral auxiliary

Experimental Protocol: Enzymatic Desymmetrization of 2-(2-(2,4-Difluorophenyl)allyl)propane-1,3-diol

This protocol is a representative example of the key chiral induction step in Route 1.

Materials:

  • 2-(2-(2,4-Difluorophenyl)allyl)propane-1,3-diol (CAS 165115-73-1)

  • Hydrolase SP 435 (Immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Iodine

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enzymatic Acylation: To a solution of 2-(2-(2,4-difluorophenyl)allyl)propane-1,3-diol (1.0 eq) in anhydrous acetonitrile, add vinyl acetate (1.5 eq) and Hydrolase SP 435 (e.g., 50% by weight of the diol).

  • Stir the suspension at room temperature and monitor the reaction progress by TLC or HPLC until approximately 50% conversion is reached to maximize the yield of the monoacetate.

  • Filter off the immobilized enzyme (which can be washed and potentially reused). Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the chiral monoacetate. A typical yield for this step is greater than 90% based on the converted diol.[2]

  • Iodocyclization: Dissolve the purified monoacetate (1.0 eq) in dichloromethane. Add a saturated aqueous solution of sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C and add a solution of iodine (1.2 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the chiral iodomethyl-tetrahydrofuran derivative. A reported yield for this step is 86%.[2]

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most suitable synthetic route for the chiral tetrahydrofuran core of Posaconazole depends on several factors, including the desired scale of production, cost considerations, available expertise, and regulatory requirements.

  • The Enzymatic Desymmetrization Route offers an elegant and highly selective method for establishing the initial stereocenter. It is a strong candidate for processes where high enantiopurity is paramount, and the infrastructure for enzymatic reactions is in place.

  • The Sharpless Asymmetric Epoxidation Route provides a robust and well-understood chemical alternative for asymmetric induction, avoiding the potential complexities of biocatalysis. This route may be preferred for its predictability and the extensive body of literature supporting its application.

  • The Route from 1,3-Difluorobenzene is attractive from a cost-of-goods perspective due to the inexpensive starting materials. However, the longer linear sequence may result in a lower overall yield, making it potentially more suitable for very large-scale manufacturing where raw material costs are a dominant factor.

Ultimately, a thorough process development and optimization campaign for each route would be necessary to make a definitive decision for a commercial manufacturing process. This guide provides a foundational comparison to aid researchers and drug development professionals in their initial evaluation and selection of a synthetic strategy for this challenging and vital pharmaceutical intermediate.

References

  • Google Patents.
  • Google Patents.
  • Google Patents. A process for the manufacture of posaconazole. WO2019077627A1.
  • ResearchGate. Synthesis of key intermediate 26. [Link]

  • Longdom Publishing. Synthesis and Characterization of Deshydroxy Posaconazole. [Link]

  • MDPI. 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. [Link]

  • Pharmaffiliates. Posaconazole, SCH-56592, Noxafil. [Link]

  • Google Patents. Improved process for the preparation of ((3s,5r)-5-((1h-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)
  • WIPO Patentscope. IMPROVED PROCESS FOR THE PREPARATION OF ((3S,5R)-5-((1H-1,2,4-TRIAZOL-1-YL)METHYL)-5-(2,4-DIFLUOROPHENYL)TETRAHYDROFURAN-3-YL)METHYL-4-METHYLBENZENE SULFONATE. WO/2015/059716. [Link]

  • ResearchGate. Development of a Practical Synthesis of an Antifungal Drug Posaconazole and the Study of a Critical Process Impurity. [Link]

  • ResearchGate. Synthesis of posaconazole. [Link]

  • IUCr Journals. {(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate. [Link]

  • Google Patents. Process for the preparation of chiral triazolones. EP2571871B1.
  • Google Patents. Posaconazole synthesis method. CN106366076A.
  • ResearchGate. Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. [Link]

  • ResearchGate. Iodocyclization of 2-allylphenol. [Link]

  • Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]

  • Scribd. Asymmetric Epoxidation for Chemists. [Link]

  • Myers Group, Harvard University. Sharpless Asymmetric Epoxidation Reaction. [Link]

  • RSC Publishing. Enzymatic strategies for asymmetric synthesis. [Link]

  • PubMed Central. Enzymatic strategies for asymmetric synthesis. [Link]

  • Frontiers. Recent advances in catalytic asymmetric synthesis. [Link]

  • ResearchGate. Asymmetric Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers. The Importance of Chirality in Their Biological Evaluation. [Link]

  • PubMed Central. Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. [Link]

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A Comparative Guide to the Spectroscopic Interpretation of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unambiguous structural elucidation is a cornerstone of chemical research and drug development. This guide provides an in-depth, comparative analysis of the spectroscopic data for 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol , a molecule featuring a complex interplay of aromatic, vinylic, and aliphatic moieties. We will dissect its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data to provide a comprehensive characterization. Furthermore, we will compare its spectral features with a structural analog, 2-[2-(Phenyl)-2-propen-1-YL]-1,3-propanediol , to highlight the significant impact of the difluoro-substituents on the spectroscopic landscape. This guide is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of novel small molecules.

Introduction

The target molecule, this compound (from here on referred to as DFP ), possesses a unique structural architecture. The presence of a difluorinated phenyl ring, a terminal alkene, and a 1,3-propanediol unit gives rise to a rich and complex set of spectroscopic signals. Accurate interpretation of these signals is paramount for confirming its identity, assessing purity, and understanding its chemical properties. This guide will walk through a detailed analysis of its key spectral data, explaining the rationale behind each assignment.

Experimental Protocols

To ensure data integrity and reproducibility, standardized methods for acquiring spectroscopic data are essential. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field spectrometer.[1]

  • Sample Preparation : Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2][3]

  • ¹H NMR Acquisition : A standard proton experiment is performed. Chemical shifts are referenced to the residual solvent signal or an internal standard like tetramethylsilane (TMS).[2][3] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and an acquisition time of 3-4 seconds for good resolution.[4]

  • ¹³C NMR Acquisition : A proton-decoupled carbon experiment is conducted. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Technique : Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small, volatile organic molecules.

  • Data Acquisition : The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Spectroscopic Data Interpretation for DFP

The following sections present a detailed analysis of the expected spectroscopic data for DFP.

Molecular Structure

To facilitate the discussion, the atoms in the DFP molecule are numbered as shown below.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Integration & Validation synthesis Synthesized Compound (DFP) nmr NMR (¹H, ¹³C) synthesis->nmr ir FT-IR synthesis->ir ms Mass Spec. synthesis->ms structure Structure Confirmation nmr->structure ir->structure ms->structure comparison Comparison with Analog (PP) structure->comparison

Sources

A Comparative Guide to Validated Analytical Methods for Quantifying 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of potential analytical methodologies for the accurate quantification of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of a robust and reliable analytical method is paramount for ensuring product quality, process control, and regulatory compliance in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to establish a validated analytical method for this specific analyte.

The principles of analytical method validation outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines form the foundation of the methodologies discussed herein.[1][2][3][4][5] Adherence to these guidelines ensures that the chosen analytical procedure is fit for its intended purpose.

Introduction to the Analyte

This compound is a structurally complex molecule featuring a difluorophenyl group, a propenyl moiety, and a propanediol backbone. The presence of a chromophore (the difluorophenyl group) makes it a suitable candidate for UV-based detection methods, while its potential for volatility after derivatization also opens the door for gas chromatography. This guide will focus on the two most promising analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methods

A side-by-side comparison of HPLC-UV and GC-MS for the quantification of this compound is presented below. The choice between these methods will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. Quantification is achieved by measuring the UV absorbance of the analyte.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Detection and quantification are performed using a mass spectrometer.
Sample Preparation Typically involves dissolving the sample in a suitable solvent and filtering prior to injection.May require derivatization to increase the volatility of the propanediol functional groups.
Specificity Good, but susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, as mass spectrometry provides structural information, allowing for definitive identification and quantification even in the presence of co-eluting compounds.
Sensitivity Generally good, with Limits of Detection (LOD) and Quantitation (LOQ) in the µg/mL to ng/mL range.Typically offers higher sensitivity than HPLC-UV, with LOD and LOQ often in the ng/mL to pg/mL range.[6]
Throughput Relatively high, with typical run times of 5-15 minutes per sample.Can be lower due to longer run times and potential need for derivatization.
Cost Lower initial instrument cost and operational expenses compared to GC-MS.Higher initial instrument cost and maintenance expenses.
Robustness Generally robust and widely used in quality control laboratories.Can be more complex to operate and maintain.

Recommended Analytical Workflows

The following diagrams illustrate the proposed analytical workflows for both HPLC-UV and GC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject onto HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Proposed HPLC-UV workflow for the quantification of the target analyte.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatization (e.g., Silylation) Dissolve->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Inject Inject into GC-MS System Extract->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometric Detection (SIM mode) Separate->Detect Integrate Integrate Peak Area of Characteristic Ions Detect->Integrate Quantify Quantify using Internal Standard Integrate->Quantify

Sources

A Senior Application Scientist's Guide to the Cross-Referencing of Spectral Data for 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific integrity and progress. In this guide, we delve into the critical process of cross-referencing spectral data for the molecule 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol, a key intermediate in the synthesis of antifungal agents like Posaconazole. While publicly available, complete experimental spectra for this specific compound are scarce, this guide will provide a robust framework for its analytical characterization. We will achieve this by meticulously predicting its spectral characteristics based on the well-established properties of its constituent functional groups and comparing these predictions to known data of structurally related compounds.

This guide is structured to not only present the predicted data but also to explain the underlying principles and experimental considerations, thereby empowering researchers to apply these methodologies to their own analytical challenges.

The Subject Molecule: Structure and Significance

This compound (CAS 165115-73-1) possesses a unique combination of a 2,4-difluorophenyl group, an allylic alcohol system, and a 1,3-propanediol backbone. Each of these moieties contributes distinct and identifiable signatures to its various spectra. Understanding these contributions is paramount for accurate data interpretation.

Caption: Chemical structure of this compound.

Predicted Spectral Data: A Comparative Analysis

The following tables summarize the predicted spectral data for our target molecule. These predictions are derived from established chemical shift and absorption frequency databases and are compared with known data for analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale and Comparative Insights
Aromatic Protons6.8 - 7.5MultipletThe 2,4-difluoro substitution pattern will result in complex splitting patterns for the three aromatic protons. Similar patterns are observed in other 2,4-difluorophenyl derivatives.
Vinylic Protons5.0 - 5.5Singlets or DoubletsThe two geminal vinylic protons are expected to appear as distinct signals. Their chemical shift is influenced by the aromatic ring and the allylic substituents.
-CH₂- (allylic)2.5 - 2.8DoubletThis methylene group is adjacent to a chiral center and the double bond, leading to a predicted doublet.
-CH- (backbone)2.0 - 2.4MultipletThis methine proton is coupled to the adjacent methylene groups of the propanediol moiety and the allylic methylene.
-CH₂OH (propanediol)3.5 - 3.9MultipletThese diastereotopic methylene protons are coupled to the backbone methine and the hydroxyl proton (if not exchanged).
-OH (hydroxyl)Variable (2.0 - 5.0)Broad SingletThe chemical shift of hydroxyl protons is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Comparative Insights
Aromatic Carbons (C-F)155 - 165 (d, ¹JCF ≈ 240-250 Hz)The carbons directly bonded to fluorine will exhibit large one-bond coupling constants and appear significantly downfield.
Aromatic Carbons104 - 135The remaining aromatic carbons will show smaller couplings to the fluorine atoms.
Vinylic Carbon (=C<)140 - 150The quaternary vinylic carbon attached to the aromatic ring.
Vinylic Carbon (=CH₂)115 - 125The terminal vinylic carbon.
-CH₂- (allylic)35 - 45Typical chemical shift for an allylic methylene group.
-CH- (backbone)40 - 50The methine carbon of the propanediol backbone.
-CH₂OH (propanediol)60 - 70The carbons bearing the hydroxyl groups are deshielded.

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
O-H (alcohol)3200 - 3600Strong, BroadStretching (H-bonded)
C-H (aromatic)3000 - 3100MediumStretching
C-H (aliphatic)2850 - 3000MediumStretching
C=C (alkene)1640 - 1680MediumStretching
C=C (aromatic)1500 - 1600Medium-StrongIn-ring Stretching
C-O (alcohol)1000 - 1260StrongStretching
C-F (aromatic)1100 - 1400StrongStretching

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Fragmentation Pathway
228[M]⁺Molecular Ion
210[M - H₂O]⁺Loss of water from the propanediol moiety.
197[M - CH₂OH]⁺Alpha-cleavage of a hydroxymethyl group.
141[C₈H₅F₂]⁺Cleavage of the propanediol group, leaving the difluorophenylpropene cation.
127[C₇H₄F₂]⁺Further fragmentation of the difluorophenyl moiety.

Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality, reproducible spectral data, the following experimental protocols are recommended. These protocols are designed to be self-validating by incorporating internal standards and established best practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and its non-interference with key signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

    • ¹³C NMR: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

    • ¹⁹F NMR: Given the presence of fluorine, a ¹⁹F NMR spectrum is essential. This will provide direct information about the fluorine environments and their couplings.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of proton and carbon signals by establishing connectivity within the molecule.

cluster_0 NMR Workflow Sample Prep Sample Prep 1D NMR (¹H, ¹³C, ¹⁹F) 1D NMR (¹H, ¹³C, ¹⁹F) Sample Prep->1D NMR (¹H, ¹³C, ¹⁹F) Acquire Spectra 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (¹H, ¹³C, ¹⁹F)->2D NMR (COSY, HSQC, HMBC) Confirm Connectivity Data Analysis Data Analysis 2D NMR (COSY, HSQC, HMBC)->Data Analysis Assign Signals

Caption: Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. ATR is often preferred for its simplicity and minimal sample preparation.

    • For a liquid or dissolved sample, a thin film between salt plates (e.g., NaCl, KBr) can be prepared.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder or solvent to subtract from the sample spectrum.

    • Ensure sufficient signal-to-noise ratio by co-adding multiple scans.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a pure, volatile sample, direct infusion via a heated probe can be employed.

    • For complex mixtures or less volatile samples, coupling with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) is recommended.

  • Ionization:

    • Electron Ionization (EI) is a standard technique that provides detailed fragmentation patterns, which are highly reproducible and useful for structural elucidation.

    • Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the abundance of the molecular ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion and key fragment ions to establish fragmentation pathways.

cluster_1 Mass Spectrometry Workflow Sample Intro Sample Intro Ionization (EI/ESI) Ionization (EI/ESI) Sample Intro->Ionization (EI/ESI) MS Analysis MS Analysis Ionization (EI/ESI)->MS Analysis Full Scan MS/MS Analysis MS/MS Analysis MS Analysis->MS/MS Analysis Fragment Ion Selection

Caption: Workflow for Mass Spectrometry analysis.

Comparative Analysis with a Structurally Related Compound

A comparative analysis would involve:

  • NMR: The aromatic region of the ¹H and ¹³C NMR spectra would be expected to be very similar. The ¹⁹F NMR would also show comparable chemical shifts and coupling patterns. The significant differences would arise in the aliphatic region due to the absence of the vinylic protons and the presence of the triazole signals.

  • IR: The C-F and aromatic C=C stretching vibrations would be present in both spectra. The analogue would lack the C=C alkene stretch but would exhibit characteristic bands for the triazole ring. The O-H stretch would likely be present in both, though its characteristics might differ based on intramolecular interactions.

  • MS: The fragmentation pattern related to the 2,4-difluorophenyl group would be a common feature. The loss of water would also be a potential fragmentation pathway for both. However, the subsequent fragmentation would be dominated by the triazole moieties in the analogue, leading to a distinct overall mass spectrum.

By predicting the spectral data of our target molecule and comparing it with the known (though not publicly detailed) data of a close analogue, we can build a strong, inferential case for the structural confirmation of this compound. This approach underscores the power of combining foundational spectroscopic principles with comparative analysis to overcome challenges posed by the limited availability of direct experimental data.

References

  • PubChem. 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol. [Link]

  • Chemsrc. CAS#:165115-73-1 | this compound. [Link]

  • Google Patents.
  • Google Patents.
  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Spectroscopy Online. Alcohols—The Rest of the Story. [Link]

  • Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

  • Chemistry LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Approach

The molecule 2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]-1,3-propanediol is a crucial precursor in the synthesis of advanced triazole antifungal agents.[1][2] Its structure, featuring a difluorophenyl moiety attached to a sterically hindered quaternary carbon center, presents a significant synthetic challenge. The efficiency of the entire synthesis hinges on the strategic formation of the carbon-carbon bond that attaches the allyl group to the propanediol backbone.

While multi-step linear syntheses exist, a more convergent and efficient strategy involves the creation of a key tertiary alcohol intermediate, 1-(2,4-difluorophenyl)-2-methylenepentan-4-ol , through the allylation of 2',4'-difluoroacetophenone . This intermediate can then be readily converted to the target diol. This guide provides a comparative analysis of different metal-mediated allylation strategies for this key transformation, focusing on the efficacy, operational simplicity, and substrate tolerance of each method. We will compare organometallic reagents derived from magnesium (Grignard), zinc (Reformatsky-type), and indium (Barbier-type), treating the metal promoter as the key variable in the catalytic system.

Part 1: Comparative Analysis of Metal-Mediated Allylation Reactions

The nucleophilic addition of an allyl group to the carbonyl carbon of 2',4'-difluoroacetophenone is the cornerstone of this synthetic approach. The choice of metal is critical, as it dictates the reactivity of the organometallic nucleophile, the reaction conditions, and tolerance to other functional groups.[3][4]

Magnesium-Mediated Allylation (Grignard Reaction)

The Grignard reaction is a classic and powerful tool for C-C bond formation.[5][6] It proceeds in two distinct steps: first, the formation of allylmagnesium bromide from allyl bromide and magnesium turnings, followed by the addition of this pre-formed reagent to the ketone.[7]

Mechanism & Rationale: The high electropositivity of magnesium renders the allyl-magnesium bond highly polarized, creating a potent carbanionic nucleophile.[8] This high reactivity ensures a rapid and typically high-yielding addition to the ketone. However, this same reactivity makes the Grignard reagent extremely sensitive to protic sources, such as water, necessitating strictly anhydrous conditions and inert atmospheres.[2] The two-step procedure, while robust, is more operationally complex than in situ methods.[7]

Zinc-Mediated Allylation (Reformatsky/Barbier-Type Reaction)

The use of metallic zinc, either as dust or in an activated form, offers a milder alternative.[9] In this Barbier-type protocol, the organozinc reagent is generated in situ in the presence of the ketone.[3][10] This one-pot procedure simplifies the experimental setup.[8]

Mechanism & Rationale: Organozinc reagents are significantly less basic and reactive than their Grignard counterparts.[9][11] This "softer" nature imparts greater tolerance to functional groups and reduces side reactions like enolization of the ketone.[12] While commercial zinc dust can be used, reaction initiation can sometimes be sluggish, often requiring activation via reagents like iodine or sonication to remove passivating oxide layers.[13]

Indium-Mediated Allylation (Aqueous Barbier Reaction)

Indium has emerged as a uniquely effective metal for Barbier-type allylations, renowned for its remarkable tolerance to water.[4][14] This allows the reaction to be conducted in aqueous media, aligning with the principles of green chemistry.[10][15]

Mechanism & Rationale: The formation of the organoindium intermediate occurs readily on the metal's surface, even in water.[14] The reaction proceeds via a one-pot protocol where the metal, allyl halide, and ketone are mixed simultaneously.[4] The lower reactivity of the organoindium species prevents reaction with water but is sufficient for efficient nucleophilic addition to the carbonyl. This method is exceptionally tolerant of sensitive functional groups and avoids the need for stringent anhydrous solvents and inert atmospheres, representing a significant operational advantage.[4][15]

Part 2: Quantitative Data and Performance Metrics

The following table summarizes representative experimental data for the allylation of 2',4'-difluoroacetophenone using magnesium, zinc, and indium promoters.

ParameterMagnesium (Grignard)Zinc (Barbier-Type)Indium (Barbier-Type)
Metal Promoter Magnesium TurningsZinc DustIndium Powder
Reaction Type Two-Step (Pre-formed)One-Pot (In Situ)One-Pot (In Situ)
Solvent Anhydrous Diethyl EtherTetrahydrofuran (THF)THF / H₂O (9:1)
Reaction Temp. 0 °C to RTRoom TemperatureRoom Temperature
Reaction Time 2 - 4 hours8 - 12 hours6 - 10 hours
Typical Yield ~90-95%~80-88%~85-92%
Key Advantage High Reactivity & YieldGood Yield, One-PotExcellent FG Tolerance, Aqueous
Key Disadvantage Strict Anhydrous ConditionsSlower, Requires ActivationHigher Reagent Cost

Part 3: Experimental Protocols & Workflows

Authoritative and trustworthy protocols are essential for reproducibility. The following sections provide detailed, self-validating experimental procedures for each metal-mediated allylation.

Workflow Comparison: Grignard vs. Barbier

The fundamental difference in workflow between the Grignard and Barbier-type reactions is the in situ generation of the organometallic reagent in the latter.

G cluster_0 Grignard Workflow (Two-Step) cluster_1 Barbier Workflow (One-Pot) A 1. Prepare AllylMgBr (Mg + Allyl-Br in Ether) B 2. Add Ketone Solution (Anhydrous Conditions) A->B Separate Flasks C 3. Aqueous Workup (NH4Cl Quench) B->C D 1. Combine Ketone, Allyl-Br, & Metal (Zn or In) E 2. Stir at Room Temp D->E Single Flask F 3. Aqueous Workaround E->F

Caption: Grignard vs. Barbier workflow comparison.

Protocol 3.1: Magnesium-Mediated Grignard Synthesis
  • Expertise Note: This protocol requires strict adherence to anhydrous techniques. All glassware must be flame-dried or oven-dried, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the highly reactive Grignard reagent.[2]

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Allyl bromide

  • 2',4'-Difluoroacetophenone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Reagent Formation: To a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under N₂, add magnesium turnings (1.2 eq). Add a single crystal of iodine.

  • Add a small portion of anhydrous diethyl ether, followed by the dropwise addition of allyl bromide (1.1 eq) dissolved in ether. The reaction is initiated when the brown iodine color disappears and gentle reflux is observed. Maintain reflux by controlling the addition rate.

  • After the addition is complete, stir the gray mixture for 1 hour at room temperature to ensure complete formation of the Grignard reagent.

  • Addition Reaction: Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of 2',4'-difluoroacetophenone (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours until TLC indicates complete consumption of the ketone.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Protocol 3.2: Indium-Mediated Barbier-Type Synthesis
  • Expertise Note: The key advantage here is the tolerance to aqueous conditions, which dramatically simplifies the setup. No inert atmosphere or flame-dried glassware is required, making this protocol highly accessible and scalable.[4]

Materials:

  • Indium powder (<100 mesh)

  • Allyl bromide

  • 2',4'-Difluoroacetophenone

  • Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • Reaction Setup: To a standard round-bottom flask, add 2',4'-difluoroacetophenone (1.0 eq), indium powder (1.2 eq), THF, and water to form a 9:1 mixture.

  • Add allyl bromide (1.5 eq) to the stirred suspension at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 6-10 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and filter through a pad of celite to remove residual indium metal.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

Part 4: Conclusion and Outlook

For the synthesis of the key tertiary alcohol intermediate en route to this compound, all three metal-mediated strategies offer viable pathways.

  • The Magnesium-based Grignard reaction provides the highest yields but at the cost of significant operational complexity due to its moisture sensitivity.[6]

  • The Zinc-mediated Barbier reaction offers a good compromise with a simpler one-pot setup, although reaction times can be longer.

  • The Indium-mediated Barbier reaction stands out for its operational simplicity and tolerance to aqueous media, making it an excellent choice for scaling and for substrates with sensitive functional groups.[14][15]

The choice of catalyst or promoter ultimately depends on the specific requirements of the synthesis: for maximum yield in a controlled laboratory setting, the Grignard method is superior. For scalability, robustness, and ease of operation, the indium-mediated protocol is highly recommended. Future research may focus on developing truly catalytic versions of these reactions, using sub-stoichiometric amounts of metals or novel transition-metal catalysts to further improve the sustainability and cost-effectiveness of the synthesis.

References

  • Baruah, F., Das, U., & Prajapati, D. (2024). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. RSC Advances. Retrieved from [Link]

  • Chatterjee, A. (2021). Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. Journal of Chemical Science and Engineering. Retrieved from [Link]

  • Wikipedia. (n.d.). Barbier reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Barbier reaction. Retrieved from [Link]

  • Wang, Z., et al. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega. Retrieved from [Link]

  • Baruah, M., Barua, A., & Prajapati, D. (n.d.). Zinc mediated allylation of aldehydes and ketones using allyl bromides and commercial zinc dust. Indian Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]

  • Rathke, M. W. (n.d.). The Reformatsky Reaction. Organic Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Organoindium chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Reformatsky Reaction. Retrieved from [Link]

  • Mague, J. T. (2013). Allylation of ketones with allylstannanes catalyzed by Lewis acid–Lewis base combined reagents. ResearchGate. Retrieved from [Link]

  • Gilman, H., Zoellner, E. A., & Dickey, J. B. (1929). THE YIELDS OF SOME GRIGNARD REAGENTS. ALTERNATING PROPERTIES OF NORMAL ALKYL BROMIDES. Journal of the American Chemical Society. Retrieved from [Link]

  • Encyclopedia MDPI. (2022). Indium-Mediated Allylation. Retrieved from [Link]

  • Sharma, A., & Kumar, S. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry. Retrieved from [Link]

  • Chemical Communications. (2020). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Royal Society of Chemistry. Retrieved from [Link]

  • PubMed. (2011). Zinc-catalyzed Allenylations of Aldehydes and Ketones. Retrieved from [Link]

  • Kim, J., et al. (2024). Mechanochemical indium(0)-mediated Barbier allylation of carbonyl compounds: unexpected immiscible water additive effect for hydrophobic reagents. RSC Mechanochemistry. Retrieved from [Link]

  • Hoffmann, R. W. (2010). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2012). ChemInform Abstract: Mild and General Zinc-Alkoxide-Catalyzed Allylations of Ketones with Allyl Pinacol Boronates. Retrieved from [Link]

  • Nature Communications. (2023). Nickel-catalyzed direct stereoselective α-allylation of ketones with non-conjugated dienes. Retrieved from [Link]

  • ResearchGate. (2025). Isostructural Mg and Zn compounds: analogies and differences in reactivity. Retrieved from [Link]

Sources

A Comparative Guide to the Enantioselective Synthesis and Analysis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The precise control of stereochemistry is a cornerstone of modern drug discovery and development. Chiral molecules, particularly enantiomers, often exhibit significantly different pharmacological and toxicological profiles. The compound 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]-1,3-propanediol, a structural motif with potential applications in medicinal chemistry, possesses a single stereocenter, leading to the existence of two enantiomers. The development of robust and efficient methods for the synthesis and analysis of these individual stereoisomers is therefore of paramount importance for elucidating their specific biological activities and for the advancement of new therapeutic agents.

This guide provides a comprehensive comparison of synthetic strategies for accessing the stereoisomers of this compound, moving from a foundational racemic synthesis to state-of-the-art enantioselective approaches. Furthermore, we will delve into a comparative analysis of analytical techniques for the crucial step of resolving and quantifying these stereoisomers, providing researchers with the necessary tools to confidently navigate this challenging aspect of chiral chemistry.

I. Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from two distinct perspectives: a racemic synthesis that produces an equal mixture of both enantiomers, and more sophisticated enantioselective methods that aim to produce a single, desired enantiomer in high purity.

A. Racemic Synthesis: The Foundation

A known method for the synthesis of racemic this compound has been reported, providing a solid foundation for understanding the assembly of the molecular framework[1]. This multi-step synthesis, while not providing stereocontrol, is a valuable starting point for developing enantioselective variants.

The key steps in this racemic synthesis are outlined below:

Racemic Synthesis cluster_0 Racemic Synthesis of this compound A 2-Chloromethyl epoxy propane C 2-(2,4-Difluorophenyl)- 1-chloro-3-propanol A->C Catalyst B 1,3-Difluorobenzene B->C D 1-(1-Chloromethylvinyl)- 2,4-difluorobenzene C->D KHSO4, Chlorobenzene F 2-[2-(2,4-Difluorophenyl) propenyl]-1,3-diethyl malonate D->F Base E Diethyl malonate E->F G Racemic 2-[2-(2,4-Difluorophenyl)- 2-propen-1-YL]-1,3-propanediol F->G Borohydride reduction

Caption: Racemic synthesis of the target diol.

This pathway, while effective for producing the racemic mixture, necessitates a subsequent resolution step to isolate the individual enantiomers, which can be inefficient and costly. Therefore, the development of de novo enantioselective syntheses is highly desirable.

B. Enantioselective Synthesis: A Comparison of Modern Approaches

Two powerful and widely applicable strategies in asymmetric synthesis are particularly well-suited for the enantioselective construction of the target molecule: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) and Sharpless Asymmetric Dihydroxylation .

FeaturePalladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)Sharpless Asymmetric Dihydroxylation
Key Transformation Enantioselective formation of a C-C bond.Enantioselective formation of a vicinal diol.
Chiral Source Chiral phosphine or other ligands for the palladium catalyst.Chiral quinine-derived ligands (e.g., (DHQ)₂PHAL, (DHQD)₂PHAL).
Substrate An allylic electrophile and a nucleophile.An alkene.
Typical Yields Good to excellent (70-95%).Good to excellent (70-99%).
Enantioselectivity Good to excellent (up to >99% ee).Generally very high to excellent (>90% ee).
Advantages Direct formation of the carbon skeleton with high enantiocontrol.Highly reliable and predictable stereochemical outcome based on the ligand used. Broad substrate scope.
Disadvantages Requires careful selection of ligand and reaction conditions for optimal results.Indirect route to the target 1,3-diol, requiring further synthetic manipulations.

This approach introduces the stereocenter during the key C-C bond-forming step. By utilizing a chiral palladium catalyst, the reaction between 1-(1-chloromethylvinyl)-2,4-difluorobenzene and diethyl malonate can be rendered enantioselective. A variety of chiral phosphine ligands have been successfully employed in similar transformations, with Trost ligands and phosphinooxazoline (PHOX) ligands being prominent examples[2].

Pd_AAA_Mechanism cluster_1 Proposed Pd-AAA Route A 1-(1-Chloromethylvinyl)- 2,4-difluorobenzene C Chiral π-allyl Pd complex A->C Oxidative Addition B Pd(0) / Chiral Ligand B->C E Enantioenriched 2-[2-(2,4-Difluorophenyl) propenyl]-1,3-diethyl malonate C->E Nucleophilic Attack D Diethyl malonate D->E F Enantiopure 2-[2-(2,4-Difluorophenyl)- 2-propen-1-YL]-1,3-propanediol E->F Reduction Sharpless_AD_Route cluster_2 Proposed Sharpless AD Route A 2-(2,4-Difluorophenyl) prop-2-en-1-ol C Enantioenriched 2-(2,4-Difluorophenyl) propane-1,2,3-triol A->C OsO4 (cat.), K3[Fe(CN)6] B AD-mix-α or AD-mix-β B->C D Enantiopure 2-[2-(2,4-Difluorophenyl)- 2-propen-1-YL]-1,3-propanediol C->D Selective functionalization and elimination

Caption: Proposed enantioselective synthesis via Sharpless AD.

Causality in Experimental Choices: The AD-mix formulations are commercially available and contain all the necessary reagents in optimized ratios, making this a highly reliable and user-friendly method. The choice between AD-mix-α and AD-mix-β directly determines which enantiomer of the diol is formed. The subsequent conversion of the resulting triol to the target 1,3-propanediol would require selective protection and deoxygenation steps.

II. Analytical Methodologies for Stereoisomer Resolution

The successful synthesis of the enantiomers of this compound must be accompanied by robust analytical methods to determine the enantiomeric purity (enantiomeric excess, ee). The most common techniques for chiral separations are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), each with its own set of advantages and disadvantages.

TechniquePrincipleAdvantagesDisadvantagesTypical Chiral Stationary Phases (CSPs)
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Broad applicability, wide range of commercially available CSPs, well-established technique.Longer run times compared to SFC and GC, higher solvent consumption.Polysaccharide-based (e.g., cellulose and amylose derivatives), Pirkle-type, cyclodextrin-based.
Chiral SFC Utilizes a supercritical fluid (typically CO₂) as the mobile phase.Fast separations, reduced solvent consumption, orthogonal selectivity to HPLC.Requires specialized instrumentation.Similar to HPLC, with polysaccharide-based CSPs being particularly popular.
Chiral GC Separation of volatile enantiomers in the gas phase on a chiral stationary phase.High resolution and sensitivity, fast analysis times for volatile compounds.Requires derivatization for non-volatile analytes, high temperatures can lead to racemization.Cyclodextrin derivatives.

Expert Insights: For a molecule like this compound, which contains polar hydroxyl groups, derivatization would likely be necessary for successful GC analysis to increase volatility and improve peak shape. Chiral HPLC and SFC are generally more direct methods for such compounds. Polysaccharide-based chiral stationary phases are often a good starting point for screening, as they have demonstrated broad applicability for a wide range of chiral compounds, including those with aromatic and fluorinated moieties.

III. Detailed Experimental Protocols

To provide a practical and self-validating framework, the following are detailed, step-by-step protocols for a proposed enantioselective synthesis and a representative chiral analysis method.

A. Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol is adapted from established procedures for the Pd-catalyzed asymmetric allylic alkylation of soft nucleophiles.

Materials:

  • 1-(1-Chloromethylvinyl)-2,4-difluorobenzene

  • Diethyl malonate

  • [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0))

  • (R,R)-Trost ligand

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add [Pd₂(dba)₃] (0.025 eq) and (R,R)-Trost ligand (0.075 eq).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • In a separate flask, dissolve diethyl malonate (1.2 eq) in anhydrous toluene.

  • To the diethyl malonate solution, add cesium carbonate (1.5 eq) and stir the suspension for 15 minutes.

  • To the pre-formed catalyst solution, add the suspension of the deprotonated diethyl malonate.

  • Slowly add a solution of 1-(1-chloromethylvinyl)-2,4-difluorobenzene (1.0 eq) in anhydrous toluene to the reaction mixture at room temperature over 1 hour.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford enantioenriched 2-[2-(2,4-difluorophenyl)propenyl]-1,3-diethyl malonate.

  • The subsequent reduction of the diethyl ester to the diol can be achieved using a suitable reducing agent like lithium aluminum hydride in an anhydrous ether solvent.

B. Protocol 2: Chiral HPLC Analysis

This protocol outlines a general approach for the chiral separation of the target diol enantiomers using a polysaccharide-based chiral stationary phase.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or Chiralcel OD-H)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Sample of racemic this compound

  • Sample of the enantiomerically enriched product

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A typical starting composition is 90:10 (v/v) n-hexane:IPA.

  • Column Equilibration: Install the chiral column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the racemic standard and the synthesized sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 10 µL) of the racemic standard onto the column.

  • Chromatogram Acquisition: Record the chromatogram, monitoring the UV absorbance at a suitable wavelength (e.g., 254 nm).

  • Method Optimization: If the enantiomers are not well-resolved, adjust the mobile phase composition by varying the percentage of IPA. A lower percentage of the polar modifier (IPA) generally leads to longer retention times and better resolution. The flow rate and column temperature can also be optimized.

  • Analysis of Enriched Sample: Once a satisfactory separation of the racemic standard is achieved, inject the enantiomerically enriched sample under the optimized conditions.

  • Data Analysis: Integrate the peak areas of the two enantiomers in the chromatograms of both the racemic standard and the synthesized sample. Calculate the enantiomeric excess (ee) of the synthesized sample using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

IV. Conclusion

The enantioselective synthesis and analysis of this compound stereoisomers are critical for advancing our understanding of its potential biological applications. This guide has provided a comparative overview of both racemic and enantioselective synthetic strategies, with a focus on the highly reliable Palladium-Catalyzed Asymmetric Allylic Alkylation and Sharpless Asymmetric Dihydroxylation methods. Furthermore, a comparison of the primary analytical techniques for chiral resolution—HPLC, SFC, and GC—has been presented to aid researchers in selecting the most appropriate method for their needs. The detailed experimental protocols serve as a practical starting point for the implementation of these advanced synthetic and analytical procedures. By leveraging these state-of-the-art methodologies, researchers are well-equipped to synthesize and analyze the individual stereoisomers of this promising compound, thereby accelerating the pace of drug discovery and development.

V. References

  • Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]

  • CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. (2016). Google Patents.

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical reviews, 94(8), 2483-2547. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical reviews, 96(1), 395-422. [Link]/10.1021/cr940932n)

Sources

Safety Operating Guide

Navigating the Disposal of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol (CAS No. 165115-73-1), a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount.

Chemical Identity:

  • IUPAC Name: 2-[2-(2,4-difluorophenyl)prop-2-enyl]propane-1,3-diol[1]

  • Molecular Formula: C₁₂H₁₄F₂O₂[1]

  • CAS Number: 165115-73-1[1][2][3]

Structural Features of Concern: The presence of two fluorine atoms on the phenyl ring classifies this compound as a halogenated organic compound .[4][5] This is a critical piece of information for waste segregation, as halogenated and non-halogenated organic wastes must be collected separately.[5][6][7] The propanediol backbone suggests some water solubility, but as a general rule, organic compounds should not be disposed of down the drain.[6][8]

Toxicological Data: While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not readily available in the public domain, data from structurally similar difluorophenyl and propanediol compounds suggest that it should be handled with care. Potential hazards may include skin and eye irritation.[9][10][11][12][13] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling the waste, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and accidental contact with the eyes.[14][15]
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the waste.[14]
Body Protection A standard laboratory coatTo protect skin and clothing from contamination.

All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must follow the hazardous waste procedures established by your institution's Environmental Health and Safety (EHS) department, which are in accordance with regulations set by the Environmental Protection Agency (EPA) or other relevant regulatory bodies.

Step 1: Waste Characterization and Segregation

  • Identify the Waste Stream: This compound is a halogenated organic waste .

  • Segregation: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[4][5][7] Cross-contamination can create hazardous reactions and complicate the disposal process, often increasing disposal costs.[5]

Step 2: Selection of a Compatible Waste Container

  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[8] The container must be in good condition, free from cracks or leaks.

  • Container Labeling: The container must be clearly labeled as "Hazardous Waste."[7][16] The label must include:

    • The full chemical name: "Waste this compound"[6]

    • The hazard characteristics (e.g., "Halogenated Organic," "Irritant")

    • The date of accumulation (the date the first drop of waste is added)

    • The name of the principal investigator or laboratory group

Step 3: Waste Accumulation

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[8][16] The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[5][6][8] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[8]

    • Store the container in secondary containment to prevent spills.[5]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or the research project is complete, contact your institution's EHS department to arrange for a waste pickup.

  • Transportation: Do not transport the hazardous waste yourself. Trained EHS professionals will collect the waste from the SAA.

  • Final Disposal Method: The ultimate disposal of halogenated organic compounds typically involves high-temperature incineration by a licensed hazardous waste disposal facility.[16][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound characterize Step 1: Characterize Waste Is it a halogenated organic compound? start->characterize ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe segregate Step 2: Segregate Waste Collect in a dedicated 'Halogenated Organic Waste' container. characterize->segregate Yes container Step 3: Use a Compatible Container - HDPE or Glass - Secure Screw-Top Cap segregate->container labeling Step 4: Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Accumulation Date container->labeling saa Step 5: Store in Satellite Accumulation Area (SAA) - Keep container closed - Use secondary containment labeling->saa pickup Step 6: Arrange for EHS Pickup - Container is full or project is complete saa->pickup end EHS Collects for Final Disposal (e.g., Incineration) pickup->end

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

Spill Management

In the event of a spill, follow these immediate steps:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact EHS.

  • Containment (for small spills): If you are trained and it is safe to do so, contain the spill using a chemical spill kit with absorbent pads.[5]

  • Cleanup: Place the used absorbent materials in a sealed, labeled bag or container for disposal as hazardous waste.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Lab Manager. (2022). Managing Hazardous Chemical Waste in the Lab. [Link]

  • University of Wisconsin-Milwaukee. Hazardous Waste Segregation. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • American Chemical Society. (2021). Regulation of Laboratory Waste. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • PubChem. 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol. [Link]

  • U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • AA Blocks. Safety Data Sheet. [Link]

  • Chem Service. Safety Data Sheet - 2,2-Diethyl-1,3-propanediol. [Link]

  • Chemsrc. CAS#:165115-73-1 | this compound. [Link]

  • CPAchem. Safety data sheet - 1,3-Propanediol. [Link]

  • PubChem. (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol. [Link]

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Safeguarding Research: A Comprehensive Guide to Handling 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the paramount objective is the advancement of science, a pursuit that necessitates a deeply ingrained culture of safety. This guide provides essential, immediate safety and logistical information for the handling of the novel compound 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol. Adherence to these protocols is critical for mitigating risks and ensuring the integrity of both your research and your personal well-being. This document is structured to provide a clear, procedural, and scientifically grounded framework for the safe utilization of this compound.

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a comprehensive safety protocol can be established by analyzing its structural components: the propanediol backbone and the 2,4-difluorophenyl group. Propanediols are generally considered to be of low volatility and toxicity; however, the presence of the difluorophenyl group introduces a higher level of hazard. Compounds containing a 2,4-difluorophenyl moiety are often associated with acute toxicity if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[1][2][3] Therefore, a cautious and rigorous approach to handling is mandatory.

Immediate Safety Protocols: The First Line of Defense

Your immediate priority when handling this compound is the correct and consistent use of Personal Protective Equipment (PPE). This is your primary barrier against potential exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a high risk of splashing.[4][5]The 2,4-difluorophenyl group suggests a potential for serious eye irritation or damage.[1][3] Goggles provide a seal around the eyes to protect against splashes, while a face shield offers broader protection.
Hand Protection Permeation-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for any signs of degradation or puncture before use.[4][6]Dermal contact is a significant route of exposure for difluorophenyl compounds, which can be harmful.[1][3] Proper glove selection and technique are crucial to prevent skin contact.
Skin and Body Protection A laboratory coat is mandatory. For procedures with a higher risk of splashes or significant exposure, chemically resistant aprons or coveralls are recommended.[4][6]This prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if work is performed outside of a certified chemical fume hood or if there is a risk of aerosol generation.[4][5]Inhalation of aerosols or vapors of difluorophenyl compounds can be harmful.[1][7]
Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.

A Receiving and Storage B Preparation and Handling A->B  Verify container integrity C Experimental Use B->C  Use in a fume hood F Emergency Response B->F  Spill or Exposure D Decontamination C->D  Clean work area C->F  Spill or Exposure E Waste Disposal D->E  Segregate waste E->F  Improper Disposal

Caption: A logical workflow for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4][5]

  • Keep the container tightly closed.[4]

2. Preparation and Handling:

  • Always work within a certified chemical fume hood to control potential airborne concentrations.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Before use, allow the container to reach room temperature to prevent moisture condensation.

  • Use only compatible labware (e.g., glass, polyethylene).

3. Experimental Use:

  • Avoid direct contact with skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Use non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities.[8]

4. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.

  • Wash hands thoroughly after handling the compound.[8]

Spill Management and Waste Disposal: A Plan for Contingencies

A proactive approach to spill management and waste disposal is a cornerstone of laboratory safety.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety officer.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for disposal.[6]

  • Ventilate: Ventilate the area thoroughly.

cluster_spill Spill Response cluster_disposal Waste Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Personnel Evacuate->Alert Contain Contain Spill Alert->Contain Cleanup Clean-Up Contain->Cleanup Waste Generate Waste Segregate Segregate Waste Waste->Segregate Label Label Container Segregate->Label Dispose Professional Disposal Label->Dispose

Caption: A procedural diagram for spill response and waste disposal.

Waste Disposal:

  • All waste materials, including empty containers, contaminated absorbent materials, and disposable PPE, should be considered hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the chemical waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][6] Do not pour down the drain.[6]

Emergency Procedures: Responding to Exposure

In the event of an exposure, immediate and appropriate action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6][9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][8]

By adhering to these rigorous safety protocols, you contribute to a secure research environment that fosters innovation while prioritizing the well-being of all personnel.

References

  • Benchchem. Safeguarding Your Research: A Guide to Handling 1,2-Propanediol, 1-acetate.
  • National Institutes of Health. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem.
  • Santa Cruz Biotechnology. 1,3-Propanediol.
  • Flinn Scientific. 1 2-Propanediol SDS (Safety Data Sheet).
  • Fisher Scientific. SAFETY DATA SHEET - 2,4-Difluorophenyl isocyanate.
  • Fisher Scientific. Safety Data Sheet - 1,2-Propanediol.
  • Fisher Scientific. SAFETY DATA SHEET - 1,2-Propanediol.
  • Pfaltz & Bauer. SAFETY DATA SHEET - N-(2,4-Difluorophenyl)maleamic acid 97%.
  • ECHEMI. 2,4-Difluorophenol SDS, 367-27-1 Safety Data Sheets.
  • CymitQuimica. Safety Data Sheet - 1-(((2R,3S)-2-(2,4-DIFLUOROPHENYL)-3-METHYLOXIRAN-2-YL)METHYL)-1H-1,2,4-TRIAZOLE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.